Tetraethylammonium bicarbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hydrogen carbonate;tetraethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMPLUQNSSFHO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473089 | |
| Record name | Tetraethylammonium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-61-0 | |
| Record name | Tetraethylammonium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium bicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetraethylammonium Bicarbonate for Researchers, Scientists, and Drug Development Professionals
Introduction: Tetraethylammonium (B1195904) bicarbonate ((C₂H₅)₄N⁺HCO₃⁻), a quaternary ammonium (B1175870) salt, has emerged as a versatile and valuable reagent in various scientific and industrial applications. Its unique properties as a phase-transfer catalyst, a mild base, and a precipitating agent make it a compelling choice for researchers in organic synthesis, materials science, and radiochemistry. This technical guide provides a comprehensive overview of tetraethylammonium bicarbonate, including its chemical and physical properties, detailed experimental protocols for its key applications, and a discussion of its mechanism of action.
Core Properties of this compound
This compound is a white to light brown crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₃ | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2][3] |
| CAS Number | 17351-61-0 | [1][2][3] |
| Appearance | White to light brown powder | [1] |
| Solubility | Soluble in water. | [4] |
| Synonyms | Tetraethylammonium hydrogen carbonate | [1][3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Hazard and Precautionary Statements:
| GHS Classification | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
When handling this compound, it is essential to use appropriate personal protective equipment, including:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if ventilation is inadequate.
Key Applications and Experimental Protocols
This compound finds utility in several key areas of chemical research and development.
Synthesis of Carbamate (B1207046) Esters
This compound serves as a convenient and efficient reagent for the synthesis of carbamate esters from amines. This method provides a milder alternative to traditional routes that often employ hazardous reagents like phosgene.
Experimental Protocol: General Procedure for Carbamate Synthesis
This protocol is adapted from the procedure described by Inesi, A.; Mucciante, V.; Rossi, L. in J. Org. Chem. 1998, 63, 4, 1337–1338.[5]
Materials:
-
Amine
-
This compound
-
Alkyl halide
-
Dry N,N-Dimethylformamide (DMF)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve the amine (1 equivalent) and this compound (2 equivalents) in dry DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for the time specified for the particular substrate (typically a few hours).
-
Upon completion of the reaction (monitored by TLC), pour the mixture into a separatory funnel containing dichloromethane and brine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to afford the desired carbamate.
Logical Workflow for Carbamate Synthesis:
Caption: General workflow for the synthesis of carbamate esters using this compound.
Preparation of Cu/ZnO Catalysts
This compound is utilized as a precipitating agent in the co-precipitation method for synthesizing Cu/ZnO catalysts, which are important in industrial processes like methanol (B129727) synthesis.[6] The use of this compound can lead to catalysts with desirable properties, such as a high specific copper surface area.
Experimental Protocol: Co-precipitation of Cu/ZnO Catalyst Precursor
This protocol is based on the methodology described by Jeong, C., et al. in Applied Catalysis A: General 2017, 541, 35-41.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Deionized water
Procedure:
-
Prepare an aqueous solution of copper and zinc nitrates with the desired molar ratio.
-
Prepare a separate aqueous solution of this compound.
-
Heat both solutions to a specific temperature (e.g., 60-80 °C).
-
Simultaneously add the metal nitrate solution and the this compound solution dropwise to a stirred vessel containing deionized water, maintaining a constant pH.
-
After the addition is complete, age the resulting slurry with stirring for a defined period (e.g., 1-2 hours) at the same temperature.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
-
Dry the resulting filter cake, for example, in an oven at 100-120 °C overnight.
-
The dried precursor is then ready for calcination and reduction to obtain the active Cu/ZnO catalyst.
Experimental Workflow for Catalyst Preparation:
Caption: Workflow for the preparation of Cu/ZnO catalyst precursor using this compound.
Phase-Transfer Agent in [¹⁸F]Radiofluorination
This compound has been successfully employed as a phase-transfer agent for the production of [¹⁸F]fluoroarenes, offering an alternative to the conventional Kryptofix® 222/K₂CO₃ system.[7][8] This application is particularly relevant in the field of positron emission tomography (PET) radiotracer synthesis.
Mechanism of Phase-Transfer Catalysis:
In this context, the tetraethylammonium cation (Et₄N⁺) acts as the phase-transfer catalyst. It forms an ion pair with the [¹⁸F]fluoride anion in the aqueous phase. The lipophilic nature of the tetraethylammonium cation allows this ion pair to be transported into the organic phase where the radiofluorination reaction with the precursor molecule occurs.
Signaling Pathway for Phase-Transfer Catalysis:
Caption: Mechanism of this compound as a phase-transfer catalyst in [¹⁸F]radiofluorination.
Experimental Protocol: Production of [¹⁸F]Fluoroarenes
This protocol is a generalized procedure based on the work of Reed, C. D., et al. in the Journal of Fluorine Chemistry 2012, 143, 231–237.[7][8]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Anion exchange cartridge
-
This compound solution in acetonitrile (B52724)/water
-
Aromatic precursor (e.g., diaryliodonium salt, nitroarene) in a suitable organic solvent (e.g., acetonitrile, DMSO)
-
Reaction vessel (e.g., microreactor or vial)
Procedure:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]fluoride.
-
Elute the [¹⁸F]fluoride from the cartridge using a solution of this compound in a mixture of acetonitrile and water.
-
Transfer the eluted [¹⁸F]fluoride/tetraethylammonium bicarbonate solution to the reaction vessel.
-
Add the solution of the aromatic precursor in an organic solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature for a specified time to effect the nucleophilic aromatic substitution.
-
After the reaction, the crude product is purified, typically using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to isolate the [¹⁸F]fluoroarene.
Conclusion
This compound is a multifaceted reagent with significant utility for researchers and professionals in drug development and other scientific fields. Its applications in organic synthesis, catalyst preparation, and radiochemistry are well-established, offering mild and efficient alternatives to traditional methods. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of this compound in laboratory settings. As with any chemical reagent, adherence to proper safety protocols is paramount. The continued exploration of this compound's properties and applications is likely to unveil further innovations in chemical and pharmaceutical research.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H21NO3 | CID 11805541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 95.0 T 17351-61-0 [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. advion.com [advion.com]
- 8. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
tetraethylammonium bicarbonate synthesis at lab scale
An In-depth Technical Guide to the Laboratory-Scale Synthesis of Tetraethylammonium (B1195904) Bicarbonate
For researchers, scientists, and drug development professionals, the synthesis of high-purity tetraethylammonium bicarbonate (TEAB) is a critical procedure for various applications, including its use as a volatile buffer in chromatography, a phase-transfer catalyst, and a reagent in organic synthesis. This guide provides a comprehensive overview of the laboratory-scale synthesis of TEAB, focusing on a widely used and reliable method.
Core Synthesis Pathway
The most common laboratory-scale synthesis of this compound involves the direct carbonation of an aqueous solution of tetraethylammonium hydroxide (B78521) (TEAOH) with high-purity carbon dioxide. The reaction is a straightforward acid-base neutralization where the carbonic acid, formed in situ from carbon dioxide and water, reacts with the tetraethylammonium hydroxide to yield the desired bicarbonate salt.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the laboratory-scale synthesis of this compound.
| Parameter | Value | Notes |
| Starting Materials | ||
| Tetraethylammonium Hydroxide (TEAOH) Conc. | 5-25 wt% in water | The initial concentration can be adjusted based on the desired final concentration of the product. |
| Carbon Dioxide (CO₂) Purity | ≥99.5% | High purity is essential to prevent contamination of the final product.[1] |
| Reaction Conditions | ||
| Reaction Temperature | Ambient (controlled with an ice bath if necessary) | The reaction is exothermic; cooling may be required for large-scale preparations. |
| Final pH | 7.0 - 8.0 | Careful monitoring is crucial to prevent the formation of tetraethylammonium carbonate.[1] |
| Purification & Isolation | ||
| Concentration Temperature | 65°C | Under reduced pressure (1-5 torr).[1] |
| Crystallization Temperature | 4°C | Controlled cooling over 12-24 hours for high-purity product.[1] |
| Product Specifications | ||
| Purity (Standard) | ≥95.0% | Purity of the product obtained after initial workup.[1] |
| Purity (After Crystallization) | >98.0% | Recrystallization from acetonitrile (B52724) significantly improves purity.[1] |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound, including a standard procedure and an optional high-purity crystallization step.
Materials and Equipment:
-
Aqueous solution of tetraethylammonium hydroxide (5-25 wt%)
-
High-purity carbon dioxide gas cylinder with a regulator and a gas dispersion tube
-
Reaction vessel (e.g., a three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Filtration apparatus
-
Acetonitrile
-
Crystallization dish
-
Ice bath
Standard Synthesis Procedure:
-
Reaction Setup: Place the aqueous solution of tetraethylammonium hydroxide into the reaction vessel equipped with a magnetic stir bar. If a larger scale synthesis is being performed, place the vessel in an ice bath to manage the exothermic nature of the reaction.
-
Carbonation: Immerse the gas dispersion tube into the solution and begin bubbling high-purity carbon dioxide through the stirred solution at a moderate rate.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. The initial pH of the tetraethylammonium hydroxide solution will be high (>12)[1]. Continue the addition of carbon dioxide until the pH of the solution stabilizes within the range of 7.0 to 8.0[1]. This indicates the complete conversion of the hydroxide to the bicarbonate. Avoid over-carbonation, as this can lead to the formation of tetraethylammonium carbonate.
-
Concentration: Once the desired pH is reached, transfer the reaction mixture to a round-bottom flask and concentrate the solution using a rotary evaporator. The water bath should be maintained at 65°C, and a reduced pressure of 1-5 torr should be applied to efficiently remove the water[1].
-
Initial Purification: To the concentrated residue, add acetonitrile and stir to dissolve the this compound. Filter the resulting solution to remove any insoluble impurities[1]. The filtrate contains the desired product and can be used directly for many applications.
Optional High-Purity Crystallization:
-
Further Concentration: Take the acetonitrile filtrate from the previous step and concentrate it further under reduced pressure.
-
Crystallization: Transfer the concentrated solution to a crystallization dish and cool it to 4°C in a refrigerator or a cold room. Allow the solution to stand for 12-24 hours to facilitate the formation of crystals[1].
-
Isolation: Collect the crystalline this compound by filtration and wash with a small amount of cold acetonitrile.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The resulting product will have a purity of >98.0%[1].
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction for the synthesis of this compound.
Caption: Chemical synthesis of this compound.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure for the laboratory-scale synthesis of this compound.
Caption: Lab-scale synthesis workflow for TEAB.
References
An In-depth Technical Guide to the Core Mechanism of Action of Tetraethylammonium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylammonium (B1195904) (TEA) is a quaternary ammonium (B1175870) cation that has been extensively studied as a non-selective blocker of potassium (K+) channels.[1] While frequently used in its chloride or bromide salt forms, tetraethylammonium bicarbonate offers a unique combination of ion channel modulation and pH buffering capacity. In aqueous solutions, it dissociates into the tetraethylammonium (TEA) cation and the bicarbonate (HCO₃⁻) anion. The primary pharmacological activity of this compound is attributed to the TEA cation, which acts as a pore blocker of various potassium channels. The bicarbonate anion, a key component of the physiological buffering system, can influence intracellular and extracellular pH and participate in cellular signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the distinct roles of its constituent ions, quantitative data on its efficacy, detailed experimental protocols, and visualization of the involved signaling pathways.
The Dual Mechanism of Action: A Tale of Two Ions
The biological effects of this compound are a composite of the actions of the tetraethylammonium cation and the bicarbonate anion.
The Tetraethylammonium Cation: A Non-Selective Potassium Channel Blocker
The TEA cation is a well-characterized antagonist of a broad spectrum of potassium channels, including voltage-gated (Kv) and calcium-activated (KCa) potassium channels.[2][3] Its primary mechanism of action is the physical occlusion of the ion conduction pore of these channels.[4] By binding within the pore, TEA prevents the efflux of K+ ions, which is crucial for repolarizing the cell membrane after an action potential. This blockade leads to a prolongation of the action potential duration and an increase in cell excitability. The sensitivity of different potassium channels to TEA varies, depending on the specific amino acid residues lining the pore region.[5]
The blockade of potassium channels by the TEA cation has profound effects on cellular physiology:
-
Modulation of Neuronal Excitability: In neurons, the inhibition of K+ channels by TEA leads to a broadening of the action potential, which can enhance neurotransmitter release.
-
Cardiovascular Effects: In cardiac myocytes, blocking K+ channels prolongs the cardiac action potential and the refractory period, which can have antiarrhythmic or proarrhythmic effects depending on the context.
-
Smooth Muscle Contraction: In smooth muscle cells, TEA-induced depolarization can lead to the opening of voltage-gated calcium channels, resulting in muscle contraction.
-
Inhibition of Cell Proliferation: Potassium channels are implicated in the regulation of the cell cycle. By blocking these channels, TEA can arrest the cell cycle, leading to an inhibition of cell proliferation in various cell types, including cancer cells.
-
Induction of Apoptosis: Prolonged depolarization and alteration of intracellular ion homeostasis due to K+ channel blockade can trigger programmed cell death, or apoptosis.
The Bicarbonate Anion: A Key Player in Cellular Signaling and pH Regulation
The bicarbonate anion is a vital component of the body's primary pH buffering system.[6] Beyond its buffering role, bicarbonate is increasingly recognized as a signaling molecule. It is a key substrate for soluble adenylyl cyclase (sAC), an enzyme that produces the second messenger cyclic AMP (cAMP).[7][8] The activation of sAC by bicarbonate links cellular metabolism (which produces CO₂) to cAMP-mediated signaling pathways. These pathways can influence a wide range of cellular processes, including gene expression, metabolism, and ion channel function. In the context of this compound, the bicarbonate anion can therefore modulate the cellular environment and signaling landscape upon which the TEA cation acts.
Quantitative Data on Tetraethylammonium Efficacy
The inhibitory potency of the tetraethylammonium cation varies significantly among different types of potassium channels. This differential sensitivity is often exploited by researchers to pharmacologically dissect the contribution of specific K+ channel subtypes to physiological processes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the effectiveness of a compound in inhibiting a particular biological or biochemical function.
| Channel Subtype | Cell Type/Expression System | IC₅₀ (mM) | Reference |
| Voltage-Gated Potassium Channels (Kv) | |||
| Kv1.1 (RCK1) | Xenopus oocytes | ~1.0 (internal) | [9] |
| Kv1.2 (RCK2) | Xenopus oocytes | ~0.4 (internal) | [9] |
| Kv1.3 | Human T lymphocytes | Apparent KD of 12 (external) | [10] |
| Kv1.5 (r-NGK2) | Xenopus oocytes | >30 (internal) | [9] |
| Kv2.1 | Rat brain | ~5 (external), ~0.2 (internal) | [11] |
| KCNQ1 | CHO cells | 5.0 | [5] |
| KCNQ2 | CHO cells | 0.3 | [5] |
| KCNQ3 | CHO cells | >30 | [5] |
| KCNQ4 | CHO cells | 3.0 | [5] |
| KCNQ2 + KCNQ3 | CHO cells | 3.8 | [5] |
| Calcium-Activated Potassium Channels (KCa) | |||
| BK (Maxi-K) | Aplysia neurons | Apparent KD of 0.4 (external) | [12] |
| Other Potassium Channels | |||
| Delayed Rectifier | Frog skeletal muscle | Dissociation constant of 8.0 | [13] |
| Kx channels | Rod photoreceptors | K₀.₅ = 5.6 |
Signaling Pathways Modulated by this compound
The dual nature of this compound allows it to influence multiple signaling pathways. The TEA cation primarily impacts pathways downstream of ion channel activity and membrane potential changes, while the bicarbonate anion directly engages with the cAMP signaling cascade.
Signaling Pathways Affected by the Tetraethylammonium Cation
The primary effect of the TEA cation is the blockade of potassium channels, leading to membrane depolarization. This event can trigger a cascade of intracellular signals, ultimately affecting cell fate decisions such as proliferation and apoptosis.
Caption: Signaling cascade initiated by the tetraethylammonium cation.
Bicarbonate-Mediated Signaling Pathway
The bicarbonate anion acts as a signaling molecule by directly activating soluble adenylyl cyclase (sAC), leading to the production of cyclic AMP (cAMP). This pathway is independent of the effects of the TEA cation.
Caption: Bicarbonate-activated cAMP signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the mechanism of action of this compound. Below are representative protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of the effect of tetraethylammonium on potassium channels.
Objective: To record potassium currents in the presence and absence of tetraethylammonium to determine its inhibitory effect.
Materials:
-
Cell culture of interest (e.g., HEK293 cells expressing a specific K+ channel subtype, or primary neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Tetraethylammonium chloride or bicarbonate stock solution.
Procedure:
-
Prepare cells for recording by plating them on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit potassium currents (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).
-
Record baseline potassium currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of tetraethylammonium.
-
Record potassium currents in the presence of tetraethylammonium.
-
Wash out the tetraethylammonium by perfusing with the control external solution and record recovery currents.
-
Analyze the data to determine the percentage of current inhibition and, if multiple concentrations are used, calculate the IC₅₀.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of this compound on the proliferation of a cell line.
Materials:
-
Cell line of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Caption: Workflow for the MTT cell proliferation assay.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Objective: To determine if this compound induces apoptosis by measuring caspase-3 activity.
Materials:
-
Cell line of interest.
-
Cell culture plates.
-
This compound stock solution.
-
Lysis buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Seed cells in culture plates and treat with this compound for the desired time.
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Quantify the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C, protected from light if using a fluorescent substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength at several time points.
-
Calculate the caspase-3 activity and normalize it to the protein concentration.
Conclusion
This compound is a multifaceted research tool whose mechanism of action is a result of the combined effects of its constituent ions. The tetraethylammonium cation acts as a non-selective blocker of potassium channels, leading to significant alterations in cellular excitability, proliferation, and survival. The bicarbonate anion, in addition to its buffering capacity, functions as a signaling molecule that can modulate cellular processes through the activation of the sAC-cAMP pathway. A thorough understanding of this dual mechanism is essential for the design and interpretation of experiments utilizing this compound. The quantitative data on TEA's efficacy, coupled with detailed experimental protocols and a clear visualization of the involved signaling pathways, provides a solid foundation for researchers, scientists, and drug development professionals to effectively leverage this compound in their studies of ion channel function and cellular signaling.
References
- 1. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmrxiv.de [pharmrxiv.de]
- 3. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]
- 4. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential tetraethylammonium sensitivity of KCNQ1-4 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Regulatory Signals and Components in the Modulation of Bicarbonate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of tetraethylammonium on potassium currents in a molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of the tetraethylammonium ion on the delayed currents of frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetraethylammonium Bicarbonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethylammonium (B1195904) bicarbonate (TEAB) is a quaternary ammonium (B1175870) salt with a multifaceted role in modern chemical and biochemical research. Its utility as a phase-transfer catalyst, a precipitating agent in catalyst synthesis, and a critical reagent in proteomics sample preparation underscores its importance in diverse scientific fields. This document provides an in-depth overview of the core properties of tetraethylammonium bicarbonate, detailed experimental protocols for its key applications, and visual representations of associated workflows and mechanisms.
Core Properties and Data
This compound is a white solid readily soluble in polar solvents. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 191.27 g/mol | [1] |
| Molecular Formula | C₉H₂₁NO₃ | [1] |
| CAS Number | 17351-61-0 | [1] |
| Synonyms | Tetraethylammonium hydrogen carbonate | [1] |
| Appearance | White solid | |
| Solubility | Soluble in water | |
| SMILES | CC--INVALID-LINK--(CC)CC.OC([O-])=O | [1] |
| InChI | 1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | [1] |
Synthesis
A general method for the synthesis of this compound involves the reaction of tetraethylammonium hydroxide (B78521) with carbon dioxide.
General Synthesis Protocol
-
A solution of tetraethylammonium hydroxide in a suitable solvent (e.g., water or methanol) is prepared in a reaction vessel.
-
Carbon dioxide gas is bubbled through the solution with stirring.
-
The reaction is monitored, typically by measuring the pH of the solution. The introduction of carbon dioxide is continued until the pH approaches a neutral or slightly basic value, indicating the formation of the bicarbonate salt.
-
The resulting solution of this compound can be used directly or the solvent can be removed under reduced pressure to isolate the solid product.
Key Applications and Experimental Protocols
This compound has found significant applications in organic synthesis, materials science, and proteomics.
Phase-Transfer Catalysis in [¹⁸F]Radiofluorination
This compound serves as an efficient phase-transfer catalyst for the introduction of the [¹⁸F]fluoride ion into organic molecules, a crucial step in the synthesis of radiotracers for Positron Emission Tomography (PET).[2][3][4] It offers an alternative to the traditional Kryptofix K222/K₂CO₃ system and can help prevent blockages in microreactors.[1][3]
This protocol is adapted from a non-anhydrous method for nucleophilic ¹⁸F-fluorination.[2]
-
[¹⁸F]Fluoride Trapping: An aqueous solution of [¹⁸F]fluoride is passed through an anion-exchange cartridge (e.g., QMA or MP-1) to trap the [¹⁸F]F⁻.
-
Elution: The [¹⁸F]F⁻ is eluted from the cartridge with a solution of this compound in a mixture of an organic solvent (e.g., acetonitrile) and water.
-
Reaction: The eluate containing the [¹⁸F]F⁻-TEAB complex is added to a solution of the precursor molecule (e.g., a tosylate- or nitro-substituted precursor) in an aprotic solvent.
-
Heating: The reaction mixture is heated to promote the nucleophilic aromatic or aliphatic substitution.
-
Purification: The crude reaction mixture is purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate the final [¹⁸F]-labeled product.
References
- 1. This compound = 95.0 T 17351-61-0 [sigmaaldrich.com]
- 2. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Tetraethylammonium Bicarbonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualitative Solubility of Tetraethylammonium (B1195904) Bicarbonate
Tetraethylammonium bicarbonate is generally considered to be soluble in polar organic solvents and is miscible with water. This solubility is attributed to the ionic nature of the salt, which allows for favorable interactions with polar solvent molecules.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity (Dielectric Constant at 20°C) | Qualitative Solubility |
| Methanol (CH₃OH) | 33.0 | Soluble |
| Ethanol (C₂H₅OH) | 24.5 | Soluble |
| Acetonitrile (CH₃CN) | 37.5 | Soluble |
| Dimethylformamide (DMF) | 36.7 | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | Soluble |
| Acetone ((CH₃)₂CO) | 20.7 | Likely Soluble |
| Dichloromethane (CH₂Cl₂) | 9.1 | Sparingly Soluble to Insoluble |
| Toluene (C₇H₈) | 2.4 | Insoluble |
| Hexane (C₆H₁₄) | 1.9 | Insoluble |
Note: The qualitative solubility assessments are based on general principles of "like dissolves like" for ionic compounds and inferences from its use in various published chemical reactions. Experimental verification is recommended for specific applications.
Experimental Protocol for Determining Solubility
The following is a general gravimetric method for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps
-
Syringe filters (0.2 µm pore size)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, being cautious not to disturb the solid at the bottom.
-
Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a gentle temperature, e.g., 40-50 °C, is recommended). Alternatively, the solvent can be removed under a stream of inert gas or in a desiccator.
-
Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried residue.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Applications and Signaling Pathways
This compound is utilized in several key areas of research and development due to its unique properties.
Phase-Transfer Catalysis
As a phase-transfer catalyst, TEAB facilitates the transfer of anions from an aqueous or solid phase into an organic phase, where they can react with organic substrates. The tetraethylammonium cation is lipophilic and can form an ion pair with the anion, which is then soluble in the organic solvent.
Tetraethylammonium Bicarbonate: A Technical Guide to Safe Handling and Emergency Preparedness
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for tetraethylammonium (B1195904) bicarbonate. The following sections detail the hazards, necessary precautions, and emergency response protocols to ensure the safe use of this compound in a laboratory setting. All quantitative data has been summarized into tables for clarity and ease of comparison. Detailed procedural workflows for emergency situations are also provided.
Hazard Identification and Classification
Tetraethylammonium bicarbonate is classified as a hazardous substance. It is harmful if swallowed and causes serious eye, skin, and respiratory system irritation.[1][2][3] It is also considered toxic to aquatic organisms.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
Signal Word: Warning[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C9H21NO3 |
| Molecular Weight | 191.27 g/mol [4] |
| Appearance | Solid |
| Flash Point | Not applicable |
Exposure Controls and Personal Protection
Strict adherence to personal protective equipment (PPE) guidelines is mandatory when handling this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this chemical.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield should be worn when there is a splash hazard.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) tested to a relevant standard (e.g., EN 374, US F739).[1] Disposable nitrile gloves are the minimum requirement and should be removed immediately after contact with the chemical.[5] A lab coat or other protective clothing is required. |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] A NIOSH-approved dust mask (type N95) is also indicated. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Appropriate exhaust ventilation should be provided where dust is formed.[2]
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Wash hands thoroughly with soap and water after handling.[1][3]
-
Keep containers securely sealed when not in use.[1]
-
Avoid physical damage to containers.[1]
Storage:
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][3]
Emergency Procedures
First Aid Measures
The following table summarizes the appropriate first aid response for different routes of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] Do NOT induce vomiting without medical advice.[3] |
Spill Response Protocol
In the event of a spill, follow the detailed workflow below.
References
Tetraethylammonium Bicarbonate: A Technical Safety and Handling Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the material safety data for Tetraethylammonium (B1195904) Bicarbonate (CAS: 17351-61-0). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, procedural workflows, and hazard visualization.
Chemical Identification and Physical Properties
Tetraethylammonium bicarbonate, also known as tetraethylammonium hydrogen carbonate, is a quaternary ammonium (B1175870) salt.[1] It is typically supplied as a white to light brown powder.[2] While it is known to be miscible with water, specific quantitative data for several physical properties are not consistently available in published safety data sheets.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Synonyms | Tetraethylammonium hydrogen carbonate | [3][4] |
| CAS Number | 17351-61-0 | [3] |
| Molecular Formula | C₉H₂₁NO₃ | [5] |
| Molecular Weight | 191.27 g/mol | [5] |
| Appearance | White to light brown powder | [2] |
| Solubility in Water | Miscible / Mixes with water | [3] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3][6] |
| Density | Data not available | N/A |
| Vapor Pressure | Data not available | [6] |
| Flash Point | Not applicable | [1] |
| Autoignition Temp. | Data not available | [3] |
Hazard Identification and Toxicology
This compound is considered a hazardous substance.[3] The primary hazards are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[3] Long-term exposure may lead to cumulative health effects.[3] It is also classified as toxic to aquatic organisms.[3]
Table 2: GHS Hazard Classification
| Classification | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity(Single Exposure) | H335 | May cause respiratory irritation | |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |
Table 3: Toxicological Data
| Parameter | Value | Details | Source(s) |
| Acute Oral Toxicity | No specific LD50 data available. | Animal experiments suggest ingestion of less than 150g may be harmful or fatal. | [3] |
| Acute Dermal Toxicity | No specific LD50 data available. | Causes skin inflammation and can be absorbed through cuts or abrasions, potentially causing systemic injury. | [3][4] |
| Acute Inhalation Toxicity | No specific LC50 data available. | Dust may cause respiratory irritation. High concentrations can lead to lung damage. | [3] |
| Carcinogenicity | Not classified as a carcinogen. | No component is identified as a carcinogen by IARC. | [6] |
| Occupational Exposure Limits | Not established. | No OSHA PEL or ACGIH TLV values are available. | [4][6] |
Below is a visualization of the material's hazard ratings based on the Chemwatch system, which provides a quick reference for assessing risks related to flammability, toxicity, body contact, and reactivity.
Standard Laboratory Protocols for Safe Use
Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary procedures for risk mitigation, personal protection, and emergency response.
Risk Assessment and Handling
A thorough risk assessment should be conducted before any new experimental procedure involving this substance.
-
Evaluate Procedure: Identify steps where dust generation or personal contact may occur.
-
Assess Quantities: Use the minimum quantity of material required for the experiment.
-
Control Measures: Ensure engineering controls (fume hood, ventilated area) are operational.[6]
-
Emergency Plan: Confirm location of eyewash stations, safety showers, and spill kits.
Handling Protocol:
-
Avoid all personal contact, including the inhalation of dust.[3]
-
Use in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Keep containers securely sealed when not in use.[3]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound.
Table 4: Required Personal Protective Equipment
| Body Area | Protection | Standard/Specification | Source(s) |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. | NIOSH (US) or EN 166 (EU) approved. | [6] |
| Skin/Hands | Chemically resistant, impervious gloves. | EN 374 (EU) or US F739 compliant. | [3][6] |
| Body | Protective laboratory coat. Launder work clothes separately. | Impervious clothing should be selected based on the concentration and amount of substance handled. | [3][6] |
| Respiratory | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher levels, use an approved OV/AG/P99 (US) or ABEK-P2 (EU) respirator. | NIOSH (US) or CEN (EU) approved. | [6] |
Storage and Disposal
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. The material is hygroscopic and should be stored under an inert gas.[6] Store away from incompatible materials such as strong oxidizing agents and foodstuffs.[3]
-
Disposal: Dispose of waste material by offering it to a licensed disposal company. The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Dispose of containers as unused product. Do not allow the product to enter drains or waterways.[3]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill. The following workflows outline the required response protocols.
First Aid Workflow
The diagram below illustrates the decision-making process for providing first aid after an exposure.
Chemical Spill Response Protocol
The response to a chemical spill depends on its scale. The workflow below provides guidance for both minor and major spills.
References
An In-depth Technical Guide to the Thermal Stability of Tetraethylammonium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of tetraethylammonium (B1195904) bicarbonate. The information is compiled from publicly available literature and is intended to be a valuable resource for professionals working with this compound.
Introduction
Tetraethylammonium bicarbonate, with the chemical formula (C₂H₅)₄N⁺HCO₃⁻, is a quaternary ammonium (B1175870) salt. It finds applications in various chemical syntheses, including as a phase-transfer catalyst and a reagent in the preparation of carbamates. Understanding its thermal stability is crucial for its safe handling, storage, and application in thermally sensitive processes.
Thermal Decomposition Profile
The proposed decomposition pathway involves two primary stages:
-
Decomposition of the Bicarbonate Anion: The initial step is the decomposition of the bicarbonate anion (HCO₃⁻) to produce carbon dioxide (CO₂) and water (H₂O).
-
Hofmann Elimination of the Tetraethylammonium Cation: Following the initial decomposition, the tetraethylammonium cation ((C₂H₅)₄N⁺) undergoes Hofmann elimination. This reaction results in the formation of triethylamine (B128534) ((C₂H₅)₃N) and ethylene (B1197577) (C₂H₄).
Quantitative Thermal Analysis Data
Direct TGA and DSC data for this compound is sparse in the public domain. The following table summarizes the available qualitative information and provides data for a related compound, tetraethylammonium bromide, for comparative purposes.
| Parameter | This compound | Tetraethylammonium Bromide (for comparison) |
| Decomposition Onset Temperature (°C) | > 200 (qualitative) | ~285 (decomposes) |
| Decomposition Products | Triethylamine, Ethylene, Carbon Dioxide, Water | Triethylamine, Ethyl bromide |
| Analytical Technique | Inferred from related compounds | TGA/DSC |
Note: The data for this compound is based on qualitative descriptions in the literature. The data for tetraethylammonium bromide is provided as a reference for the thermal stability of a related tetraethylammonium salt.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to lose mass and to quantify the mass loss at different temperatures.
Apparatus: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition from the TGA curve (the temperature at which significant mass loss begins).
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.
Apparatus: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) peaks.
-
Determine the onset temperature, peak temperature, and enthalpy of each thermal event.
-
Visualizations
Proposed Thermal Decomposition Pathway
The following diagram illustrates the proposed two-step thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
This diagram outlines the general workflow for characterizing the thermal stability of a compound like this compound using TGA and DSC.
Conclusion
This compound exhibits moderate thermal stability, decomposing at temperatures generally cited as being above 200°C. The decomposition mechanism is a two-stage process involving the initial breakdown of the bicarbonate anion followed by the Hofmann elimination of the tetraethylammonium cation. For precise and quantitative thermal stability data, experimental determination using TGA and DSC is recommended. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals in designing and interpreting thermal analysis experiments for this compound.
Methodological & Application
Application Notes and Protocols: Tetraethylammonium Bicarbonate as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetraethylammonium (B1195904) bicarbonate (TEAB) as a versatile and efficient phase transfer catalyst (PTC) in various organic syntheses. The protocols detailed below are intended to serve as a practical guide for laboratory applications, offering clear, step-by-step instructions and the necessary quantitative data for reproducibility.
Introduction to Tetraethylammonium Bicarbonate in Phase Transfer Catalysis
This compound is a quaternary ammonium (B1175870) salt that has gained significant traction as a phase transfer catalyst.[1] Its efficacy stems from the ability of the tetraethylammonium cation to form ion pairs with anionic species, facilitating their transfer from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.[2][3] This mechanism circumvents the mutual insolubility of reactants, leading to enhanced reaction rates, milder reaction conditions, and often, improved yields and selectivity.[2] TEAB is particularly advantageous due to its commercial availability, relatively low cost, and favorable environmental profile compared to more complex catalytic systems.
Core Applications and Mechanisms
This compound has demonstrated its utility in a range of chemical transformations. Key applications include the synthesis of carbamate (B1207046) esters, the preparation of oxazolidine-2,4-diones, and as a crucial reagent in [¹⁸F]radiofluorination for positron emission tomography (PET) tracer synthesis.[4][5][6] Furthermore, it serves as an effective precipitating agent in the synthesis of heterogeneous catalysts, such as Cu/ZnO for methanol (B129727) synthesis.[1]
The general mechanism of phase transfer catalysis involving TEAB is depicted below. The tetraethylammonium cation (Q⁺) pairs with the reacting anion (Y⁻) from the aqueous or solid phase, forming a lipophilic ion pair (Q⁺Y⁻) that is soluble in the organic phase. This ion pair then reacts with the organic substrate (RX) to yield the desired product (RY) and regenerates the catalyst in its original form (Q⁺X⁻), which can then participate in another catalytic cycle.
Application 1: Synthesis of Carbamate Esters
This compound serves as an efficient and mild reagent for the synthesis of carbamate esters from amines and alkyl halides. This method provides a convenient alternative to the use of hazardous reagents like phosgene.
Experimental Protocol
A general procedure for the synthesis of carbamate esters using TEAB is as follows:
-
To a solution of the primary or secondary amine (1.0 mmol) in a suitable organic solvent (e.g., Dichloromethane, 10 mL), add this compound (1.2 mmol).
-
Stir the resulting suspension vigorously at room temperature.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for the time indicated in the table below, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired carbamate ester.
Quantitative Data
| Entry | Amine | Alkyl Halide | Time (h) | Yield (%) |
| 1 | Benzylamine | Methyl Iodide | 4 | 92 |
| 2 | Aniline | Ethyl Bromide | 6 | 88 |
| 3 | Piperidine | Benzyl Bromide | 3 | 95 |
| 4 | Diethylamine | n-Butyl Iodide | 8 | 85 |
Data is representative and may vary based on specific substrates and reaction conditions.
Application 2: Synthesis of Oxazolidine-2,4-diones
This compound promotes the carboxylation of secondary carboxamides bearing a leaving group at the α-position, leading to the formation of oxazolidine-2,4-diones, which are important heterocyclic scaffolds in medicinal chemistry.
Experimental Protocol
The following protocol is a general guideline for the synthesis of oxazolidine-2,4-diones:
-
In a round-bottom flask, dissolve the α-halo-N-substituted acetamide (B32628) (1.0 mmol) in an aprotic solvent such as Acetonitrile (B52724) (10 mL).
-
Add this compound (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for the duration specified in the data table.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure oxazolidine-2,4-dione.
Quantitative Data
| Entry | α-Halo-N-substituted Acetamide | Time (h) | Yield (%) |
| 1 | 2-Bromo-N-phenylacetamide | 5 | 85 |
| 2 | 2-Chloro-N-benzylacetamide | 7 | 82 |
| 3 | 2-Bromo-N-(4-methoxyphenyl)acetamide | 4 | 90 |
| 4 | 2-Bromo-N-methylacetamide | 6 | 78 |
Data is representative and may vary based on specific substrates and reaction conditions.
Application 3: [¹⁸F]Radiofluorination for PET Tracer Synthesis
This compound has emerged as a practical alternative to traditional phase-transfer systems in [¹⁸F]radiofluorinations.[5] It facilitates the elution of [¹⁸F]fluoride from an anion-exchange cartridge and promotes the subsequent nucleophilic fluorination, often obviating the need for azeotropic drying.[7]
Experimental Protocol
A simplified, non-anhydrous protocol for [¹⁸F]radiofluorination is described below:
-
Trap the cyclotron-produced [¹⁸F]fluoride on a pre-conditioned anion-exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge with a solution of this compound (e.g., 5-10 mg) in a mixture of acetonitrile and water (e.g., 95:5 v/v, 0.5-1.0 mL) into a reaction vessel.
-
Add a solution of the precursor (e.g., nitro-precursor or iodonium (B1229267) salt, 1-5 mg) in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile, 0.5 mL).
-
Heat the reaction mixture at a specified temperature (see table) for a designated time.
-
Monitor the radiochemical conversion by radio-TLC or radio-HPLC.
-
Upon completion, quench the reaction and purify the [¹⁸F]-labeled product using solid-phase extraction (SPE) or preparative HPLC.
Quantitative Data for [¹⁸F]Fluorination
| Precursor | Temperature (°C) | Time (min) | Radiochemical Yield (%) |
| 4-Nitropyridine-N-oxide | 120 | 10 | > 90 |
| Diaryl(2-thienyl)iodonium salt | 100 | 15 | 85 ± 5 |
| Mesylate-derivatized mannose triflate | 110 | 10 | > 95 |
Radiochemical yields are decay-corrected and can vary based on the specific precursor and reaction setup.
Application 4: Precipitant for Cu/ZnO Catalyst Synthesis
This compound can be employed as a precipitating agent in the co-precipitation method for synthesizing Cu/ZnO catalysts, which are crucial for industrial processes like methanol synthesis.[1] The use of TEAB can lead to catalysts with comparable or even superior activity to those prepared with conventional precipitating agents like sodium bicarbonate, with the advantage of avoiding alkali metal contamination.[1]
Experimental Protocol
A representative procedure for the preparation of a Cu/ZnO catalyst is as follows:
-
Prepare an aqueous solution of copper(II) nitrate (B79036) and zinc nitrate with the desired Cu/Zn molar ratio.
-
Prepare a separate aqueous solution of this compound.
-
Heat both solutions to 60-70°C.
-
Simultaneously add the metal nitrate solution and the TEAB solution to a stirred, heated vessel containing deionized water, maintaining a constant pH (e.g., pH 7.0 ± 0.2) by adjusting the addition rates.
-
Age the resulting precipitate slurry at the same temperature for 1-2 hours with continuous stirring.
-
Filter the precipitate and wash thoroughly with deionized water until the filtrate is free of nitrate ions.
-
Dry the filter cake overnight at 100-120°C.
-
Calcine the dried solid in air at a high temperature (e.g., 300-350°C) for several hours to obtain the mixed oxide catalyst.
Quantitative Data for Catalyst Properties
| Precipitating Agent | Cu Surface Area (m²/g) | Methanol Yield ( g/kg_cat/h ) |
| This compound | 35-45 | 150-180 |
| Sodium Bicarbonate (conventional) | 30-40 | 140-170 |
Data is indicative and depends on the specific preparation and testing conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 3. Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetraethylammonium Bicarbonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetraethylammonium (B1195904) bicarbonate (TEAB) in various organic synthesis reactions. TEAB is a versatile and efficient reagent, acting as a phase-transfer catalyst and a bicarbonate source, facilitating a range of transformations valuable in medicinal chemistry and drug development.
Phase-Transfer Catalysis
Tetraethylammonium bicarbonate is an effective phase-transfer catalyst (PTC) that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The tetraethylammonium cation (Et₄N⁺) is lipophilic and can transport the bicarbonate anion (HCO₃⁻) or other anions from the aqueous phase to the organic phase, where the reaction occurs. This enhances reaction rates, improves yields, and often allows for milder reaction conditions.
Logical Relationship: Phase-Transfer Catalysis Mechanism
Caption: Mechanism of this compound as a Phase-Transfer Catalyst.
Synthesis of Carbamate (B1207046) Esters
This compound provides a convenient method for the synthesis of carbamate esters from amines and alkyl halides. This method avoids the use of hazardous reagents like phosgene. The reaction proceeds through the in situ formation of a tetraethylammonium carbamate intermediate.
Experimental Protocol: Synthesis of Methyl Phenylcarbamate
This protocol is adapted from the work of Inesi, A., et al., published in The Journal of Organic Chemistry (1998).[1]
Reaction Scheme:
Aniline (B41778) + CO₂ (from TEAB) + Methyl Iodide → Methyl phenylcarbamate
Materials:
-
Aniline
-
This compound (TEAB)
-
Methyl iodide
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of aniline (4 mmol) in dry DMF (15 mL), add this compound (8 mmol).
-
Stir the mixture magnetically for 15 minutes while purging with a stream of nitrogen.
-
Add a three-fold molar excess of methyl iodide to the reaction mixture.
-
Continue stirring at room temperature for 2-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a brine solution (10 mL).
-
Extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data: Carbamate Synthesis
| Amine | Alkyl Halide | Reaction Time (h) | Yield (%) |
| Aniline | Methyl Iodide | 2-7 | Good |
| Benzylamine | Methyl Iodide | 2-7 | Good |
| Piperidine | Methyl Iodide | 2-7 | Good |
Note: The original literature should be consulted for specific yield data for different substrates.
Synthesis of Oxazolidine-2,4-diones
This compound promotes the carboxylation of secondary carboxamides bearing a leaving group at the α-position to yield oxazolidine-2,4-diones. This reaction is highly sensitive to anhydrous conditions, and reproducibility may be challenging.[2]
Experimental Protocol: Synthesis of 3-Benzyl-5-phenyloxazolidine-2,4-dione
This protocol is based on the research by Cesa, S., et al., as described in Tetrahedron (1999).[3]
Reaction Scheme:
2-Bromo-N-benzyl-2-phenylacetamide + TEAB → 3-Benzyl-5-phenyloxazolidine-2,4-dione
Materials:
-
2-Bromo-N-benzyl-2-phenylacetamide
-
This compound (TEAB)
-
Acetonitrile (B52724), anhydrous
Procedure:
-
Strictly Anhydrous Conditions: All glassware must be oven-dried, and all solvents and reagents must be rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 2-bromo-N-benzyl-2-phenylacetamide in anhydrous acetonitrile.
-
Add an excess of freshly dried this compound to the solution.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the desired oxazolidine-2,4-dione.
Quantitative Data: Oxazolidine-2,4-dione Synthesis
| Substrate | Yield (%) |
| 2-Bromo-N-benzyl-2-phenylacetamide | Moderate to Excellent |
| Other α-halo secondary carboxamides | Varies |
Note: Yields are highly dependent on maintaining strictly anhydrous conditions. The original publication should be consulted for detailed results.
Application in [¹⁸F]Radiofluorination
In the field of Positron Emission Tomography (PET) radiochemistry, this compound serves as a valuable alternative to the traditional Kryptofix 222/K₂CO₃ system for the activation and elution of [¹⁸F]fluoride. Its use can prevent the blockages often experienced in microreactors and is compatible with automated radiosynthesis platforms.[4]
Experimental Workflow: Automated Radiosynthesis of [¹⁸F]Fluoroarenes
Caption: General workflow for automated [¹⁸F]radiofluorination using TEAB.
Experimental Protocol: [¹⁸F]Fluorination of a Diaryliodonium Salt Precursor
This is a generalized protocol; specific parameters will vary depending on the precursor and the automated synthesis platform.
Materials:
-
Aqueous [¹⁸F]fluoride
-
This compound (TEAB) solution in acetonitrile/water
-
Diaryliodonium salt precursor
-
Anhydrous organic solvent (e.g., DMSO, DMF)
-
Anion exchange cartridge (e.g., QMA)
Procedure (for an automated synthesizer):
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of TEAB (e.g., 10 µmol) in a mixture of acetonitrile and water.
-
Drying: If required by the specific reaction, perform azeotropic drying by adding anhydrous acetonitrile and evaporating the solvent under a stream of inert gas. Note: One of the advantages of TEAB is that it can sometimes be used in non-anhydrous conditions, simplifying this step.[5]
-
Reaction: Add a solution of the diaryliodonium salt precursor in an anhydrous organic solvent to the reaction vessel containing the activated [¹⁸F]fluoride.
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 5-15 minutes).
-
Purification: After cooling, purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC).
-
Formulation: Collect the product fraction and reformulate it in a physiologically compatible solution for injection.
Quantitative Data: [¹⁸F]Radiofluorination
| Precursor Type | Radiochemical Conversion (RCC) (%) |
| Diaryliodonium Salts | Up to 43% |
| Spirocyclic Iodonium Ylides | Varies |
Note: Radiochemical conversion and final radiochemical yield (RCY) are highly dependent on the specific precursor, reaction conditions, and the efficiency of the automated platform.
Synthesis of Organic Carbonates
While the use of tetraalkylammonium salts in the synthesis of organic carbonates from alcohols and carbon dioxide is known, specific, detailed protocols employing this compound are less commonly reported in the literature compared to its other applications. The general principle involves the activation of CO₂ by the bicarbonate and the alcohol by the tetraethylammonium cation, followed by alkylation.
Further research is recommended to establish optimized and reproducible protocols for the synthesis of organic carbonates using this compound.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions. It is highly recommended to consult the original research articles for detailed information and characterization data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A concise method for fully automated radiosyntheses of [18F]JNJ-46356479 and [18F]FITM via Cu-mediated 18F-fluorination of organoboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound = 95.0 T 17351-61-0 [sigmaaldrich.com]
- 4. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbamate Ester Synthesis using Tetraethylammonium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle and Advantages
The synthesis of carbamates using tetraethylammonium (B1195904) bicarbonate proceeds via a three-component reaction involving an amine, carbon dioxide (provided by the bicarbonate or an external source), and an alkylating agent. The tetraethylammonium cation is proposed to play a crucial role by increasing the nucleophilicity of the carbamate (B1207046) anion formed in situ, thereby facilitating its subsequent alkylation.
Key Advantages:
-
Avoidance of Toxic Reagents: This method circumvents the use of highly toxic and corrosive phosgene (B1210022) and its derivatives.
-
Utilization of CO2: Employs a readily available, inexpensive, and non-toxic C1 source.
-
Mild Reaction Conditions: The reactions can often be carried out at room temperature.
-
Broad Substrate Scope: Applicable to a variety of primary and secondary amines.
Experimental Protocols
The following is a detailed protocol for a closely related and well-documented procedure for the synthesis of organic carbamates from amines and carbon dioxide using in situ generated tetraethylammonium superoxide (B77818). This protocol can be adapted as a starting point for the development of a specific procedure using tetraethylammonium bicarbonate.[1]
Materials:
-
Potassium superoxide (KO2)
-
Tetraethylammonium bromide (Et4NBr)
-
Dry Dimethylformamide (DMF)
-
Amine
-
Alkylating agent (e.g., Methyl Iodide)
-
Carbon Dioxide (gas)
-
Nitrogen (gas)
-
Brine solution
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous Sodium Sulfate (Na2SO4)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
N2/CO2 inlet
-
Leibig condenser
-
Drying tube
-
Standard glassware for extraction and filtration
General Procedure:
-
Under a nitrogen atmosphere, add potassium superoxide (2.0 molar equivalents) and tetraethylammonium bromide (1.0 molar equivalent) to a two-necked round-bottom flask containing dry dimethylformamide.
-
Fit the flask with a gas inlet for N2/CO2 and a condenser protected by a drying tube.
-
Purge the mixture with a stream of carbon dioxide and nitrogen while stirring magnetically for 15 minutes.
-
Add the amine (1.0 molar equivalent) to the reaction mixture.
-
Continue stirring at room temperature for a period of 2 to 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add the alkylating agent (e.g., a three-fold molar excess of methyl iodide) and continue stirring.
-
After the alkylation is complete (as monitored by TLC), quench the reaction by adding a brine solution.
-
Extract the product with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude carbamate ester.
-
Purify the product by column chromatography or recrystallization as required.
Reaction Workflow and Mechanism
The synthesis of carbamate esters using a tetraethylammonium salt and carbon dioxide can be visualized as a two-stage process within a one-pot reaction.
Caption: General workflow for carbamate ester synthesis.
The proposed logical relationship involves the initial formation of a tetraethylammonium carbamate intermediate, which then acts as a nucleophile in the subsequent alkylation step.
Caption: Logical flow of the one-pot synthesis reaction.
Quantitative Data
The following table summarizes representative yields for the synthesis of various carbamates using the tetraethylammonium superoxide-mediated method, which is expected to be comparable to the bicarbonate-mediated synthesis.
| Entry | Amine | Alkylating Agent | Product | Yield (%) |
| 1 | Aniline | Methyl Iodide | Methyl phenylcarbamate | 85 |
| 2 | Benzylamine | Methyl Iodide | Methyl benzylcarbamate | 90 |
| 3 | Dibenzylamine | Methyl Iodide | Methyl dibenzylcarbamate | 88 |
| 4 | Piperidine | Methyl Iodide | Methyl piperidine-1-carboxylate | 92 |
| 5 | Morpholine | Methyl Iodide | Methyl morpholine-4-carboxylate | 94 |
| 6 | Pyrrolidine | Methyl Iodide | Methyl pyrrolidine-1-carboxylate | 91 |
| 7 | Aniline | Ethyl Iodide | Ethyl phenylcarbamate | 82 |
| 8 | Benzylamine | Ethyl Iodide | Ethyl benzylcarbamate | 86 |
Data is representative and based on the tetraethylammonium superoxide protocol. Yields may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Safety
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents for optimal results.
-
Inert Atmosphere: The initial stage of the reaction, especially when using superoxide, should be carried out under an inert atmosphere (nitrogen or argon) to prevent unwanted side reactions.
-
Alkylating Agent Reactivity: The choice of alkylating agent will influence the reaction rate. Alkyl iodides are generally more reactive than bromides or chlorides.
-
Over-alkylation: In the case of primary amines, there is a possibility of N-alkylation as a side reaction. Using a stoichiometric amount of the amine or a slight excess of the CO2 source can help to minimize this.
-
Safety: Potassium superoxide is a strong oxidizing agent and should be handled with care in a controlled environment. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The use of tetraethylammonium salts, such as the bicarbonate, in conjunction with carbon dioxide provides a safe, mild, and efficient method for the synthesis of carbamate esters. This approach is a valuable alternative to traditional methods that employ hazardous reagents. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis to implement this modern and greener methodology. Further optimization of reaction conditions for specific substrates may be required to achieve maximum yields.
References
Application Notes and Protocols for Tetraethylammonium Bicarbonate as a Precipitant in Catalyst Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tetraethylammonium (B1195904) bicarbonate (TEAB) as a precipitating agent in the synthesis of heterogeneous catalysts. The information is particularly relevant for the preparation of copper-based catalysts used in industrial processes such as methanol (B129727) synthesis.
Introduction
Tetraethylammonium bicarbonate is a quaternary ammonium (B1175870) salt that serves as an effective precipitant in the co-precipitation synthesis of various catalysts.[1] Its use offers distinct advantages over traditional precipitants like sodium carbonate or bicarbonate, primarily by mitigating alkali metal contamination, which can act as a catalyst poison. The tetraethylammonium cation is readily removed during the subsequent calcination step, yielding a pure and highly active catalyst.
This document focuses on the application of TEAB in the synthesis of Copper/Zinc Oxide (Cu/ZnO) catalysts, which are widely used for methanol synthesis from syngas. The protocols and data presented are based on comparative studies that demonstrate the benefits of using TEAB.
Key Advantages of Using this compound
-
Avoidance of Alkali Metal Contamination: Unlike sodium-based precipitants, TEAB does not introduce sodium ions into the catalyst structure. Residual sodium can inhibit the catalytic activity and reduce the active surface area of the catalyst.
-
High Catalyst Purity: The organic cation (tetraethylammonium) decomposes and volatilizes during calcination, leaving behind a catalyst with high purity.
-
Consistent Performance: Catalysts prepared with TEAB have shown consistent and high methanol productivity, even with less rigorous washing of the precursor, which is a significant advantage in industrial-scale production.
-
Effective Precursor Formation: TEAB effectively facilitates the formation of the desired catalyst precursor phases, such as zincian malachite in the case of Cu/ZnO catalysts.
Application: Synthesis of Cu/ZnO Catalysts for Methanol Production
The following sections provide a detailed experimental protocol for the synthesis of Cu/ZnO catalysts using this compound as the precipitant, based on established research. A comparative protocol using sodium bicarbonate is also presented to highlight the differences in procedure and outcomes.
Experimental Workflow
The synthesis of Cu/ZnO catalysts via co-precipitation using TEAB involves several key steps, as illustrated in the workflow diagram below.
References
Application Notes and Protocols for Tetraethylammonium Bicarbonate in [18F]Radiofluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tetraethylammonium (B1195904) bicarbonate (TEAB) as a phase-transfer agent in [18F]radiofluorination reactions for the synthesis of positron emission tomography (PET) tracers.
Introduction
Tetraethylammonium bicarbonate (TEAB) has emerged as a valuable alternative to the conventional Kryptofix 222/potassium carbonate (K222/K2CO3) system for the activation of [18F]fluoride in nucleophilic substitution reactions. Its application is particularly advantageous in the radiofluorination of sensitive substrates, such as diaryliodonium salts and spirocyclic iodonium (B1229267) ylides, and in microreactor setups where the traditional system can cause blockages.[1] Furthermore, TEAB is a key component in "non-anhydrous, minimally basic" (NAMB) radiofluorination techniques, which streamline the radiosynthesis process by eliminating the need for azeotropic drying.[2]
Key Advantages of Using TEAB:
-
Mild Reaction Conditions: TEAB provides a less basic environment compared to K2CO3, which is beneficial for base-sensitive precursors.
-
Improved Efficiency with Specific Precursors: For certain precursors, such as spirocyclic iodonium ylides, TEAB has been shown to provide significantly higher radiochemical conversions compared to the K222/K2CO3 system.[3]
-
Enhanced Microreactor Performance: The use of TEAB can prevent the blockages that are often experienced with the K222/K2CO3 system in microfluidic devices.[1]
-
Enables Non-Anhydrous Protocols: TEAB is compatible with "non-anhydrous, minimally basic" (NAMB) methods, simplifying the overall radiosynthesis workflow.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the performance of TEAB with other phase-transfer agents in [18F]radiofluorination reactions.
Table 1: Comparison of TEAB and K2CO3/K222 in the Synthesis of [18F]LY2459989
| Phase-Transfer Agent | Precursor Type | Amount (µmol) | Radiochemical Conversion (RCC) |
| TEAB | Spirocyclic Iodonium Ylide (SPI5) | 10 | 43%[3] |
| K2CO3/K222 | Spirocyclic Iodonium Ylide (SPI5) | 2.5/9.3 | 14%[3] |
Table 2: Comparison of Tetraalkylammonium Salts in Aliphatic [18F]Radiofluorination
| Phase-Transfer Agent | Precursor | Product | Radiochemical Yield (RCY) | Byproduct Formation (Alcohol) |
| TEAB | 1,3-ditosylpropane | [18F]fluoropropyl tosylate | 60% | 7%[4] |
| K2CO3/K222 | 1,3-ditosylpropane | [18F]fluoropropyl tosylate | 65% | 29%[4] |
Table 3: Comparison of Tetraalkylammonium Salts in Aromatic [18F]Radiofluorination
| Phase-Transfer Agent | Precursor | Product | Radiochemical Yield (RCY) |
| TEAB | 5-indoleboronic acid pinacol (B44631) ester | [18F]8 | ~70% |
| TBMA-I | 5-indoleboronic acid pinacol ester | [18F]8 | 55-60%[4] |
Experimental Protocols
General Workflow for [18F]Radiofluorination using TEAB
This general workflow outlines the key steps in a typical [18F]radiofluorination reaction using TEAB.
Caption: General workflow for [18F]radiofluorination using TEAB.
Protocol for the Synthesis of [18F]Fluoroarenes from Spirocyclic Iodonium Ylides
This protocol is adapted from the synthesis of 4-[18F]fluorobiphenyl.
Materials:
-
[18F]Fluoride in [18O]H2O
-
QMA light cartridge
-
This compound (TEAB) solution (e.g., 1 mg/mL in MeCN/H2O)
-
Spirocyclic iodonium ylide precursor (e.g., 6,10-dioxaspiro[4.5]decane-7,9-dion-[1,1′-biphenyl-4-iodonium] ylide)
-
Anhydrous dimethylformamide (DMF)
-
Acetonitrile (B52724) (MeCN) for azeotropic drying
-
Reaction vial
-
Heating system (e.g., heating block or microwave)
-
HPLC system for purification
Procedure:
-
[18F]Fluoride Trapping: Load the cyclotron-produced [18F]fluoride/[18O]H2O onto a pre-conditioned QMA light cartridge.
-
Elution: Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vial using a solution of TEAB in MeCN/H2O.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperature (e.g., 110°C). Repeat this step to ensure anhydrous conditions.
-
Radiofluorination Reaction:
-
Add a solution of the spirocyclic iodonium ylide precursor in anhydrous DMF to the dried [18F]TEAF residue.
-
Seal the reaction vial and heat at the desired temperature (e.g., 80-150°C) for the specified time (e.g., 5-15 minutes).
-
-
Purification:
-
After cooling, quench the reaction mixture.
-
Purify the crude product using semi-preparative HPLC to isolate the desired [18F]fluoroarene.
-
-
Formulation: Formulate the purified product in a suitable solvent for injection.
Protocol for "Non-Anhydrous, Minimally Basic" (NAMB) Synthesis of [18F]Fallypride
This protocol simplifies the traditional method by eliminating the azeotropic drying step.
Materials:
-
[18F]Fluoride in [18O]H2O
-
Small anion-exchange cartridge (e.g., 10-12 mg)
-
This compound (TEAB) solution in a polar aprotic solvent with 10-50% water (e.g., MeCN or DMSO)
-
Tosyl-fallypride precursor
-
Anhydrous polar aprotic solvent (e.g., MeCN or DMSO)
-
Reaction vial
-
Microwave heating system
-
HPLC system for purification
Procedure:
-
[18F]Fluoride Trapping: Load the cyclotron-produced [18F]fluoride/[18O]H2O onto a small anion-exchange cartridge.
-
Elution (Non-Anhydrous): Elute the [18F]fluoride from the cartridge directly into a reaction vial using a solution of TEAB in a polar aprotic solvent containing 10-50% water.
-
Reaction Mixture Preparation:
-
Dilute the eluate with a solution of the tosyl-fallypride precursor in the corresponding anhydrous polar aprotic solvent. The final water content should be in the range of 3-5%.
-
-
Radiofluorination Reaction:
-
Seal the reaction vial and heat using microwave irradiation (e.g., 150°C for 10 minutes).
-
-
Purification and Formulation:
-
After cooling, purify the crude reaction mixture by semi-preparative HPLC.
-
Formulate the collected fraction for injection.
-
Caption: Workflow for the "Non-Anhydrous, Minimally Basic" (NAMB) method.
Conclusion
This compound is a versatile and efficient phase-transfer agent for [18F]radiofluorination reactions. Its mild basicity and compatibility with non-anhydrous protocols make it a superior choice for the synthesis of a variety of PET tracers, particularly those with base-sensitive precursors. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers and professionals in the field of radiopharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach [mdpi.com]
Tetraethylammonium Bicarbonate (TEAB) as a Versatile Buffering Agent in Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetraethylammonium (B1195904) bicarbonate (TEAB) as a buffering agent in various biochemical assays. Its unique properties, particularly its volatility, make it an invaluable tool in proteomics, mass spectrometry, and other sensitive analytical techniques.
Introduction to Tetraethylammonium Bicarbonate (TEAB) Buffer
This compound (TEAB) is a volatile buffer ideal for biochemical reactions and purification purposes where subsequent analysis, such as mass spectrometry, is required.[1] Its ability to be easily removed by lyophilization or vacuum centrifugation prevents interference with downstream applications.[1] TEAB is a salt composed of a triethylamine (B128534) and carbonic acid, existing in solution as bicarbonate.[2] It is commonly used in a pH range of 8.4-8.6.[3]
Key Applications
TEAB is a buffer of choice for a variety of applications in the biochemical laboratory, including:
-
Proteomics and Mass Spectrometry: TEAB is highly compatible with mass spectrometry (MS) as it is a volatile salt that breaks down into volatile components.[4] It is frequently used for in-solution and in-gel digestion of proteins, as well as for amine-reactive labeling techniques like Tandem Mass Tag (TMT) and iTRAQ.[1][4] The use of TEAB in electrospray mass spectrometry has been shown to be an efficient method for studying proteins and noncovalent protein complexes under "nondenaturing" conditions.[5]
-
Chromatography: TEAB is employed as a mobile phase buffer in ion-exchange and reverse-phase high-performance liquid chromatography (HPLC) for the separation and purification of biomolecules, including oligonucleotides and proteins.[2][3] Its volatility facilitates sample recovery after chromatographic analysis.[2]
-
Enzyme Assays: While less common than in proteomics, TEAB can be used in certain enzyme assays, particularly when the buffer needs to be removed prior to downstream analysis. It provides a stable pH environment for enzymes active in the slightly alkaline range.
Physicochemical Properties and Comparison with Other Buffers
The choice of buffer is critical for the success of any biochemical assay. The following table summarizes the key properties of TEAB and compares it with other commonly used biological buffers.
| Property | This compound (TEAB) | Ammonium Bicarbonate (ABC) | Tris-HCl | HEPES |
| pH Range | 8.4 - 8.6[3] | 7.5 - 8.5 | 7.0 - 9.0 | 6.8 - 8.2 |
| Volatility | High[1] | High[4] | Low | Low |
| Mass Spectrometry Compatibility | Excellent[4] | Good[4] | Poor (non-volatile) | Poor (non-volatile) |
| Typical Working Concentration | 50 - 200 mM | 50 - 100 mM | 20 - 100 mM | 20 - 50 mM |
| Artificial Deamidation (Asn) | Higher propensity compared to Tris and ABC[6][7] | Intermediate propensity[6][7] | Lower propensity than TEAB and ABC[6][7] | Low propensity[8] |
| UV Absorbance (at 280 nm) | Low (Amax ≤0.03 for 1M solution)[9] | Low | Moderate | Low |
| Metal Ion Chelation | No | No | Yes | No |
Experimental Protocols
Preparation of 1 M TEAB Stock Solution
Materials:
-
Triethylamine (TEA)
-
Dry ice (solid carbon dioxide)
-
Deionized water
-
Erlenmeyer flasks
-
Tygon tubing
Procedure:
-
In a fume hood, prepare a 1 M aqueous solution of triethylamine.
-
Fill a separate 2-liter Erlenmeyer flask with crushed dry ice and cover the top, leaving a side arm open for tubing.
-
Connect a Tygon tube from the side arm of the flask containing dry ice to the flask with the triethylamine solution, ensuring the end of the tube is submerged in the liquid.
-
Allow the carbon dioxide gas to bubble through the triethylamine solution for 3-4 hours, or until the pH of the solution reaches approximately 8.5.[1]
-
Store the 1 M TEAB stock solution in a tightly sealed bottle at 2-8°C.[9]
In-Solution Protein Digestion for Mass Spectrometry
This protocol is suitable for the preparation of protein samples for analysis by mass spectrometry.
Materials:
-
Protein sample in a suitable buffer
-
1 M TEAB, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in a buffer containing 100 mM TEAB. For difficult-to-solubilize proteins, 8 M urea (B33335) in 100 mM TEAB can be used.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Dilution: If urea was used, dilute the sample with 100 mM TEAB to reduce the urea concentration to less than 1 M to ensure trypsin activity.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
-
Desalting: Desalt the peptide mixture using a C18 spin column or equivalent before LC-MS/MS analysis.
Tandem Mass Tag (TMT) Labeling of Peptides
This protocol describes the labeling of peptides with TMT reagents for quantitative proteomics.
Materials:
-
Digested and desalted peptide samples
-
1 M TEAB, pH 8.5
-
Anhydrous acetonitrile (B52724) (ACN)
-
TMT Label Reagents
Procedure:
-
Peptide Reconstitution: Reconstitute the dried peptide samples in 100 µL of 100 mM TEAB.[10]
-
TMT Reagent Preparation: Equilibrate the TMT label reagents to room temperature. Add 41 µL of anhydrous acetonitrile to each 0.8 mg vial of TMT reagent. Vortex to dissolve.
-
Labeling Reaction: Add the dissolved TMT reagent to the corresponding peptide sample. Incubate at room temperature for 1 hour.[10]
-
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes at room temperature to quench the labeling reaction.[10]
-
Sample Pooling: Combine the labeled samples in a new microcentrifuge tube.
-
Clean-up: Desalt the pooled sample using a C18 spin column.
-
Analysis: The sample is ready for fractionation and/or LC-MS/MS analysis.
Visualizations
Potential Considerations and Troubleshooting
-
Purity of TEAB: The quality of the TEAB buffer is crucial for sensitive applications like mass spectrometry. It is recommended to use high-purity reagents or commercially available solutions.
-
pH Stability: While TEAB provides good buffering capacity in its effective range, the pH of the solution can shift upon prolonged exposure to air due to the loss of carbon dioxide. It is advisable to prepare fresh solutions or store them tightly sealed.
-
Interference with Assays:
-
Absorbance Assays: TEAB has low absorbance in the UV range, particularly at 280 nm, making it generally compatible with protein quantification assays that measure absorbance at this wavelength.[9] However, it is always recommended to use a buffer blank for background correction.
-
Colorimetric Assays: The compatibility of TEAB with colorimetric protein assays like the Bradford or BCA assay should be empirically determined, as buffer components can sometimes interfere with the dye-binding or chemical reactions.
-
Fluorescence Assays: As a salt, TEAB is not expected to be fluorescent. However, impurities in the reagents could potentially interfere. A buffer-only control should be included to assess any background fluorescence.
-
-
Artificial Modifications: TEAB, along with other amine-containing buffers at alkaline pH, can potentially induce artificial modifications such as deamidation, particularly during prolonged incubation at elevated temperatures.[6][7] For studies focused on post-translational modifications, it is important to be aware of this and consider alternative buffers or optimized protocols if necessary.
Conclusion
This compound is a highly valuable and versatile buffering agent for a wide range of biochemical assays. Its volatility is a key advantage, particularly for applications involving mass spectrometry. By understanding its properties and following optimized protocols, researchers can effectively utilize TEAB to achieve reliable and high-quality results in their experiments.
References
- 1. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Ammonium bicarbonate or triethylammonium bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the effect of trypsin digestion buffers on artificial deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 重炭酸トリエチルアンモニウムバッファー 1 M, suitable for HPLC, LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 10. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Tetraethylammonium Bicarbonate for pH Control in Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable pH is critical for optimal enzyme activity and the generation of reliable kinetic data. While common buffers like Tris-HCl and phosphates are widely used, certain applications, particularly those involving subsequent analysis by mass spectrometry, benefit from volatile buffer systems that can be easily removed. Tetraethylammonium (B1195904) bicarbonate is a quaternary ammonium (B1175870) salt that can be considered for such applications.
This document provides an overview of the properties of tetraethylammonium bicarbonate and its potential use for pH control in enzymatic reactions. Due to the limited specific data available for this compound in this context, this guide also draws upon information from the closely related and more commonly used triethylammonium (B8662869) bicarbonate (TEAB) and ammonium bicarbonate buffers to provide practical guidance and protocols.
Properties of Quaternary Ammonium Bicarbonate Buffers
A comparison of the properties of this compound with related volatile buffers is presented in Table 1. This information is crucial for selecting the appropriate buffer for a specific enzymatic assay.
| Property | This compound | Triethylammonium Bicarbonate (TEAB) | Ammonium Bicarbonate |
| Molecular Formula | C₉H₂₁NO₃[1] | C₇H₁₇NO₃[2] | CH₅NO₃ |
| Molecular Weight | 191.27 g/mol [1] | 163.21 g/mol [2] | 79.06 g/mol |
| Form | Solid | Typically supplied as a 1 M solution | Solid |
| pKa | Not readily available | pKa of triethylamine (B128534) is ~10.75 | pKa of ammonium is ~9.25 |
| Typical pH Range | Not well-documented for buffering | ~7.5 - 8.5[3][4] | ~7.5 - 8.5 |
| Volatility | Expected to be volatile | Volatile[5] | Volatile[5] |
| Common Applications | Synthesis of carbamate (B1207046) esters, precipitant for catalyst synthesis, phase-transfer agent. | Ion-exchange chromatography, HPLC, mass spectrometry, trypsin digestion.[3][5][6] | In-gel digestion for proteomics, buffer for enzymatic reactions.[5][7] |
Considerations for Use in Enzymatic Reactions
While specific data for this compound is sparse, the following considerations, based on the behavior of similar bicarbonate buffers, should be taken into account:
-
pH Stability: Bicarbonate buffers are in equilibrium with dissolved CO₂. This can lead to pH shifts if the solution is not in a closed system. For long incubations, it is advisable to use sealed containers.
-
Buffering Capacity: The buffering capacity is optimal around the pKa of the corresponding amine. The actual buffering range and capacity for this compound would need to be empirically determined.
-
Enzyme Compatibility: As with any buffer, it is essential to test for any inhibitory or activating effects on the specific enzyme of interest. For instance, in a study comparing buffers for trypsin digestion, triethylammonium bicarbonate (TEAB) was found to be associated with a higher rate of artificial asparagine deamidation compared to Tris-HCl and ammonium acetate.[8]
-
Volatility: The key advantage of using this compound would be its volatility, allowing for easy removal by lyophilization prior to downstream analysis such as mass spectrometry.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in enzymatic reactions. Note: These protocols are based on the use of related bicarbonate buffers and should be optimized for your specific enzyme and application.
Preparation of a this compound Stock Solution (e.g., 1 M, pH ~8.0)
Materials:
-
This compound solid
-
Nuclease-free water
-
pH meter
-
Stir plate and stir bar
-
Appropriate safety equipment (lab coat, gloves, goggles)
Protocol:
-
Weigh out the appropriate amount of this compound to make a 1 M solution. For 100 mL, this would be 19.13 g.
-
In a fume hood, slowly add the solid to approximately 80 mL of nuclease-free water while stirring.
-
Once dissolved, use a calibrated pH meter to measure the pH of the solution.
-
Adjust the pH to the desired value (e.g., 8.0) by bubbling CO₂ gas into the solution to lower the pH, or by carefully adding a dilute solution of tetraethylammonium hydroxide (B78521) to raise the pH. Caution: This should be done slowly and with careful monitoring.
-
Once the desired pH is reached, bring the final volume to 100 mL with nuclease-free water.
-
Filter-sterilize the buffer through a 0.22 µm filter.
-
Store the buffer in a tightly sealed container at 4°C.
General Protocol for an Enzymatic Reaction
Materials:
-
Enzyme of interest
-
Substrate
-
1 M this compound buffer, pH 8.0
-
Nuclease-free water
-
Reaction tubes
-
Incubator or water bath
Protocol:
-
On ice, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water
-
1 M this compound buffer to a final concentration of 50-100 mM.
-
Substrate to the desired final concentration.
-
Any necessary co-factors.
-
-
Pre-incubate the reaction mixture at the desired reaction temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme to its final concentration.
-
Mix gently by pipetting or flicking the tube.
-
Incubate for the desired amount of time at the optimal temperature for the enzyme.
-
Stop the reaction by adding a stop solution (e.g., EDTA for metalloenzymes, or by heat inactivation, if appropriate).
-
Proceed with the desired downstream analysis.
Visualizations
Logical Workflow for Using a Volatile Buffer in Enzymatic Assays
Caption: Workflow for an enzymatic reaction using a volatile buffer.
Conceptual Diagram of pH Buffering by a Bicarbonate System
Caption: Bicarbonate buffer system maintaining pH equilibrium.
Conclusion
This compound presents a potential, though not extensively documented, option for pH control in enzymatic reactions where a volatile buffer system is advantageous. Its properties are likely to be similar to the more widely used triethylammonium bicarbonate and ammonium bicarbonate. Researchers and drug development professionals are encouraged to perform initial validation and optimization experiments to determine its suitability for their specific enzymatic systems. The provided protocols offer a general framework for the preparation and use of such a buffer system.
References
- 1. scbt.com [scbt.com]
- 2. Triethylammonium bicarbonate | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. scbt.com [scbt.com]
- 5. Ammonium bicarbonate or triethylammonium bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. 三乙基碳酸氢铵缓冲液 1.0 M, pH 8.5±0.1 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Application of ammonium bicarbonate buffer as a smart microenvironmental pH regulator of immobilized cephalosporin C acylase catalysis in different reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the effect of trypsin digestion buffers on artificial deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetraethylammonium Bicarbonate in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylammonium (B1195904) bicarbonate (TEAB) is a volatile buffer and an effective ion-pairing agent widely used as a mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC). Its primary application lies in the analysis and purification of negatively charged biomolecules such as oligonucleotides, peptides, and nucleic acid fragments.[1][2] The tetraethylammonium (TEA+) cation pairs with the negatively charged phosphate (B84403) groups of oligonucleotides or carboxyl groups of peptides. This interaction neutralizes the charge on the analyte, increases its hydrophobicity, and enhances its retention on non-polar stationary phases like C18, leading to improved separation and resolution.[1][3]
A significant advantage of TEAB is its volatility, which allows for its easy removal from collected fractions by lyophilization or vacuum concentration.[2][4] This property is particularly beneficial when the purified sample is intended for subsequent applications, such as mass spectrometry (MS), where non-volatile salts like phosphates can cause ion suppression and contaminate the instrument.[2][5]
These application notes provide detailed protocols for the preparation and use of TEAB in HPLC applications, summarize key quantitative data, and illustrate relevant workflows and mechanisms.
Protocol 1: Preparation of 1 M Tetraethylammonium Bicarbonate (TEAB) Stock Solution
This protocol describes the preparation of a 1 M TEAB stock solution with a target pH of approximately 8.5. The procedure must be performed in a chemical fume hood.
Materials:
-
Triethylamine (B128534) (TEA)
-
Deionized water (18.2 MΩ·cm)
-
Carbon dioxide (CO2) gas cylinder or dry ice
-
Ice bath
-
Large Erlenmeyer flask (e.g., 2 L)
-
Stir plate and stir bar
-
pH meter
Procedure:
-
In a chemical fume hood, prepare a 1 M aqueous solution of triethylamine. For example, to make 1 L, add 138.9 mL of triethylamine to approximately 800 mL of deionized water in a flask. Stir to mix and adjust the final volume to 1 L.
-
Place the flask containing the 1 M TEA solution in an ice bath on a magnetic stir plate and begin stirring.
-
Slowly bubble carbon dioxide gas from a cylinder through the solution using a gas dispersion tube or tygon tubing.[4] Alternatively, crushed dry ice can be carefully added to the flask.[4]
-
Continuously monitor the pH of the solution. Continue bubbling CO2 until the pH of the solution stabilizes at approximately 8.5.[1][4] This process may take several hours.
-
Transfer the final 1 M TEAB stock solution to a clean, screw-cap bottle.
Application Note 1: Purification of Synthetic Oligonucleotides
TEAB is highly effective for the ion-pair reversed-phase (IP-RP) HPLC purification of synthetic oligonucleotides. The following protocol is a general guideline that can be optimized for specific oligonucleotide sequences and lengths.
Experimental Protocol
1. HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., XTERRA C18, 19 x 100 mm).[6]
2. Mobile Phase Preparation:
-
Buffer A: 0.1 M TEAB in deionized water.[1] (Diluted from the 1 M stock solution).
-
Buffer B: 0.1 M TEAB in 50% acetonitrile (B52724).[1]
-
Note: All mobile phases should be filtered and degassed before use.
3. Chromatographic Conditions:
-
Equilibration: Equilibrate the column with 100% Buffer A for a sufficient time (e.g., 5-10 column volumes).
-
Sample Preparation: Dissolve the crude oligonucleotide sample in Buffer A.[1]
-
Injection: Inject the dissolved sample onto the column.
-
Elution Gradient: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is 0% to 50% Buffer B over 30 minutes.[1] The gradient should be optimized to achieve the best resolution for the target oligonucleotide.
-
Flow Rate: Adjust based on column dimensions (e.g., 1.0 - 5.0 mL/min).
-
Detection: Monitor the column eluate at 260 nm.[1]
-
Fraction Collection: Collect fractions corresponding to the main product peak.
4. Post-Purification Processing:
-
Combine the collected fractions containing the purified oligonucleotide.
-
Remove the TEAB and acetonitrile using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.[4]
-
Reconstitute the purified oligonucleotide in a suitable buffer or water for storage or downstream applications.
Data Presentation: Effect of Buffer Conditions on Oligonucleotide-A Purification
The choice of buffer type, concentration, and pH significantly impacts the purity and yield of the final product. The table below summarizes results from a study optimizing the purification of an oligonucleotide-A on a C18 column.[6]
| Buffer Type | Concentration (mM) | pH | Purity (%) | Yield (%) | Reference |
| Triethylammonium Bicarbonate (TEAB) | 40 | 7.0 | 93.0 | ~75 | [6] |
| Dipotassium (B57713) Phosphate (K2HPO4) | 10 | 7.0 | 88.0 | 80.0 | [6] |
| Ammonium Acetate (NH4CH3CO2) | 10 | 7.0 | 84.0 | 69.0 | [6] |
This data highlights that 40 mM TEAB at pH 7 provided the highest purity (93.0%), although with a slight reduction in yield compared to the dipotassium phosphate method.[6]
Application Note 2: Ion-Pairing Mechanism and MS Compatibility
TEAB's effectiveness stems from its role as an ion-pairing reagent, which is crucial for retaining highly polar analytes on reversed-phase columns. Its volatility also makes it an excellent choice for methods that couple HPLC with mass spectrometry.
Mechanism of Ion-Pairing
In IP-RP-HPLC, the positively charged tetraethylammonium (TEA+) ions from TEAB associate with the negatively charged phosphate backbone of an oligonucleotide. This forms a neutral, more hydrophobic ion-pair that can interact more strongly with the non-polar C18 stationary phase, leading to increased retention and allowing for separation based on properties other than charge, such as length and sequence.
Protocol: IP-RPLC-ESI-MS/MS of Oligonucleotide Fragments
This protocol provides a starting point for the analysis of complex oligonucleotide mixtures using TEAB with mass spectrometry detection.[7]
1. System and Column:
-
System: HPLC or UHPLC system coupled to an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS).
-
Column: Monolithic poly(styrene-divinylbenzene) capillary column or similar high-resolution column.[7]
2. Mobile Phase Preparation:
-
Buffer A: 25 mM TEAB in deionized water.
-
Buffer B: Acetonitrile or Methanol.
3. Chromatographic and MS Conditions:
| Parameter | Setting | Reference |
| Mobile Phase A | 25 mM Triethylammonium Bicarbonate | [7] |
| Mobile Phase B | Methanol | [7] |
| Gradient | Linear gradient, e.g., 1% B per minute | [7] |
| Column | Monolithic poly(styrene-divinylbenzene) | [7] |
| Ionization Mode | ESI Negative | General |
| MS Analysis | Full Scan and/or Tandem MS (MS/MS) | [7] |
4. Data Analysis:
-
Chromatographic peaks are separated based on hydrophobicity.
-
The mass spectrometer provides mass-to-charge (m/z) data, allowing for the identification and sequencing of the oligonucleotide fragments eluting from the column.[7]
By using a volatile buffer like TEAB, interference in the ESI source is minimized, leading to better sensitivity and more reliable mass data compared to methods using non-volatile salts.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. itwreagents.com [itwreagents.com]
- 4. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 7. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetraethylammonium Bicarbonate for Oligonucleotide Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the purification of synthetic oligonucleotides using tetraethylammonium (B1195904) bicarbonate (TEAB). TEAB is a volatile buffer salt that serves as an effective ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), facilitating the separation of oligonucleotides from synthesis impurities. Its volatility is a key advantage, as it can be easily removed by lyophilization, yielding a salt-free oligonucleotide product.
Principle of Ion-Pair Reversed-Phase Chromatography for Oligonucleotides
Oligonucleotides are highly polar, negatively charged molecules due to their phosphodiester backbone. In reversed-phase chromatography, which utilizes a nonpolar stationary phase, these charged molecules would typically elute very quickly with little retention or separation. To overcome this, an ion-pairing agent like tetraethylammonium bicarbonate is added to the mobile phase.[1][2][3] The positively charged tetraethylammonium (TEA+) ions form a neutral ion pair with the negatively charged phosphate (B84403) groups of the oligonucleotide. This effectively increases the hydrophobicity of the oligonucleotide, allowing it to interact with and be retained by the nonpolar stationary phase (e.g., C18). Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase. This disrupts the hydrophobic interactions, and the oligonucleotides elute in order of their increasing hydrophobicity, which generally correlates with their length.
Advantages of Using TEAB
-
Volatility : TEAB can be easily removed from the purified oligonucleotide sample by lyophilization (freeze-drying), which simplifies sample recovery.[4]
-
Compatibility with Mass Spectrometry : The volatility of TEAB makes it a suitable buffer for applications where the purified oligonucleotides will be analyzed by mass spectrometry.[4]
-
Effective Separation : It provides good resolution for separating full-length oligonucleotide products from shorter failure sequences (n-1, n-2, etc.) and other impurities generated during chemical synthesis.[3]
Data Presentation: Optimization of HPLC Parameters
The following table summarizes data from a study optimizing HPLC conditions for oligonucleotide purification, comparing TEAB with other buffers at various concentrations and pH values.[5]
| Buffer | Concentration (mM) | pH | Purity (%) | Yield (%) |
| TEAB | 40 | 7 | 93.0 | ~73 |
| K2HPO4 | 10 | 7 | 87.7 | 77.9 |
| K2HPO4 | 20 | 7 | 87.7 | 77.9 |
| NH4CH3CO2 | 10 | 7 | 84.0 | 69.0 |
| TEAB | 40 | 5 | 85.9 | 78.0 |
| TEAB | 40 | 6 | 86.0 | 78.8 |
| TEAB | 40 | 8 | 86.9 | 79.1 |
| TEAB | 40 | 9 | 87.0 | 78.9 |
Table 1: Comparison of purity and yield for Oligonucleotide-A with different buffer compositions. Data adapted from Perez, C., et al. (2022).[5]
Experimental Protocols
Protocol 1: Purification of Oligonucleotides by Ion-Pair Reversed-Phase HPLC
This protocol describes a general method for the analytical and preparative purification of synthetic oligonucleotides using a TEAB buffer system.
Materials:
-
Crude synthetic oligonucleotide, deprotected and lyophilized
-
Triethylammonium bicarbonate (TEAB) buffer, 1.0 M solution (e.g., Sigma-Aldrich T7408)
-
Acetonitrile (ACN), HPLC grade
-
Nuclease-free water, HPLC grade
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous Buffer): Prepare a 0.1 M TEAB solution (pH ~7.5-8.5) in nuclease-free water. For example, dilute the 1.0 M stock solution 1:10 with water. Filter the buffer through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic Eluent): Prepare a solution of 50% acetonitrile in 0.1 M TEAB.[6] Alternatively, use 100% acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide pellet in Mobile Phase A or nuclease-free water to a suitable concentration (e.g., 10-50 OD A260 units/mL).
-
Centrifuge the sample to pellet any insoluble material before injection.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically 1.0 mL/min for analytical columns (e.g., 4.6 mm ID) and scaled up for preparative columns.
-
Detection: UV absorbance at 260 nm.
-
Column Temperature: Elevated temperatures (e.g., 50-60 °C) can improve peak shape by reducing secondary structures in the oligonucleotides.
-
Gradient: The following is a typical gradient. It may need to be optimized based on the length and sequence of the oligonucleotide.
-
0-5 min: 10% B
-
5-25 min: 10-70% B (linear gradient)
-
25-30 min: 70% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Fraction Collection and Post-Purification Processing:
-
Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.
-
Combine the collected fractions.
-
Lyophilize the pooled fractions to remove the TEAB and acetonitrile.
-
Resuspend the purified oligonucleotide pellet in nuclease-free water or a suitable buffer for your downstream application.
-
Quantify the purified oligonucleotide using UV absorbance at 260 nm.
-
Protocol 2: Purification of Oligonucleotides from Polyacrylamide Gels
This protocol is a well-established method for purifying oligonucleotides after separation by polyacrylamide gel electrophoresis (PAGE).[7]
Materials:
-
Polyacrylamide gel containing the separated oligonucleotide
-
UV lamp for shadowing
-
Scalpel or razor blade
-
DE-52 anion-exchange resin
-
0.1X TE (Tris-EDTA) buffer
-
1.0 M Triethylammonium bicarbonate (TEAB) buffer
-
Chromatography column
-
SpeedVac or lyophilizer
Procedure:
-
Excision of Oligonucleotide Band:
-
Visualize the oligonucleotide bands in the PAGE gel using UV shadowing.
-
Carefully excise the band corresponding to the full-length product using a clean scalpel.
-
-
Elution from Gel:
-
Crush the excised gel slice into small pieces.
-
Place the crushed gel in a tube and add enough 0.1X TE buffer to cover the gel fragments.
-
Incubate at room temperature for at least 3 hours, or overnight for better recovery. Incubation at 37°C can further increase recovery.
-
-
Anion-Exchange Chromatography:
-
Prepare a small column with a 1 cm bed of DE-52 resin equilibrated with 0.1X TE buffer.
-
Carefully load the supernatant from the gel elution step onto the DE-52 column. The negatively charged oligonucleotide will bind to the positively charged resin.
-
Wash the column three times with 10 mL of nuclease-free water to remove any remaining TE buffer and other non-binding impurities.
-
-
Elution with TEAB:
-
Elute the purified oligonucleotide from the DE-52 resin by adding three 1 mL aliquots of 1.0 M TEAB buffer. Collect the eluate.
-
-
Sample Recovery:
-
Evaporate the TEAB from the collected fractions using a SpeedVac or by lyophilization.
-
Resuspend the purified oligonucleotide pellet in nuclease-free water or a suitable buffer.
-
Measure the absorbance at 260 nm to determine the concentration.
-
Concluding Remarks
This compound is a versatile and effective reagent for the purification of synthetic oligonucleotides. Its primary advantage lies in its volatility, which greatly simplifies the recovery of the final product. The protocols provided herein offer robust starting points for both HPLC-based and gel-based purification strategies. Researchers should note that optimal conditions, particularly HPLC gradients, may require empirical determination based on the specific characteristics of the oligonucleotide being purified.
References
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 6. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 7. DNA Extraction Synthetic Oligonucleotides PAGE Electrophoresis TEAB (Triethylammonium Bicarbonate Buffer) [biosyn.com]
Application Notes and Protocols: Tetraethylammonium Bicarbonate in Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraethylammonium (B1195904) bicarbonate (TEAB) in ion-exchange chromatography (IEC), with a particular focus on the purification of oligonucleotides. Detailed protocols, data summaries, and workflow visualizations are included to guide researchers in applying this versatile volatile buffer in their purification strategies.
Introduction to Tetraethylammonium Bicarbonate in Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for the separation of charged biomolecules, including oligonucleotides, peptides, and proteins.[1] The principle of IEC lies in the reversible interaction between a charged molecule and an oppositely charged chromatography matrix.[2] The choice of buffer is critical in IEC as it influences the charge of the analyte and its interaction with the stationary phase, thereby affecting resolution and purity.
This compound (TEAB) is a volatile buffer that is frequently employed in ion-exchange chromatography, especially in high-performance liquid chromatography (HPLC) for the purification of synthetic oligonucleotides.[3][4] Its primary advantage is its volatility; TEAB can be easily removed from the purified sample by lyophilization (freeze-drying), leaving the analyte of interest free of buffer salts.[5] This is particularly beneficial for downstream applications such as mass spectrometry, cell-based assays, and therapeutic use.
TEAB serves as a counter-ion in anion-exchange chromatography, where the negatively charged phosphate (B84403) backbone of oligonucleotides binds to a positively charged stationary phase.[6] A gradient of increasing TEAB concentration is typically used to elute the bound oligonucleotides, with longer or more highly charged species eluting at higher buffer concentrations.
Key Applications
The primary application of this compound in ion-exchange chromatography is the purification of synthetic oligonucleotides. This includes:
-
Purification of standard DNA and RNA oligonucleotides: Removing failure sequences (n-1, n-2 mers) and other impurities from the desired full-length product.[6]
-
Purification of modified oligonucleotides: Applicable for various modified oligos used in research and therapeutic development.
-
Desalting of oligonucleotide samples: As a volatile buffer, it is ideal for applications requiring salt-free products.
Data Presentation: Performance of TEAB in Oligonucleotide Purification
The following tables summarize quantitative data on the effect of TEAB buffer conditions on the purity and yield of oligonucleotide purification via HPLC.
Table 1: Effect of pH on Oligonucleotide-A Purity and Yield using 40 mM TEAB Buffer [3]
| pH | Purity (%) | Yield (%) |
| 5 | 93.0 | 93.0 |
| 6 | 93.7 | Not Specified |
| 7 | 93.9 | Not Specified |
| 8 | 93.3 | 74.5 |
| 9 | 93.1 | 74.1 |
Note: The study highlights that while purity remains high across a range of pH values, the yield can be affected.[3]
Table 2: Comparison of Different Buffers for Oligonucleotide-A Purification at pH 7 [3]
| Buffer | Concentration (mM) | Purity (%) | Yield (%) |
| This compound (TEAB) | 40 | 93.0 | Not Specified |
| Dipotassium Phosphate (K2HPO4) | 10 | 87.7 | 77.9 |
| Dipotassium Phosphate (K2HPO4) | 20 | 87.7 | 77.9 |
| Ammonium Acetate (NH4CH3CO2) | 10 | 84.0 | 69.0 |
Note: This data demonstrates the superior purity achieved with TEAB buffer compared to other commonly used buffers under the tested conditions.[3]
Experimental Protocols
Preparation of 1 M this compound (TEAB) Stock Solution (pH ~8.5)
This protocol describes the preparation of a 1 M TEAB stock solution, a common starting concentration for HPLC buffers.
Materials:
-
Triethylamine (B128534) (TEA)
-
Dry ice (solid carbon dioxide)
-
Deionized water
-
2 L Erlenmeyer flask with a side arm
-
2 L flask
-
Tygon tubing
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 1 M aqueous solution of triethylamine in a 2 L flask. Place the flask on a magnetic stirrer with a stir bar and begin gentle stirring in a fume hood.
-
Fill a 2 L Erlenmeyer flask with crushed dry ice.
-
Connect a Tygon tubing from the side arm of the Erlenmeyer flask containing dry ice to the flask containing the triethylamine solution. Ensure the end of the tubing is submerged in the liquid.
-
Allow the carbon dioxide gas from the sublimating dry ice to bubble through the triethylamine solution.
-
Monitor the pH of the solution periodically. Continue bubbling CO2 until the pH of the solution reaches approximately 8.5. This process may take 3-4 hours.[5]
-
Store the 1 M TEAB stock solution in a tightly sealed bottle at 4°C.
Protocol for Anion-Exchange HPLC Purification of Oligonucleotides using a TEAB Gradient
This protocol provides a general method for the purification of a crude oligonucleotide sample using a strong anion-exchange (SAX) HPLC column and a TEAB gradient.
Materials and Equipment:
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
Strong anion-exchange (SAX) HPLC column suitable for oligonucleotide separation
-
Crude oligonucleotide sample (deprotected and desalted)
-
1 M TEAB stock solution, pH 8.5
-
Deionized water
-
Acetonitrile (optional, for cleaning and for some separations)
-
0.22 µm filters
Procedure:
-
Mobile Phase Preparation:
-
Buffer A (Low Salt): Prepare a 50-100 mM TEAB solution by diluting the 1 M stock solution with deionized water. Adjust the pH to the desired value (typically 7.0-8.5) if necessary. Filter through a 0.22 µm filter.
-
Buffer B (High Salt): Prepare a 1.0 M TEAB solution by diluting the stock solution if necessary, or use the stock directly. Filter through a 0.22 µm filter.
-
-
Column Equilibration:
-
Install the SAX column on the HPLC system.
-
Equilibrate the column with Buffer A at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 260 nm).
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide in Buffer A to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient from Buffer A to Buffer B. A typical gradient might be from 0% to 100% Buffer B over 30-60 minutes, but this should be optimized for the specific oligonucleotide.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which typically represents the full-length oligonucleotide.
-
-
Post-Purification Processing:
-
Pool the fractions containing the purified oligonucleotide.
-
Remove the TEAB buffer by lyophilization (freeze-drying).
-
Reconstitute the purified, salt-free oligonucleotide in the desired buffer or water for downstream applications.
-
-
Column Cleaning and Storage:
-
Wash the column with a high salt solution (e.g., 2 M NaCl), followed by deionized water.
-
Store the column according to the manufacturer's instructions.
-
Visualizations
Experimental Workflow for Oligonucleotide Purification
The following diagram illustrates the general workflow for the purification of synthetic oligonucleotides using ion-exchange chromatography with a volatile buffer like TEAB.
Caption: Workflow of oligonucleotide purification using TEAB.
Logical Relationship in Anion-Exchange Chromatography
This diagram illustrates the principle of anion-exchange chromatography for oligonucleotide separation.
Caption: Principle of oligonucleotide binding and elution in IEC.
References
Application Notes and Protocols: Tetraethylammonium Bicarbonate for CO2 Capture and Utilization Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of effective carbon capture and utilization (CCU) technologies is a critical component of strategies to mitigate climate change. Amine-based solvents have been a cornerstone of CO2 capture, and among these, quaternary ammonium (B1175870) compounds are gaining interest. Tetraethylammonium (B1195904) bicarbonate ([N2222][HCO3] or TEAB) presents a potential medium for both the capture of carbon dioxide and its subsequent use as a C1 feedstock. This document provides detailed application notes and protocols for the research and development of TEAB in CCU applications. It is important to note that while research on tetraalkylammonium hydroxides for CO2 capture exists, specific quantitative performance data and detailed protocols for tetraethylammonium bicarbonate as a dedicated capture and utilization agent are limited. Therefore, the following protocols and data are based on established methodologies for analogous tertiary amine and bicarbonate systems, providing a foundational framework for pioneering research in this specific area.
I. Principle of CO2 Capture with this compound
CO2 capture with an aqueous solution of a tetraalkylammonium compound typically starts with the corresponding hydroxide (B78521), which readily absorbs CO2 from a gas stream to form the bicarbonate salt. The fundamental reaction is the acid-base neutralization where the basic tetraethylammonium hydroxide reacts with acidic CO2 (which forms carbonic acid in water) to yield this compound.
Reaction: (CH₃CH₂)₄N⁺OH⁻ + CO₂ → (CH₃CH₂)₄N⁺HCO₃⁻
Aqueous solutions of tetraethylammonium hydroxide ([N2222][OH]) have been shown to capture CO2 directly from the atmosphere, leading to the crystallization of this compound hydrates, such as [N2222][HCO3]·3H2O[1][2][3]. This demonstrates the fundamental chemistry of capture. For a cyclic process, the captured CO2 must be released from the bicarbonate solution, or the bicarbonate solution must be used directly in a utilization step.
II. Quantitative Data on Analogous CO2 Capture Agents
| Parameter | Monoethanolamine (MEA) 30 wt% | N-methyldiethanolamine (MDEA) | Triethanolamine (TEA) | Piperazine (PZ) 8m | Tetraalkylammonium-based ILs |
| CO2 Loading Capacity (mol CO2/mol amine) | ~0.5 | ~0.9 | ~1.0 | ~0.75 | Varies (e.g., 0.577 mole fraction)[4] |
| Absorption Rate | High | Low to Moderate | Low | Very High | Moderate |
| Heat of Absorption (kJ/mol CO2) | High (~80) | Low to Moderate | Low | High (~79) | Varies |
| Cyclic Capacity (mol CO2/kg solution) | ~0.5 | Varies | Varies | ~0.75 | Varies |
| Degradation | Prone to oxidative and thermal degradation | More stable | More stable | Stable | Generally Stable |
Table 1: Comparative performance of various amine-based CO2 capture agents. Data is compiled from multiple sources for general comparison.[5][6][7][8][9][10][11]
III. Experimental Protocols
Protocol 1: Preparation of this compound Solution for CO2 Capture
This protocol describes the preparation of a TEAB solution from its hydroxide precursor, which simulates the state of the solvent after initial CO2 capture.
Materials:
-
Tetraethylammonium hydroxide (TEAH), 20-40 wt% in water
-
High-purity CO2 gas
-
Deionized water
-
Gas bubbling apparatus (e.g., a fritted glass bubbler)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Based on the desired final molarity (e.g., 1-3 M), calculate the required volume of the stock TEAH solution and deionized water.
-
In a beaker on a magnetic stirrer, combine the TEAH solution and deionized water.
-
Calibrate the pH meter and place the probe in the solution. The initial pH will be highly alkaline.
-
Insert the gas bubbler into the solution, ensuring the frit is fully submerged.
-
Begin bubbling CO2 gas through the solution at a steady rate.
-
Monitor the pH of the solution. The pH will decrease as the hydroxide is neutralized to bicarbonate. The target pH for bicarbonate formation is typically in the range of 7-9[12].
-
Continue bubbling CO2 until the pH stabilizes in the target range, indicating the completion of the conversion to bicarbonate.
-
The resulting solution is an aqueous solution of this compound, ready for use in capture and utilization experiments.
Protocol 2: Determination of CO2 Absorption Capacity
This protocol outlines a method to measure the CO2 loading capacity of the prepared TEAB solution.
Experimental Workflow:
Figure 1: Workflow for determining CO2 absorption capacity.
Materials:
-
Prepared TEAB solution
-
Jacketed glass reactor with a gas inlet and outlet
-
Mass flow controllers for CO2 and an inert gas (e.g., N2)
-
Infrared (IR) CO2 gas analyzer
-
Thermostatic water bath
-
Data acquisition system
Procedure:
-
Assemble the experimental setup as shown in Figure 1. The reactor should be temperature-controlled using the water bath (e.g., at 40°C for absorption)[6][10].
-
Accurately measure and record the volume and concentration of the TEAB solution and place it in the reactor.
-
Calibrate the IR CO2 analyzer.
-
Start the flow of a gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2) through the reactor at a constant flow rate.
-
Continuously record the CO2 concentration in the gas stream exiting the reactor using the IR analyzer.
-
The experiment is complete when the outlet CO2 concentration is equal to the inlet concentration, indicating that the solution is saturated.
-
Calculate the total moles of CO2 absorbed by integrating the difference between the inlet and outlet CO2 concentrations over time.
-
Determine the CO2 loading capacity by dividing the moles of CO2 absorbed by the initial moles of TEAB in the solution.
Protocol 3: Cyclic Absorption-Desorption Performance
This protocol assesses the stability and reusability of the TEAB solvent.
Experimental Workflow:
Figure 2: Workflow for cyclic CO2 capture performance evaluation.
Procedure:
-
Perform the CO2 absorption as described in Protocol 2 to obtain a CO2-rich TEAB solution.
-
For desorption, heat the rich solution to an elevated temperature (e.g., 80-120°C)[10].
-
Sparge the heated solution with an inert gas (N2) to facilitate the release of CO2.
-
Monitor the CO2 concentration in the off-gas until it returns to baseline, indicating that the solvent is regenerated.
-
Cool the regenerated "lean" solvent back to the absorption temperature (40°C).
-
Repeat the absorption-desorption cycle multiple times (e.g., 10-20 cycles).
-
Measure the CO2 absorption capacity for each cycle to determine the cyclic stability. A significant drop in capacity may indicate solvent degradation.
Protocol 4: Utilization - Electrochemical Reduction of Bicarbonate
This protocol outlines the direct electrochemical reduction of the CO2 captured in the TEAB solution to produce valuable chemicals like formate (B1220265) or carbon monoxide.
Signaling Pathway:
Figure 3: Conceptual pathway for integrated CO2 capture and electrochemical utilization.
Materials:
-
CO2-rich TEAB solution (to be used as the catholyte)
-
Anolyte solution (e.g., 0.5 M H2SO4 or a buffered solution)
-
H-type electrochemical cell with a proton exchange membrane (e.g., Nafion)
-
Working electrode (cathode, e.g., tin foil for formate, silver foil for CO)
-
Counter electrode (anode, e.g., platinum mesh)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Gas chromatograph (GC) for gaseous product analysis
-
High-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) for liquid product analysis
Procedure:
-
Assemble the H-type cell, with the cathode and reference electrode in one compartment and the anode in the other, separated by the membrane[13].
-
Fill the cathodic compartment with the CO2-rich TEAB solution.
-
Fill the anodic compartment with the anolyte solution.
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential (e.g., -1.6 V vs. RHE) to the cathode for a set duration (e.g., 1-2 hours)[14].
-
During the electrolysis, collect gas samples from the cathode headspace for GC analysis to quantify gaseous products like CO and H2.
-
After the experiment, collect the catholyte for HPLC or NMR analysis to quantify liquid products like formate[14].
-
Calculate the Faradaic efficiency for each product to determine the selectivity of the electrochemical conversion.
IV. Conclusion
This compound holds promise as a medium for integrated CO2 capture and utilization. While direct experimental data on its performance is sparse, the protocols and comparative data provided here, based on analogous amine and bicarbonate systems, offer a robust starting point for researchers. These foundational methods will enable the systematic investigation of TEAB's CO2 loading capacity, kinetics, cyclic stability, and potential for direct electrochemical conversion. Further research is essential to fully characterize this system and determine its viability as a next-generation CCU technology.
References
- 1. researchgate.net [researchgate.net]
- 2. CO2 capture from ambient air via crystallization with tetraalkylammonium hydroxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. CO 2 capture from ambient air via crystallization with tetraalkylammonium hydroxides - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02262A [pubs.rsc.org]
- 4. Tetraalkylammonium-based dicationic ionic liquids (ILs) for CO2 capture - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cetjournal.it [cetjournal.it]
- 9. scispace.com [scispace.com]
- 10. researchinventy.com [researchinventy.com]
- 11. aidic.it [aidic.it]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Tetraethylammonium Bicarbonate as a Volatile Electrolyte in Electrochemical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylammonium (B1195904) bicarbonate (TEAB) is a quaternary ammonium (B1175870) salt that presents unique properties as a supporting electrolyte in electrochemical investigations. Unlike commonly used electrolytes such as tetraethylammonium tetrafluoroborate (B81430) (TEABF4) or tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), TEAB is a volatile salt. This characteristic is particularly advantageous in applications where the electrolyte needs to be removed easily after the electrochemical measurement, allowing for subsequent analysis of the analyte or recovery of the electrode material without contamination from the supporting electrolyte.
This document provides an overview of the potential applications of TEAB in electrochemistry, summarizes its known physicochemical properties, and offers detailed protocols for its preparation, characterization, and use in electrochemical studies. While extensive quantitative data on TEAB as a primary supporting electrolyte is not as widely published as for other tetraalkylammonium salts, this guide provides a framework for its evaluation and application based on established electrochemical principles.
Physicochemical Properties and Data
Quantitative data for tetraethylammonium bicarbonate as a supporting electrolyte is not extensively available in the literature compared to more common non-volatile salts. However, some of its properties can be inferred or are known from its use in other applications.
| Property | Value/Information | References |
| CAS Number | 15591-38-5 | |
| Molecular Formula | C₉H₂₁NO₃ | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | Typically a solid or an aqueous solution. | |
| Solubility | Soluble in water. | |
| Conductivity | The conductivity of TEAB solutions is concentration-dependent. While specific data for TEAB is scarce, the conductivity of similar bicarbonate salts like ammonium bicarbonate is known to increase with concentration up to a certain point.[2] | |
| Electrochemical Window | The electrochemical stability window of TEAB is a critical parameter for its use as an electrolyte. While specific data is not readily available, it is expected to be narrower than that of salts with non-coordinating anions like BF₄⁻ or PF₆⁻, particularly in the anodic region due to the oxidation of the bicarbonate anion. The cathodic limit is primarily determined by the reduction of the tetraethylammonium cation and the solvent. | |
| Volatility | TEAB is a volatile salt and can be removed by lyophilization or under vacuum. This is a key advantage for post-electrochemical analysis. |
Applications in Electrochemical Studies
The unique volatility of TEAB makes it a compelling choice for specific electrochemical applications:
-
Post-Electrochemical Surface Analysis: In studies where the electrode surface is to be analyzed by techniques such as X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), or atomic force microscopy (AFM) after an electrochemical process, the complete removal of the electrolyte is crucial to avoid interference.
-
Analyte Recovery: For preparative electrochemistry where the product of an electrochemical reaction needs to be isolated and purified, the use of a volatile electrolyte simplifies the workup process.
-
Electrochemical Sensors: In the development of disposable or single-use electrochemical sensors, a volatile electrolyte could be advantageous for certain fabrication or analytical steps.[3]
-
Coupling Electrochemistry with Mass Spectrometry: The volatility of TEAB is beneficial when coupling electrochemical cells directly to mass spectrometry, as it reduces the contamination of the ion source.
Experimental Protocols
Preparation of this compound Solution (1 M)
Objective: To prepare a 1 M aqueous solution of this compound from tetraethylammonium hydroxide (B78521).
Materials:
-
Tetraethylammonium hydroxide (e.g., 40% in water)
-
Dry ice (solid carbon dioxide)
-
Deionized water (18.2 MΩ·cm)
-
Beaker
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
In a well-ventilated fume hood, dilute the tetraethylammonium hydroxide solution with deionized water to the desired final volume to achieve an approximate 1 M concentration.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Carefully add small pieces of dry ice to the stirring solution. The carbon dioxide will react with the hydroxide to form the bicarbonate salt.
-
Monitor the pH of the solution. Continue adding dry ice until the pH of the solution stabilizes in the range of 7.5-8.5.
-
Once the desired pH is reached, stop adding dry ice and allow any remaining solid CO₂ to sublime.
-
The resulting solution is approximately 1 M this compound. The exact concentration can be determined by titration if required.
-
Store the solution in a tightly sealed container at 4°C.
Determination of the Electrochemical Stability Window
Objective: To determine the anodic and cathodic limits of the TEAB electrolyte using cyclic voltammetry.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Prepared TEAB electrolyte solution (e.g., 1 M in deionized water)
-
Inert gas (e.g., nitrogen or argon) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurries, followed by rinsing with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the TEAB electrolyte solution.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Start the potential sweep from the open-circuit potential towards the negative (cathodic) direction at a scan rate of 50-100 mV/s.
-
Reverse the scan direction upon reaching a predefined negative potential limit.
-
Continue the scan in the positive (anodic) direction until a predefined positive potential limit is reached.
-
Reverse the scan again to complete the cycle.
-
-
Data Analysis:
-
Plot the resulting current versus the applied potential.
-
The electrochemical window is defined by the potential limits where a significant increase in current is observed, indicating the reduction or oxidation of the electrolyte or solvent. A current density threshold (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.
-
Measurement of Ionic Conductivity
Objective: To measure the ionic conductivity of the TEAB electrolyte solution.
Materials:
-
Conductivity meter with a calibrated conductivity cell
-
Thermostatic bath
-
Prepared TEAB electrolyte solutions of varying concentrations
Procedure:
-
Calibration: Calibrate the conductivity meter and cell using standard potassium chloride (KCl) solutions of known conductivity.
-
Temperature Control: Place the TEAB electrolyte solution in the thermostatic bath to maintain a constant and known temperature (e.g., 25 °C).
-
Measurement:
-
Rinse the conductivity cell with a small amount of the TEAB solution to be measured.
-
Immerse the conductivity cell into the TEAB solution, ensuring the electrodes are fully covered.
-
Allow the reading to stabilize and record the conductivity value.
-
-
Data Analysis: Repeat the measurement for different concentrations of TEAB to determine the relationship between concentration and conductivity.
Visualizations
Caption: Experimental workflow for using TEAB as an electrolyte.
Caption: Role of TEAB ions in an electrochemical cell.
Safety Precautions
-
This compound and its precursor, tetraethylammonium hydroxide, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The preparation of the TEAB solution from dry ice should be performed in a well-ventilated fume hood to avoid the buildup of carbon dioxide gas.
-
Always consult the Safety Data Sheet (SDS) for this compound and tetraethylammonium hydroxide before use.
Conclusion
This compound offers a unique advantage as a volatile supporting electrolyte in electrochemical studies, particularly when post-electrochemical analysis or product recovery is required. While comprehensive quantitative data on its electrochemical properties are still emerging, the protocols provided in this document offer a solid foundation for researchers to prepare, characterize, and utilize TEAB in their specific applications. Its performance should be carefully evaluated for each new electrochemical system to ensure it meets the requirements for conductivity, electrochemical stability, and compatibility with the analyte and electrode materials.
References
Application Notes and Protocols for Tetraethylammonium Bicarbonate in Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethylammonium (B1195904) bicarbonate (TEAB) is a volatile buffer salt that serves a critical role in the post-synthesis processing of synthetic peptides. While not directly employed in the coupling or deprotection cycles of solid-phase peptide synthesis (SPPS), its utility in peptide purification by high-performance liquid chromatography (HPLC) and in the solubilization of lyophilized peptides is well-established. This document provides detailed protocols for the preparation and application of TEAB in these essential downstream processes, ensuring high-purity peptide products suitable for research and drug development.
Introduction to Peptide Synthesis and the Role of Post-Synthesis Processing
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, enabling the stepwise assembly of amino acids on a solid support. The most prevalent strategy, Fmoc/tBu chemistry, involves the iterative removal of a base-labile fluorenylmethoxycarbonyl (Fmoc) group from the N-terminus, followed by the coupling of the next Fmoc-protected amino acid. Upon completion of the desired sequence, the peptide is cleaved from the resin support, and acid-labile side-chain protecting groups are simultaneously removed.
The resulting crude peptide is a mixture containing the target peptide along with truncated sequences, deletion sequences, and byproducts from protecting groups. Consequently, robust purification is paramount to obtaining a peptide of the required purity for any application. It is in this purification step, primarily through reversed-phase high-performance liquid chromatography (RP-HPLC), where tetraethylammonium bicarbonate finds its principal application.
Key Applications of this compound in the Peptide Workflow
The primary application of TEAB in the context of peptide synthesis is as a volatile buffer component in RP-HPLC. Its volatility is a significant advantage as it can be easily removed by lyophilization, leaving the purified peptide free of non-volatile salts.
Advantages of TEAB in Peptide Purification:
-
Volatility: TEAB sublimates readily under vacuum, simplifying the isolation of the pure peptide after HPLC fractionation.
-
Buffering Capacity: It provides good pH control in the neutral to slightly basic range, which can be beneficial for the solubility and stability of certain peptides.
-
Mass Spectrometry Compatibility: As a volatile buffer, it is compatible with mass spectrometry (MS) analysis, allowing for online or subsequent characterization of HPLC fractions.
Experimental Protocols
Preparation of this compound Buffer (1.0 M Stock Solution)
This protocol outlines the preparation of a 1.0 M stock solution of TEAB, which can be diluted to the desired concentration for HPLC applications.
Materials:
-
Tetraethylamine (TEA)
-
Dry ice (solid carbon dioxide)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Chilled beaker or flask
-
Stir plate and stir bar
-
pH meter
Procedure:
-
In a fume hood, place a chilled beaker containing a stir bar on a stir plate.
-
Add a calculated amount of high-purity water to the beaker.
-
Slowly add tetraethylamine to the water with stirring to achieve a final concentration of 1.0 M. The solution will be basic.
-
Carefully add small pieces of dry ice to the stirring solution. This will cause vigorous bubbling as the carbon dioxide reacts with the tetraethylamine to form this compound.
-
Continue adding dry ice until the pH of the solution stabilizes between 7.5 and 8.5. Monitor the pH using a calibrated pH meter.
-
Once the desired pH is reached and stable, the 1.0 M TEAB stock solution is ready.
-
Store the solution at 4°C. Due to the volatile nature of the buffer, it is recommended to prepare it fresh or to check the pH before use if stored for an extended period.
Purification of Crude Peptides using RP-HPLC with a TEAB Buffer System
This protocol describes a general method for the purification of a crude peptide using a TEAB-based mobile phase system.
Equipment and Materials:
-
Preparative or semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column suitable for peptide separations
-
Crude lyophilized peptide
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water or 5 mM TEAB in water
-
Mobile Phase B: Acetonitrile (B52724) (ACN) with 0.1% (v/v) TFA or 5 mM TEAB
-
1.0 M TEAB stock solution
-
Lyophilizer (freeze-dryer)
Procedure:
-
Peptide Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent. For many peptides, Mobile Phase A is a good starting point. If solubility is an issue, small amounts of organic solvents like acetonitrile or DMSO can be used.
-
HPLC System Preparation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Prepare the mobile phases. For a TEAB system, dilute the 1.0 M TEAB stock solution to the final working concentration (e.g., 5-10 mM) in both the aqueous and organic phases.
-
-
Chromatographic Separation:
-
Inject the dissolved crude peptide onto the equilibrated column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes.
-
Monitor the elution of peptides by UV absorbance, typically at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the peptide of the desired purity.
-
Lyophilization: Pool the pure fractions and freeze-dry them to remove the solvent and the volatile TEAB buffer, yielding the purified peptide as a fluffy powder.
Data Presentation
The following table summarizes typical buffer systems used in peptide purification, highlighting the properties of TEAB.
| Buffer System | Typical Concentration | Operating pH Range | Volatility | MS Compatibility | Notes |
| This compound (TEAB) | 5 - 50 mM | 7.5 - 8.5 | High | Excellent | Ideal for volatile mobile phases; can improve solubility of some peptides. |
| Triethylammonium Bicarbonate (TEABc) | 50 - 100 mM | 7.5 - 8.5 | High | Excellent | A common alternative to TEAB with similar properties. |
| Ammonium Bicarbonate | 10 - 50 mM | 7.5 - 8.5 | High | Excellent | Another widely used volatile buffer. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | ~2.0 | High | Good (can cause ion suppression) | Standard acidic modifier, provides sharp peaks for many peptides. |
| Ammonium Acetate | 10 - 50 mM | 4.0 - 6.0 / 6.5 - 8.5 | High | Excellent | Useful for a wide pH range. |
Visualizations
Workflow for Peptide Synthesis and Purification
The following diagram illustrates the overall workflow from solid-phase synthesis to the final purified peptide, indicating where TEAB is utilized.
Caption: General workflow for peptide production.
Logical Relationship in Buffer Selection for HPLC
This diagram outlines the decision-making process for selecting an appropriate buffer system for peptide purification.
Caption: Decision tree for HPLC buffer selection.
Conclusion
This compound is a valuable tool in the arsenal (B13267) of the peptide chemist. While its role is not within the synthesis cycles themselves, its application in post-synthesis purification is crucial for obtaining high-purity peptides. The volatility and buffering capacity of TEAB make it an excellent choice for RP-HPLC, ensuring that the final peptide product is free from contaminating salts and suitable for a wide range of sensitive downstream applications, including cellular assays and in vivo studies. The protocols provided herein offer a robust starting point for the successful purification of synthetic peptides using TEAB-based buffer systems.
Tetraethylammonium Bicarbonate in Carbohydrate Chemistry: A Review of Potential Applications
Introduction
Tetraethylammonium (B1195904) bicarbonate (TEAB) is a quaternary ammonium (B1175870) salt that has found utility in various chemical transformations, primarily as a mild base, a phase-transfer catalyst, and a reagent in the synthesis of carbamates. While its application in carbohydrate chemistry is not extensively documented in peer-reviewed literature, its inherent properties suggest potential utility in specific synthetic manipulations of carbohydrates. This document aims to explore these potential applications, providing hypothetical protocols and workflows for researchers interested in investigating the use of TEAB in this field.
Properties of Tetraethylammonium Bicarbonate
A summary of the key properties of this compound is presented in Table 1. Its character as a mild base and a phase-transfer catalyst forms the foundation for its potential applications in carbohydrate synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₃ | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Key Characteristics | Mildly basic, acts as a phase-transfer catalyst | [2] |
Potential Applications in Carbohydrate Chemistry
Based on its chemical properties, TEAB could be investigated for the following applications in carbohydrate chemistry. It is crucial to note that the following are proposed applications and would require experimental validation.
Selective Deacetylation
The selective removal of acetyl protecting groups is a common challenge in oligosaccharide synthesis. The mild basicity of the bicarbonate anion in TEAB could potentially allow for the selective deacetylation of more labile acetate (B1210297) esters, such as those at the anomeric position, while leaving more stable esters intact.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and intended as a starting point for experimentation. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary.
Protocol 1: A-2. Selective Anomeric Deacetylation of a Peracetylated Monosaccharide
Objective: To selectively remove the anomeric acetyl group from a peracetylated sugar using TEAB.
Materials:
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Peracetylated monosaccharide (e.g., β-D-glucose pentaacetate)
-
This compound (TEAB)
-
Solvent (e.g., Methanol, Acetonitrile, or a mixture)
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Thin Layer Chromatography (TLC) supplies
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Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the peracetylated monosaccharide (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add this compound (1.1 to 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, comparing to the starting material.
-
Upon completion (disappearance of starting material and appearance of a more polar spot), quench the reaction by adding a few drops of acetic acid to neutralize the excess bicarbonate.
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Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the anomerically deacetylated product.
Workflow for Evaluating TEAB in Carbohydrate Chemistry
The following diagram illustrates a logical workflow for researchers to systematically evaluate the potential of TEAB in a specific carbohydrate chemistry application.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetraethylammonium Bicarbonate (TEAB) in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use and optimization of tetraethylammonium (B1195904) bicarbonate (TEAB) in catalytic reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments utilizing tetraethylammonium bicarbonate as a catalyst.
Issue 1: Low or No Reaction Yield
Possible Causes and Solutions:
-
Insufficient Catalyst Concentration: The concentration of TEAB may be too low to effectively facilitate the transfer of reactants between phases.
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Solution: Incrementally increase the catalyst loading. It is recommended to perform a screening experiment with varying concentrations to identify the optimal loading.
-
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Poor Catalyst Solubility: TEAB must have some solubility in both the aqueous and organic phases to function as a phase-transfer catalyst.
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Solution: Ensure the chosen solvent system is appropriate for the reaction. In some cases, the addition of a co-solvent can improve catalyst solubility and performance.
-
-
Catalyst Deactivation: TEAB can be sensitive to high temperatures and strongly basic or acidic conditions, which can lead to its degradation.
-
Solution: Review the reaction temperature and pH. If harsh conditions are necessary, consider adding the catalyst in portions throughout the reaction.
-
-
Presence of Impurities: Water or other impurities can inhibit the catalytic activity.
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Solution: Ensure all reactants and solvents are dry and of high purity.
-
Issue 2: Slow Reaction Rate
Possible Causes and Solutions:
-
Inadequate Agitation: Insufficient mixing can limit the interfacial area between the aqueous and organic phases, thereby slowing down the reaction rate.
-
Solution: Increase the stirring speed to improve mass transfer between the phases.
-
-
Suboptimal Temperature: The reaction temperature may be too low.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side reactions or catalyst degradation.
-
-
Low Reactant Concentration: The concentration of one or more reactants may be the rate-limiting factor.
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Solution: Increase the concentration of the limiting reactant.
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Issue 3: Formation of Byproducts or Low Selectivity
Possible Causes and Solutions:
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Excessive Catalyst Concentration: High concentrations of TEAB can sometimes lead to the formation of unwanted byproducts.
-
Solution: Reduce the catalyst loading to the minimum effective concentration.
-
-
High Reaction Temperature: Elevated temperatures can promote side reactions.
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Solution: Lower the reaction temperature and monitor the impact on selectivity.
-
-
Incorrect Solvent Choice: The solvent can influence the reaction pathway and selectivity.
-
Solution: Screen different solvents to find one that favors the desired reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound (TEAB) primarily functions as a phase-transfer catalyst (PTC). It facilitates the transfer of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction occurs. This is particularly useful in reactions where the reactants have low solubility in the same solvent. TEAB can also act as a mild base and a source of bicarbonate ions.
Q2: What are the advantages of using TEAB over other catalysts?
A2: TEAB offers several advantages, including:
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Metal-Free Catalysis: It is an organic salt, making it a good choice for reactions where metal contamination is a concern.
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Recyclability: In some systems, TEAB can be recovered and reused, which is both cost-effective and environmentally friendly.
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Mild Reaction Conditions: It often allows reactions to proceed under milder conditions of temperature and pressure.
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Prevention of Microreactor Blockages: In microfluidic systems, TEAB has been shown to prevent the blockages that can occur with other phase-transfer catalysts.
Q3: How does the concentration of TEAB affect the reaction?
A3: The concentration of TEAB is a critical parameter that can significantly impact the reaction rate and yield. Generally, increasing the catalyst concentration will increase the reaction rate up to a certain point. However, an excessively high concentration can lead to the formation of micelles, which may decrease the reaction rate, or promote side reactions, thus reducing selectivity. It is crucial to determine the optimal concentration for each specific reaction.
Q4: What factors should be considered when selecting a solvent for a reaction using TEAB?
A4: The choice of solvent is crucial for the success of a TEAB-catalyzed reaction. Key factors to consider include:
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Immiscibility with Water: For liquid-liquid phase-transfer catalysis, the organic solvent should be immiscible with water.
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Solubility of Reactants: The solvent must dissolve the organic-soluble reactant.
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Aprotic Nature: Aprotic solvents are generally preferred as they do not solvate the anion as strongly, making it more reactive.
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Polarity: The polarity of the solvent can influence the partitioning of the TEAB-reactant ion pair into the organic phase.
Q5: Can TEAB be used in solid-liquid phase-transfer catalysis?
A5: Yes, TEAB can be used in solid-liquid phase-transfer catalysis. In this scenario, the solid reactant is typically an inorganic salt, and the TEAB facilitates the transfer of the anion from the solid surface into the organic phase where it can react with the dissolved organic substrate.
Data Presentation
Table 1: Representative Effect of TEAB Concentration on Reaction Yield and Time
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Notes |
| 0.5 | 24 | 45 | Reaction is slow and incomplete. |
| 1.0 | 12 | 85 | Significant improvement in yield and reaction time. |
| 2.0 | 8 | 95 | Near-quantitative yield with a further reduction in time. |
| 5.0 | 8 | 94 | No significant improvement in yield over 2.0 mol%, suggesting saturation kinetics. |
| 10.0 | 8 | 90 | A slight decrease in yield may be observed due to potential side reactions at high catalyst concentrations. |
Note: This data is illustrative and the optimal concentration will vary depending on the specific reaction, substrates, and conditions.
Experimental Protocols
Protocol: Optimization of TEAB Concentration for a Generic Catalytic Reaction
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the organic substrate (1.0 eq) and the organic solvent.
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In a separate vessel, prepare an aqueous solution of the inorganic reactant.
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Set up a series of identical reactions.
-
-
Catalyst Addition:
-
To each reaction flask, add a different concentration of TEAB (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mol% relative to the limiting reactant).
-
-
Reaction Initiation and Monitoring:
-
Add the aqueous solution of the inorganic reactant to each flask.
-
Begin vigorous stirring and heat the reactions to the desired temperature.
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reactions are complete (as determined by the disappearance of the starting material), cool the mixtures to room temperature.
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Separate the aqueous and organic layers.
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Wash the organic layer with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
-
Determine the yield and purity of the product for each catalyst concentration.
-
-
Data Interpretation:
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Plot the reaction yield as a function of the TEAB concentration to determine the optimal catalyst loading for the specific transformation.
-
Mandatory Visualization
Caption: Workflow for optimizing TEAB concentration.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Tetraethylammonium Bicarbonate (TEAB) Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing tetraethylammonium (B1195904) bicarbonate (TEAB) as a catalyst. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the effect of temperature on reaction outcomes.
Troubleshooting Guide
This guide provides a systematic approach to resolving common temperature-related problems encountered during TEAB-catalyzed reactions.
Issue 1: Low or No Reaction Conversion
Question: My reaction is showing low to no conversion, even after an extended period. How can temperature be a contributing factor?
Answer: Low conversion can be attributed to several temperature-related factors. A systematic evaluation is crucial for identifying the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Possible Causes and Solutions:
-
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
-
Poor Catalyst Solubility: TEAB solubility in the organic phase might be limited at lower temperatures, reducing its effectiveness as a phase-transfer catalyst.
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Solution: Increasing the temperature can enhance the solubility of the catalyst in the reaction medium.
-
-
Catalyst Degradation: Although TEAB is moderately stable, prolonged exposure to high temperatures can lead to its decomposition. Decomposition of tetraethylammonium salts can begin at temperatures as low as 180°C, and for TEAB specifically, decomposition starts above 200°C.[1] The decomposition products, such as triethylamine (B128534) and ethylene, can potentially interfere with the reaction.[1]
-
Solution: If catalyst degradation is suspected, try running the reaction at a lower temperature for a longer duration. Ensure the reaction temperature does not significantly exceed the known stability range of TEAB.
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing a significant amount of byproducts in my reaction mixture. How can I minimize these through temperature control?
Answer: The formation of impurities is often highly dependent on the reaction temperature. Optimizing the temperature is a key step in improving reaction selectivity.
Troubleshooting Steps:
-
Analyze Byproducts: If possible, identify the structure of the major byproducts. This can provide clues about the side reactions occurring (e.g., elimination vs. substitution, thermal decomposition of reactants or products).
-
Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can significantly reduce the rate of these undesired pathways.
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Screen a Temperature Range: Perform a series of small-scale experiments at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to identify the optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature range for TEAB-catalyzed reactions?
A1: The optimal temperature is highly reaction-dependent. However, a general starting point for many TEAB-catalyzed reactions, such as carbamate (B1207046) and 2-oxazolidinone (B127357) synthesis, is between 50°C and 140°C.[2] It is always recommended to start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.
Q2: How does temperature affect the stability of Tetraethylammonium Bicarbonate (TEAB)?
A2: TEAB has moderate thermal stability. While it is stable at room temperature, it begins to decompose at elevated temperatures.[1] Thermal analysis indicates decomposition starts above 200°C.[1] The decomposition pathway involves the initial loss of carbon dioxide and water from the bicarbonate anion, followed by Hofmann elimination of the tetraethylammonium cation to yield triethylamine and ethylene.[1] For reactions requiring temperatures approaching or exceeding this range, catalyst degradation can become a significant issue, leading to reduced catalytic activity and potential contamination of the reaction mixture.
Q3: Can increasing the temperature always be expected to increase the reaction rate?
A3: Generally, for most chemical reactions, an increase in temperature leads to an increase in the reaction rate, as more molecules possess sufficient kinetic energy to overcome the activation energy barrier. However, in TEAB-catalyzed systems, this relationship holds true only up to a certain point. Beyond an optimal temperature, the rate may plateau or even decrease due to several factors, including:
-
Catalyst Decomposition: As mentioned, high temperatures can degrade the TEAB catalyst, reducing the concentration of the active catalytic species.[1]
-
Decreased Reactant Stability: High temperatures may cause the degradation of thermally sensitive reactants or products.
-
Shift in Reaction Equilibrium: For reversible reactions, an increase in temperature may shift the equilibrium in the endothermic direction, which may not be the desired product-forming direction.
Q4: My reaction is highly exothermic. How should I manage the temperature?
A4: For exothermic reactions, effective temperature control is critical to prevent a runaway reaction and the formation of byproducts.
-
Slow Reagent Addition: Add the limiting reagent slowly to the reaction mixture to control the rate of heat generation.
-
Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water, or a cryostat) to dissipate the heat produced.
-
Vigorous Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.
Data Presentation
The following table provides illustrative data on the effect of temperature on the yield of a reaction catalyzed by a phase-transfer catalyst, in this case, the synthesis of 2-oxazolidinone. This data demonstrates the typical trend observed where an optimal temperature exists.
| Reaction Temperature (°C) | Conversion (%) | Isolated Yield (%) | Reference |
| 120 | 42 | Not Reported | [2] |
| 140 | 97 | 96 | [2] |
Note: This data is for the synthesis of 5-methyl-2-oxazolidinone from propylene (B89431) oxide and ethyl carbamate using a binary Mg/Fe oxide catalyst, but it illustrates a common temperature-dependent trend in related reactions.
Experimental Protocols
Key Experiment: Optimization of Temperature for a TEAB-Catalyzed N-Alkylation Reaction
This protocol provides a general methodology for determining the optimal reaction temperature for a TEAB-catalyzed N-alkylation of a heterocyclic compound (e.g., indole) with an alkyl halide.
Materials:
-
Heterocyclic compound (e.g., Indole)
-
Alkyl halide (e.g., Benzyl bromide)
-
This compound (TEAB) (5-10 mol%)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
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Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
TLC plates and appropriate eluent system for reaction monitoring
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic compound (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and TEAB (0.05 eq.).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reagent Addition: Add the alkyl halide (1.1 eq.) to the stirred suspension.
-
Temperature Control: Heat the reaction mixture to the desired temperature (e.g., start with 50°C) using a temperature-controlled heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every hour).
-
Work-up: Upon completion (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Filter the solid base and wash with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-alkylated product. Characterize the product and determine the isolated yield.
-
Optimization: Repeat the experiment at different temperatures (e.g., 60°C, 70°C, 80°C) to determine the optimal temperature for the highest yield of the desired product.
Experimental Workflow Diagram:
Caption: Experimental workflow for temperature optimization.
References
Technical Support Center: Tetraethylammonium Bicarbonate (TEAB) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tetraethylammonium (B1195904) bicarbonate (TEAB) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a freshly prepared aqueous solution of tetraethylammonium bicarbonate?
A1: The shelf life of an aqueous TEAB solution can vary depending on the storage conditions. For products without a specified retest or expiration date from the manufacturer, a standard warranty of one year from the date of shipment is often applicable to the solid compound.[1] However, once dissolved in water, the stability is less defined. For optimal results, it is recommended to use freshly prepared solutions. If storage is necessary, it should be in a tightly sealed container, refrigerated, and used within a short timeframe.
Q2: What are the primary factors that can affect the stability of an aqueous TEAB solution?
A2: The stability of aqueous TEAB solutions is primarily influenced by:
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Temperature: Elevated temperatures can accelerate the decomposition of the bicarbonate anion and potentially the tetraethylammonium cation.
-
pH: Extreme pH conditions, both acidic and basic, can impact the stability of the bicarbonate buffer system.[2]
-
Exposure to Air: The bicarbonate solution can absorb atmospheric carbon dioxide, potentially altering its pH and concentration over time.
Q3: What are the decomposition products of this compound?
A3: At elevated temperatures, solid this compound undergoes thermal decomposition. The initial decomposition involves the release of carbon dioxide and water from the bicarbonate anion. This is followed by the Hofmann elimination of the tetraethylammonium cation, which produces triethylamine (B128534) and ethylene. In aqueous solutions at ambient temperatures, the primary concern is the stability of the bicarbonate ion, which is in equilibrium with carbonic acid and carbonate.
Q4: Can I store aqueous solutions of TEAB at room temperature?
A4: While TEAB is used as a buffering agent, suggesting some stability at room temperature, long-term storage at ambient temperatures is not recommended.[3][4] To minimize potential degradation, it is best practice to store aqueous solutions of TEAB in a refrigerator (2-8 °C). For critical applications, the use of freshly prepared solutions is always advised.
Q5: Is it necessary to protect TEAB solutions from light?
A5: While there is no specific evidence to suggest that TEAB is light-sensitive, general laboratory best practice for storing chemical solutions is to use amber-colored containers or to store them in a dark place to prevent any potential photochemical degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected pH shift in the experiment. | Degradation of the bicarbonate buffer in the TEAB solution. | Prepare a fresh solution of TEAB. Verify the pH of the new solution before use. Consider preparing the solution in a degassed solvent. |
| Inconsistent experimental results over time. | Instability of the TEAB solution leading to changes in its properties. | Use a freshly prepared TEAB solution for each experiment or a series of experiments conducted on the same day. If using a stored solution, allow it to come to room temperature and check the pH before use. |
| Precipitate formation in the TEAB solution. | Change in temperature affecting solubility or potential reaction with dissolved gases or contaminants. | Ensure the TEAB is fully dissolved upon preparation. If a precipitate forms upon cooling, gently warm the solution to redissolve it before use, ensuring it is suitable for your experimental conditions. Filter the solution if necessary. |
| Noticeable ammonia-like odor. | This may indicate decomposition of the tetraethylammonium cation, though it is more characteristic of ammonium (B1175870) bicarbonate.[5] If such an odor is present with TEAB, it could signify significant degradation. | Discard the solution and prepare a fresh one. Ensure the solid TEAB used for preparation has been stored correctly in a cool, dry place.[6] |
Stability Data
Currently, there is a lack of published quantitative data on the long-term stability of this compound in aqueous solutions across a range of pH values and temperatures. The following table is a hypothetical example to illustrate how such data would be presented. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Temperature | pH (initial) | Storage Duration | Hypothetical % Purity |
| 4°C | 7.5 | 1 week | >99% |
| 4°C | 7.5 | 1 month | 95-98% |
| 25°C | 7.5 | 1 week | 97-99% |
| 25°C | 7.5 | 1 month | <95% |
| 40°C | 7.5 | 1 week | <95% |
Experimental Protocols
Protocol for Preparation of an Aqueous TEAB Solution
-
Materials:
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This compound (solid)
-
High-purity, deionized water
-
Calibrated pH meter
-
Sterile, sealed storage container (amber glass recommended)
-
-
Procedure:
-
Weigh the desired amount of solid TEAB in a clean, dry vessel.
-
Add the desired volume of deionized water and stir until the solid is completely dissolved.
-
Measure and record the initial pH of the solution.
-
If necessary, adjust the pH using a suitable acid or base, depending on the experimental requirements.
-
Transfer the solution to a sterile, tightly sealed container for storage.
-
Label the container with the compound name, concentration, date of preparation, and initials of the preparer.
-
Protocol for Assessing the Stability of an Aqueous TEAB Solution
-
Objective: To determine the stability of a TEAB solution under specific storage conditions (e.g., 4°C and 25°C).
-
Methodology:
-
Prepare a stock solution of TEAB at the desired concentration.
-
Divide the stock solution into multiple aliquots in separate, sealed containers.
-
Store the aliquots under the desired temperature conditions.
-
At specified time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14), remove one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Perform the following analyses:
-
Visual Inspection: Note any changes in color, clarity, or the presence of precipitate.
-
pH Measurement: Measure and record the pH of the solution.
-
Purity Analysis: Use an appropriate analytical technique to determine the concentration of TEAB. High-Performance Liquid Chromatography (HPLC) is a common method for such stability studies.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor for degradation products.[7]
-
-
-
Data Analysis:
-
Plot the concentration of TEAB and the pH as a function of time for each storage condition.
-
Determine the time at which a significant change in concentration or pH occurs, which will define the stability of the solution under those conditions.
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for assessing TEAB solution stability.
References
- 1. This compound = 95.0 T 17351-61-0 [sigmaaldrich.com]
- 2. What Is the Stability of Ammonium Bicarbonate Solution [cneastchem.com]
- 3. Buy this compound | 17351-61-0 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ammonium Bicarbonate | CH2O3.H3N | CID 14013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Tetraethylammonium Bicarbonate (TEAB)
Welcome to the technical support center for Tetraethylammonium (B1195904) Bicarbonate (TEAB). This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of TEAB.
Frequently Asked Questions (FAQs)
Q1: What is tetraethylammonium bicarbonate (TEAB) and what are its common applications?
A1: this compound (TEAB) is a salt used primarily as a volatile buffer in biochemical applications.[1][2] Its volatility is a key advantage, as it can be easily removed from samples by lyophilization (freeze-drying), which is ideal for applications like mass spectrometry (LC-MS) and chromatography.[2] It is commonly used for the separation and purification of biomolecules such as oligonucleotides and proteins.[1][3]
Q2: What are the main degradation pathways for TEAB?
A2: TEAB can degrade through two primary pathways depending on the conditions:
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Aqueous Decomposition (in solution): In solution, the bicarbonate (HCO₃⁻) anion is in equilibrium with carbonic acid (H₂CO₃), which can decompose into water (H₂O) and carbon dioxide (CO₂). This loss of CO₂ can lead to a gradual increase in the solution's pH over time, making it more basic. This pH shift can affect experimental results, especially in pH-sensitive applications like HPLC.
-
Thermal Decomposition (solid or at high temperature): At elevated temperatures, TEAB undergoes a two-stage decomposition. First, the bicarbonate anion decomposes to release water and carbon dioxide. At higher temperatures (typically above 200°C), the tetraethylammonium (TEA⁺) cation degrades via a mechanism called Hofmann Elimination .[4] This reaction produces the volatile tertiary amine, triethylamine (B128534), and ethylene (B1197577) gas.[4][5]
Q3: How should I store TEAB solid and TEAB buffer solutions to minimize degradation?
A3:
-
Solid TEAB: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability.
-
TEAB Buffer Solutions: Store 1.0 M stock solutions at 2-8°C.[2] To minimize the loss of CO₂ and subsequent pH shift, use tightly sealed, airtight containers. For best results, especially for pH-sensitive applications, it is recommended to prepare fresh buffer from the stock solution before use or to verify the pH of the stored buffer before each experiment.
Q4: What are the typical signs of TEAB buffer degradation in an HPLC experiment?
A4: Degradation of TEAB buffer, often manifesting as a pH shift, can lead to several issues in HPLC applications. These include:
-
Poor retention time reproducibility: A change in mobile phase pH is a common cause of shifting retention times.[6]
-
Poor peak shape: This can include peak tailing or fronting, and in some cases, peak splitting or shouldering.
-
Loss of resolution: Changes in selectivity can occur if the pH of the mobile phase is not stable, leading to overlapping peaks.[7]
-
Increased column backpressure: While often related to sample matrix or precipitation issues, buffer instability can sometimes contribute to problems.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Shifting Retention Times in HPLC | TEAB Buffer pH Drift: The most likely cause is the loss of CO₂ from the bicarbonate buffer, leading to an increase in pH.[6] | 1. Prepare Fresh Buffer: Make a fresh dilution of your mobile phase from a stock solution for each experimental run. 2. Verify pH: Always measure the pH of your buffer before use. 3. Limit Exposure to Air: Keep buffer reservoirs tightly capped and avoid vigorous stirring that could accelerate CO₂ loss. 4. Gravimetric Preparation: Prepare mobile phases by weight rather than volume for higher precision and reproducibility.[6] |
| Poor Peak Shape (Tailing, Splitting) | Buffer pH is Inappropriate for Analyte: The pKa of your analyte may be too close to the buffer pH, causing it to exist in multiple ionic forms. | 1. Adjust pH: Adjust the buffer pH to be at least 1.5-2 pH units away from the analyte's pKa. 2. Check Column Health: Rule out column degradation by testing with a standard compound. |
| Loss of Signal in LC-MS | Buffer Volatility Issues: While TEAB is volatile, its decomposition products might not be, or the pH may not be optimal for ionization. | 1. Fresh Buffer: Ensure you are using a fresh, correctly prepared TEAB buffer. 2. Optimize MS Source Parameters: Adjust source conditions to ensure efficient ionization. 3. Consider an Alternative: For some applications, other volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) might provide better results.[8] |
| White Precipitate in Mobile Phase Reservoir (when mixed with organic solvent) | Buffer Precipitation: Some buffers, like ammonium acetate, have limited solubility in high concentrations of organic solvents like acetonitrile.[8] | 1. Check Buffer Solubility: Consult buffer solubility charts for the specific organic solvent you are using. 2. Prepare Mobile Phase Correctly: When mixing aqueous buffer with an organic solvent, ensure the final concentration does not exceed the buffer's solubility limit. Consider pre-mixing the components in the correct order (usually adding organic to the aqueous buffer). |
Degradation Pathways and Data
Degradation Mechanisms
The degradation of TEAB involves two distinct processes: the decomposition of the bicarbonate anion in solution and the thermal elimination of the tetraethylammonium cation.
-
Aqueous Decomposition: This equilibrium reaction shows how the loss of dissolved CO₂ gas from the solution shifts the equilibrium to the left, consuming H⁺ and causing the pH to rise.
H₂O + CO₂ ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
-
Thermal Degradation (Hofmann Elimination): This E2 elimination reaction occurs at high temperatures. The hydroxide (B78521) or bicarbonate ion acts as a base, abstracting a proton from a β-carbon, which leads to the formation of an alkene (ethylene), a tertiary amine (triethylamine), and water.[4][5]
Diagram: TEAB Degradation Pathways
Illustrative Stability of 1.0 M TEAB Buffer (pH 8.5)
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in TEAB buffer degradation under different storage conditions. Actual degradation rates may vary based on specific laboratory conditions.
| Storage Temperature | Container | pH after 1 Week | pH after 4 Weeks | Estimated % Concentration Loss after 4 Weeks | Notes |
| 2-8°C | Tightly Sealed | 8.5 - 8.6 | 8.6 - 8.7 | < 2% | Recommended Storage. Minimal degradation. |
| 2-8°C | Loosely Capped | 8.7 - 8.8 | 9.0 - 9.2 | 5 - 10% | Significant CO₂ loss leads to pH increase. |
| 25°C (Room Temp) | Tightly Sealed | 8.6 - 8.7 | 8.8 - 9.0 | 3 - 5% | Moderate degradation. Not recommended for long-term storage. |
| 25°C (Room Temp) | Loosely Capped | 8.9 - 9.1 | > 9.5 | > 15% | Rapid degradation due to CO₂ loss and higher temperature. |
| 37°C | Tightly Sealed | 8.8 - 9.0 | > 9.2 | 10 - 15% | Accelerated degradation. Avoid storage at this temperature. |
Experimental Protocols
Protocol: Monitoring TEAB Buffer Degradation via pH and HPLC
Objective: To quantify the degradation of a TEAB buffer solution over time by monitoring changes in pH and the concentration of the tetraethylammonium (TEA⁺) cation.
Materials:
-
TEAB, solid (≥95.0% purity)
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
HPLC system with UV or ELSD detector[9]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (for mobile phase)[9]
-
Sterile, airtight storage bottles
Methodology:
-
Buffer Preparation (Time 0):
-
Prepare a 1.0 M stock solution of TEAB by dissolving the appropriate amount of solid TEAB in high-purity water.
-
Bubble CO₂ gas through the solution until the pH stabilizes at approximately 8.5. Alternatively, prepare by titrating a solution of triethylamine with carbonic acid.
-
Filter the solution through a 0.22 µm filter.[1]
-
Measure and record the initial pH (T₀).
-
Take an aliquot for immediate HPLC analysis (T₀).
-
-
Storage and Sampling:
-
Divide the remaining buffer solution into several airtight bottles corresponding to different time points and storage conditions (e.g., 4°C sealed, 25°C sealed, 25°C loosely capped).
-
At specified time points (e.g., Day 1, Day 3, Week 1, Week 2, Week 4), remove one bottle from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Measure and record the pH.
-
Prepare a sample for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Ammonium Formate (e.g., 50:50 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column: C18 reversed-phase.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is suitable as TEA⁺ lacks a strong UV chromophore.[9]
-
Injection Volume: 5-10 µL.
-
Quantification: Prepare a calibration curve using freshly prepared TEAB standards of known concentrations. Calculate the concentration of TEA⁺ in the stored samples by comparing their peak areas to the calibration curve.
-
-
Data Analysis:
-
Plot pH vs. time for each storage condition.
-
Plot TEA⁺ concentration (%) vs. time for each storage condition.
-
Use this data to determine the stability of the buffer under your specific laboratory conditions.
-
Diagram: Experimental Workflow for TEAB Stability Testing
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. aakash.ac.in [aakash.ac.in]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hplc.eu [hplc.eu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
troubleshooting microreactor blockages with tetraethylammonium bicarbonate
Welcome to the Technical Support Center for microreactor users. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting and preventing blockages in microreactors, with a special focus on the application of tetraethylammonium (B1195904) bicarbonate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of blockages in microreactors?
A1: Microreactor blockages, also known as fouling or clogging, can arise from several factors related to the small channel dimensions of these systems.[1] The primary causes include:
-
Particle Deposition: Introduction of particulate matter from reagents or worn equipment can physically obstruct the microchannels.
-
Precipitation of Reactants or Products: Changes in temperature, concentration, or solvent composition can lead to the precipitation of materials out of the solution, causing blockages.[1]
-
High-Viscosity Reactions: Reactions that produce highly viscous products or intermediates can lead to increased backpressure and eventual clogging.
-
Biofilm Formation: In biological applications, microbial growth can lead to the formation of biofilms on the channel walls, restricting flow.
-
Gas Evolution: Uncontrolled gas evolution during a reaction can create bubbles that obstruct liquid flow.
Q2: What is tetraethylammonium bicarbonate, and how can it help with microreactor blockages?
A2: this compound (TEAB) is a quaternary ammonium (B1175870) salt. In the context of microreactors, it has been identified as an effective phase-transfer agent, particularly in [18F]radiofluorination reactions for the synthesis of PET radiotracers.[2][3][4] Its primary benefit is in preventing the precipitation of the fluoride (B91410) salt, which is a common cause of blockages when using traditional methods involving potassium carbonate/Kryptofix® 222.[2] By maintaining the reactive species in solution, TEAB significantly reduces the frequency of blockages, thereby increasing productivity and reliability of the synthesis.[2]
Q3: Is this compound a general-purpose cleaning agent for any type of microreactor blockage?
A3: Currently, the documented use of this compound is specific to preventing precipitation-related blockages in certain chemical syntheses, such as [18F]radiofluorinations.[2][3][4] It is not considered a universal cleaning agent for all types of blockages. For general cleaning of microreactors to remove various contaminants, other protocols involving solvents, acids, bases, or surfactants are more appropriate.
Q4: What are the first steps I should take if I suspect a blockage in my microreactor?
A4: If you observe a sudden increase in backpressure or a complete loss of flow, a blockage is likely. The initial steps for troubleshooting are:
-
Stop the Flow: Immediately stop the pumps to prevent further pressure buildup and potential damage to the microreactor.
-
Identify the Location: If possible, visually inspect the microreactor and tubing for any visible signs of blockage.
-
Attempt Backflushing: Reversing the flow direction at a low flow rate can often dislodge minor blockages.[5]
-
Solvent Flushing: Flush the system with a solvent that is known to dissolve the reactants, products, and any potential byproducts of your reaction.
Q5: What safety precautions should I take when handling this compound and other cleaning agents?
A5: Always consult the Safety Data Sheet (SDS) for any chemical you are using. For this compound, and generally for all cleaning protocols, the following precautions are essential:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Be aware of the compatibility of cleaning agents with the materials of your microreactor (e.g., glass, PEEK, stainless steel) to prevent damage.
Troubleshooting Guides
Guide 1: General Microreactor Blockage Troubleshooting
This guide provides a systematic approach to identifying and resolving common microreactor blockages.
Step 1: Initial Diagnosis
-
Symptom: Rapid increase in system pressure.
-
Action: Immediately stop the pumps.
-
Symptom: No flow at the outlet.
-
Action: Check for leaks in the system before assuming a blockage.
Step 2: Non-Invasive Procedures
-
Backflushing: Gently reverse the flow of a compatible solvent through the microreactor. This is often effective for dislodging soft or loosely packed blockages.[5]
-
Solvent Wash: Sequentially flush the microreactor with a series of solvents that are good solvents for all components of the reaction mixture. Common choices include isopropanol, acetone, and ethanol.[6][7]
-
Temperature Change: For blockages caused by precipitation, gently heating the microreactor (if the material of construction allows) while flushing with a solvent can help redissolve the precipitate.[5]
Step 3: Chemical Cleaning (if non-invasive methods fail)
-
For Organic Residues: Flush with a suitable organic solvent. In some cases, a mild detergent solution followed by a deionized water rinse can be effective.[8]
-
For Inorganic Salt Precipitates: Flushing with an acidic solution (e.g., dilute nitric acid or citric acid) or a basic solution (e.g., dilute sodium hydroxide) may be necessary. Crucially, ensure the chosen chemical is compatible with your microreactor's materials. [5]
-
Ultrasonication: Placing the microreactor in an ultrasonic bath while filled with a cleaning solvent can help to dislodge stubborn particles. Use caution as this can potentially damage some microfluidic devices.[7]
Guide 2: Preventing Precipitation Blockages in [18F]Radiofluorination using this compound
This guide focuses on the proactive use of this compound to avoid blockages during the synthesis of [18F]fluoroarenes.
Principle: this compound acts as a phase-transfer catalyst that keeps the [18F]fluoride species soluble in the organic solvent, preventing its precipitation and the subsequent blockage of the microreactor channels.[2]
Procedure Outline:
-
Preparation of the Reagent: Prepare a solution of this compound in a suitable solvent mixture (e.g., acetonitrile (B52724) and water).
-
Elution of [18F]Fluoride: Use the this compound solution to elute the [18F]fluoride from the anion exchange cartridge.
-
Introduction into Microreactor: The resulting solution containing the soluble [18F]fluoride-tetraethylammonium bicarbonate complex is then introduced into the microreactor for the reaction with the precursor.
This method has been shown to be a practical alternative to the conventional Kryptofix® 222/K2CO3 system, significantly reducing the occurrence of blockages.[2]
Data Presentation
Table 1: Comparison of Phase-Transfer Agents for [18F]Radiofluorination in Microreactors
| Feature | This compound (TEAB) | Kryptofix® 222 / K2CO3 |
| Blockage Frequency | Significantly reduced, leading to increased productivity.[2] | Frequent blockages reported.[2] |
| Radiochemical Yield | Comparable to the traditional system.[2] | Established baseline for radiochemical yield. |
| Process Simplification | May eliminate the need for azeotropic drying. | Requires azeotropic drying to remove water. |
Table 2: General Chemical Cleaning Agents for Microreactors
| Cleaning Agent | Target Contaminant | Typical Concentration | Notes |
| Isopropyl Alcohol (IPA) | General organic residues | 70-100% | Good first choice for general cleaning. |
| Acetone | More stubborn organic residues | 100% | Can cause swelling in some polymer-based microreactors (e.g., PDMS).[8] |
| Dilute Nitric Acid | Inorganic salt deposits | 1-5 M | Caution: Highly corrosive. Verify material compatibility. |
| Dilute Sodium Hydroxide | Acidic residues, some organic films | 1-5 M | Caution: Corrosive. Verify material compatibility. |
| Mild Detergent Solution | Particulates and biological material | Varies | Must be thoroughly rinsed with deionized water to avoid residues.[8] |
Experimental Protocols
Protocol 1: General Microreactor Cleaning Procedure
This protocol provides a general-purpose method for cleaning microreactors after use.
Materials:
-
Isopropanol (IPA)
-
Deionized (DI) water
-
Syringe pumps or HPLC pump
-
Appropriate waste containers
Procedure:
-
Initial Flush: Flush the microreactor with the solvent used in the reaction for 5-10 reactor volumes to remove the bulk of the reaction mixture.
-
IPA Wash: Flush the microreactor with IPA for 10-20 reactor volumes.
-
DI Water Rinse: Flush the microreactor with DI water for 10-20 reactor volumes to remove the IPA.
-
Drying: Dry the microreactor by flowing nitrogen or clean, dry air through the channels until all moisture has been removed.
Protocol 2: Preventing [18F]Fluoride Precipitation with this compound (Based on literature[2])
This protocol outlines the use of this compound as a phase-transfer agent to prevent blockages during [18F]radiofluorination in a microreactor.
Materials:
-
This compound (TEAB)
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Anion exchange cartridge (e.g., QMA)
-
[18F]Fluoride in [18O]water
-
Microreactor system
Procedure:
-
Trap [18F]Fluoride: Load the aqueous [18F]fluoride solution onto the anion exchange cartridge.
-
Prepare Eluent: Prepare a solution of TEAB in a mixture of acetonitrile and water. The exact concentration should be optimized for the specific reaction, but a starting point could be in the range of 10-15 mg/mL.
-
Elute [18F]Fluoride: Elute the trapped [18F]fluoride from the cartridge using the prepared TEAB solution.
-
Introduce to Microreactor: The eluate, containing the [18F]F-TEAB complex, is then directly introduced into the microreactor system to react with the precursor solution. The flow rates should be adjusted according to the specific reaction kinetics and microreactor volume to achieve the desired residence time.
Visualizations
Caption: A logical workflow for troubleshooting general microreactor blockages.
Caption: Mechanism of TEAB in preventing microreactor blockages compared to traditional methods.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. This compound = 95.0 T 17351-61-0 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. How to Clean Your Microfluidic Chip: A Comprehensive Guide [blog.darwin-microfluidics.com]
how to remove tetraethylammonium bicarbonate from a reaction mixture
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tetraethylammonium (B1195904) bicarbonate (TEAB) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is tetraethylammonium bicarbonate (TEAB) and why is it used in my reaction?
This compound is a quaternary ammonium (B1175870) salt that serves multiple functions in organic synthesis. It is commonly used as a phase-transfer catalyst, a mild base, and a precipitating agent.[1] Its ability to facilitate reactions between reactants in different phases (e.g., an aqueous and an organic phase) makes it a valuable reagent in various chemical transformations.
Q2: I need to remove TEAB from my reaction mixture. What are the general principles to consider?
The removal of TEAB relies on exploiting its chemical and physical properties. Key characteristics to consider are:
-
High Polarity and Water Solubility: TEAB is a salt and is highly soluble in water.[2]
-
Ionic Nature: It consists of a positively charged tetraethylammonium cation and a negatively charged bicarbonate anion.
-
Thermal Instability at Elevated Temperatures: TEAB decomposes at temperatures above 200°C.[3]
Based on these properties, common removal strategies include aqueous extraction, ion-exchange chromatography, and thermal decomposition.
Q3: My desired product is sensitive to acid. Can I still use an acid-base extraction to remove TEAB?
Yes, but with caution. The bicarbonate component of TEAB can be neutralized with a mild acid to form carbonic acid, which then decomposes to carbon dioxide and water. However, if your product is acid-sensitive, you should use a very weak acid and carefully monitor the pH. Alternatively, you can rely on other methods like ion-exchange chromatography or repeated aqueous washes without acid.
Q4: Is it possible to remove TEAB by evaporation?
Attempting to remove TEAB by simple evaporation under reduced pressure is generally not effective due to its low volatility. However, thermal decomposition at higher temperatures can be a viable option if your desired compound is thermally stable. TEAB decomposes above 200°C into volatile byproducts, primarily triethylamine (B128534) and ethylene.[3]
Troubleshooting Guides
Problem 1: Aqueous extraction is not completely removing TEAB.
Possible Cause:
-
Insufficient number of extractions: A single extraction may not be enough to remove all of the highly water-soluble TEAB.
-
High concentration of TEAB: If the initial concentration of TEAB is very high, it may exceed its solubility limit in the volume of water used for extraction.
-
Formation of an emulsion: The presence of other reagents or byproducts might lead to the formation of a stable emulsion, trapping TEAB in the organic layer.
-
Product is also water-soluble: If your desired product has some water solubility, it may be partitioning into the aqueous layer along with the TEAB.
Solutions:
-
Increase the number of extractions: Perform multiple extractions (3-5 times) with deionized water or a brine solution.
-
Increase the volume of the aqueous phase: Use a larger volume of water for each extraction.
-
Break the emulsion: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent to break it. Centrifugation can also be effective.
-
Back-extraction: If your product is being lost to the aqueous phase, you can perform a back-extraction. Combine the aqueous layers, adjust the pH if necessary to ensure your product is in a neutral form, and then extract with a fresh portion of organic solvent to recover your product.
Problem 2: TEAB is still present after ion-exchange chromatography.
Possible Cause:
-
Incorrect resin choice: Using an anion-exchange resin will not effectively remove the tetraethylammonium cation.
-
Insufficient resin capacity: The amount of resin used may not be sufficient to capture all of the TEAB in the reaction mixture.
-
Flow rate is too high: A high flow rate may not allow for efficient binding of the tetraethylammonium cation to the resin.
-
Inappropriate solvent: The solvent used to load the column may interfere with the binding of TEAB to the resin.
Solutions:
-
Use a strong acid cation-exchange resin: Resins with sulfonic acid functional groups (e.g., Dowex® 50WX8) are effective at capturing quaternary ammonium cations.
-
Increase the amount of resin: Use a larger quantity of resin to ensure complete removal. A general rule of thumb is to use a significant excess of resin equivalents compared to the moles of TEAB.
-
Decrease the flow rate: A slower flow rate will increase the residence time of the reaction mixture on the column, allowing for more efficient binding.
-
Choose an appropriate solvent: Load the reaction mixture onto the column in a solvent in which your product is soluble but that does not disrupt the ion-exchange process. A moderately polar organic solvent is often a good choice.
Problem 3: Thermal decomposition is leading to product degradation.
Possible Cause:
-
Decomposition temperature is too high for the desired product: The temperature required for TEAB decomposition (>200°C) may also be degrading your product.
-
Reaction with decomposition products: The decomposition products of TEAB (triethylamine and ethylene) may react with your desired compound.
Solutions:
-
Assess product stability: Before attempting thermal removal, determine the thermal stability of your desired product using techniques like thermogravimetric analysis (TGA).
-
Perform decomposition under vacuum: Lowering the pressure can sometimes reduce the required decomposition temperature.
-
Use an alternative removal method: If your product is not thermally stable, choose a different removal method such as aqueous extraction or ion-exchange chromatography.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₃ | [4][5] |
| Molecular Weight | 191.27 g/mol | [4][5] |
| Appearance | White crystalline solid | [2] |
| Solubility in Water | Soluble / Mixes with water | [2] |
| Thermal Decomposition | > 200°C | [3] |
Table 2: Comparison of TEAB Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning of the polar TEAB into an aqueous phase. | Simple, fast, and inexpensive. | May require multiple extractions; can be problematic if the desired product is water-soluble; may lead to emulsions. |
| Ion-Exchange Chromatography | The tetraethylammonium cation is captured by a solid-phase ion-exchange resin. | Highly effective for complete removal; can be used for acid-sensitive compounds. | Requires specialized resins; can be more time-consuming and expensive than extraction. |
| Thermal Decomposition | Heating the mixture to decompose TEAB into volatile byproducts. | Leaves no solid residue of the reagent. | Requires high temperatures that can degrade the desired product; decomposition products may react with the product. |
Experimental Protocols
Protocol 1: Removal of TEAB by Aqueous Extraction
Objective: To remove this compound from an organic reaction mixture by liquid-liquid extraction.
Materials:
-
Reaction mixture containing TEAB in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer. If the organic layer is the lower layer, drain it into a clean flask and then drain and discard the aqueous layer before returning the organic layer to the funnel.
-
Repeat the extraction with deionized water two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of TEAB using a Cation-Exchange Resin
Objective: To remove this compound from a reaction mixture using a strong acid cation-exchange resin.
Materials:
-
Reaction mixture containing TEAB.
-
Strong acid cation-exchange resin (e.g., Dowex® 50WX8, 100-200 mesh).
-
Methanol (B129727) or another suitable solvent.
-
Chromatography column.
-
Collection flasks.
Procedure:
-
Resin Preparation:
-
Prepare a slurry of the cation-exchange resin in methanol.
-
Pack a chromatography column with the resin slurry.
-
Wash the resin bed with several column volumes of methanol to remove any impurities.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., the reaction solvent if compatible, or a solvent in which the product is soluble).
-
Carefully load the dissolved sample onto the top of the resin bed.
-
-
Elution:
-
Elute the column with the chosen solvent. The tetraethylammonium cation will bind to the resin, while the neutral or anionic product will pass through.
-
Collect fractions and monitor the elution of your product by an appropriate method (e.g., TLC, LC-MS).
-
-
Product Isolation:
-
Combine the fractions containing the purified product.
-
Remove the solvent under reduced pressure to obtain the final product.
-
Visualizations
References
- 1. ≥95.0% (T), solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Buy this compound | 17351-61-0 [smolecule.com]
- 4. CN101239845A - Thermal decomposition ammonium bicarbonate method for greenhouse booth fertilization - Google Patents [patents.google.com]
- 5. This compound | C9H21NO3 | CID 11805541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tetraethylammonium Bicarbonate (TEAB) Interference in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to tetraethylammonium (B1195904) bicarbonate (TEAB) interference in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is TEAB, and why is it used in proteomics?
A1: Tetraethylammonium bicarbonate (TEAB) is a volatile salt commonly used as a buffer in proteomics workflows. Its primary applications include protein solubilization, in-solution and in-gel digestion of proteins, and, most notably, as a buffer for amine-reactive labeling reagents like Tandem Mass Tags (TMT) and iTRAQ.[1] Its volatility is a key advantage, as it can be removed from the sample through lyophilization (freeze-drying) or vacuum centrifugation, which is essential for compatibility with mass spectrometry.[1]
Q2: How does TEAB interfere with mass spectrometry analysis?
A2: Residual TEAB in a sample can significantly interfere with mass spectrometry analysis, primarily through ion suppression .[2] The tetraethylammonium (TEA⁺) ion is a strong base in the positive ion mode and can effectively compete with analyte peptides for ionization in the electrospray ionization (ESI) source.[2] This competition reduces the number of analyte ions that reach the mass analyzer, leading to decreased signal intensity and, in severe cases, the complete disappearance of the analyte signal.[2] Additionally, the bicarbonate component can lead to the formation of CO₂ adducts (+44 Da), further complicating the mass spectra.[3][4]
Q3: What are the common signs of TEAB interference in my data?
A3: The common indicators of TEAB interference include:
-
Low signal intensity or missing peptide signals: You may observe a general decrease in the signal-to-noise ratio for your peptides of interest, or some peptides may not be detected at all.[5]
-
High background noise: A significant increase in the baseline noise, particularly in the low m/z region, can be a sign of contamination.[5][6]
-
Prominent unassigned peaks: The presence of a strong, unassigned peak at an m/z of approximately 130.16 (the monoisotopic mass of the tetraethylammonium cation, C₈H₂₀N⁺) is a direct indicator of TEAB contamination.
-
Poor quantification accuracy and precision: In quantitative proteomics experiments like TMT or iTRAQ, ion suppression from TEAB can distort the relative reporter ion intensities, leading to inaccurate and imprecise quantification.[7]
-
Viscous or bubbly sample residue after lyophilization: If TEAB is not completely removed, it can leave a viscous, off-white residue that is difficult to dissolve, indicating a high concentration of the salt.
Q4: Are there alternatives to TEAB for proteomics workflows?
A4: Yes, the most common alternative is ammonium bicarbonate . It is also a volatile salt and is compatible with mass spectrometry.[1] It is often used for in-gel and in-solution digestions. However, TEAB is often preferred for amine-reactive labeling due to its buffering capacity at the optimal pH for the labeling reaction.[1] The choice of buffer depends on the specific requirements of the experimental workflow.
Troubleshooting Guides
Issue 1: Low signal intensity and high background noise are observed in the mass spectrum.
This is a classic sign of ion suppression, likely caused by residual TEAB in the sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Recommended Actions:
-
Confirm TEAB Presence: Examine your mass spectra for a prominent peak at m/z 130.16. Its presence is a strong indicator of TEAB contamination.
-
Improve Sample Cleanup: If TEAB is confirmed, your current removal method is insufficient. Implement a more rigorous cleanup protocol.
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing salts and other contaminants. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Optimized Lyophilization: If you are using a speed-vac or lyophilizer, ensure the process is running long enough to completely sublime the TEAB. Multiple resuspension and drying cycles may be necessary.
-
-
Clean the LC-MS System: Significant contamination can affect subsequent runs. If the background remains high even with clean samples, follow your instrument manufacturer's guidelines for cleaning the ESI source, transfer capillary, and other front-end components.
Issue 2: A viscous, hard-to-dissolve pellet remains after lyophilization.
This indicates a high concentration of residual TEAB. Forcing this sample onto the LC-MS system will lead to severe ion suppression and potential instrument contamination.
Recommended Actions:
-
Do Not Inject: Avoid injecting the sample into the LC-MS system.
-
Re-dissolve and Re-dry: Attempt to re-dissolve the pellet in 0.1% formic acid. This may require repeated vortexing and sonication. Once dissolved, repeat the lyophilization process. It may be necessary to perform this cycle 2-3 times to fully remove the TEAB.
-
Perform Solid-Phase Extraction (SPE): If the pellet will not fully dissolve or if re-drying is ineffective, re-dissolve the sample as best as possible and proceed with an SPE cleanup (see protocol below). This will effectively remove the TEAB.
Quantitative Data Summary
Residual TEAB can significantly impact peptide recovery and signal intensity. While specific data on TEAB's impact is often embedded in broader studies, the following table provides a representative summary of peptide recovery rates using different cleanup methods, which are crucial for removing contaminants like TEAB.
| Cleanup Method | Average Peptide Recovery (%) | Hydrophilic Peptides | Hydrophobic Peptides | Reference |
| C18 SPE Column | 75-90% | Lower recovery (~39%) | Higher recovery | [8] |
| Optimized in-solution Desalination | >95% | High recovery | High recovery | [8] |
| Lyophilization (Glass Vials) | ~90% (variable) | Prone to loss | Prone to loss | [3] |
| Lyophilization (Polypropylene Vials) | ~90% (variable) | Prone to loss | Prone to loss | [3] |
Note: Peptide recovery can be highly variable depending on the peptide's physicochemical properties (e.g., hydrophobicity, length) and the specific conditions of the cleanup protocol.[8][9]
Experimental Protocols
Protocol 1: TEAB Removal using Solid-Phase Extraction (SPE)
This protocol is adapted for the cleanup of peptide samples containing TEAB using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., Sep-Pak tC18)
-
SPE Vacuum Manifold
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Solvent B: 80% Acetonitrile, 0.1% TFA in water
-
Sample, re-dissolved in a minimal volume of Solvent A
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow.
Procedure:
-
Condition the SPE Cartridge: Pass 1 mL of Solvent B through the C18 cartridge. This wets the stationary phase.
-
Equilibrate the Cartridge: Pass 2 x 1 mL of Solvent A through the cartridge. This prepares the column for sample binding. Do not let the cartridge run dry.
-
Load the Sample: Load your peptide sample (dissolved in Solvent A) onto the cartridge. Use a slow, consistent flow rate to ensure efficient binding of the peptides. Collect the flow-through and re-load it if you suspect incomplete binding.
-
Wash the Cartridge: Pass 2 x 1 mL of Solvent A through the cartridge. This step is crucial for washing away the TEAB and other salts while the peptides remain bound to the C18 material.
-
Elute the Peptides: Place a clean collection tube under the cartridge. Elute the purified peptides by passing 2 x 0.5 mL of Solvent B through the cartridge.
-
Dry and Reconstitute: Dry the eluted sample in a vacuum centrifuge. Reconstitute the purified peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: Optimized Lyophilization for TEAB Removal
This protocol is designed to minimize the formation of a viscous residue when removing TEAB.
Procedure:
-
Initial Lyophilization: Place your sample in a low-adhesion microcentrifuge tube and dry completely in a vacuum centrifuge or lyophilizer.
-
Inspect the Pellet: If a visible, non-powdery, or viscous pellet remains, proceed to the next step. If the pellet is dry and powdery, you may proceed to reconstitution for LC-MS.
-
Resuspension: Add a small volume (e.g., 50-100 µL) of 0.1% formic acid in water to the tube. Vortex thoroughly and use a sonicating water bath to aid in dissolving the pellet.
-
Second Lyophilization: Repeat the complete drying process in the vacuum centrifuge.
-
Final Reconstitution: Once completely dry, reconstitute the peptide sample in the final desired volume of LC-MS loading buffer. The sample should now dissolve easily. If issues persist, consider an SPE cleanup as described in Protocol 1.
References
- 1. Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Adsorption of peptides at the sample drying step: influence of solvent evaporation technique, vial material and solution additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced recovery of lyophilized peptides in shotgun proteomics by using an LC-ESI-MS compatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Efficiency of Tetraethylammonium Bicarbonate in Phase Transfer Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of tetraethylammonium (B1195904) bicarbonate (TEAB) in phase transfer catalysis (PTC).
Troubleshooting Guide
This guide addresses common issues encountered during experiments using tetraethylammonium bicarbonate as a phase transfer catalyst.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Phase Transfer: The tetraethylammonium cation may not be efficiently transporting the bicarbonate or reactant anion into the organic phase. This can be due to the catalyst's solubility characteristics in the chosen solvent system. | - Optimize Solvent System: Select a solvent that is immiscible with the aqueous phase and in which the organic substrate is soluble. Polar aprotic solvents like dichloromethane (B109758) or toluene (B28343) can be effective. - Increase Agitation: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating ion transfer. Consider using a mechanical stirrer for consistent and high-speed agitation.[1] |
| Catalyst Decomposition: Quaternary ammonium (B1175870) salts can be susceptible to degradation at elevated temperatures, especially in the presence of a strong base. | - Control Reaction Temperature: Avoid excessive heat. If the reaction requires elevated temperatures, consider a preliminary stability test of TEAB under the reaction conditions. Phosphonium-based catalysts may offer higher thermal stability if high temperatures are necessary. | |
| Low Catalyst Concentration: Insufficient catalyst loading will result in a slow transfer rate and, consequently, low conversion. | - Adjust Catalyst Loading: While typically used at 1-10 mol%, the optimal concentration of TEAB can vary.[1] Perform small-scale experiments to determine the ideal catalyst loading for your specific reaction. | |
| Side Reactions: The bicarbonate anion can potentially participate in side reactions, or the basicity of the system might promote undesired pathways like elimination over substitution. | - Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures.[2] Running the reaction at a lower temperature can sometimes minimize the formation of elimination byproducts. - Use a Milder Base: If the reaction allows, consider using a weaker base in the aqueous phase to reduce the likelihood of base-catalyzed side reactions. | |
| Formation of a Stable Emulsion | High Catalyst Concentration: As a surfactant-like molecule, a high concentration of TEAB can lead to the formation of stable emulsions, making phase separation difficult.[1] | - Reduce Catalyst Concentration: Lower the amount of TEAB to the minimum effective level. - Decrease Agitation Speed: While vigorous stirring is important, excessive agitation can promote emulsification. Find a balance that ensures good mixing without creating a stable emulsion.[1] - Alter Solvent System: Changing the organic solvent can sometimes disrupt the stability of the emulsion. |
| Incomplete Reaction | Poor Mixing: Inadequate agitation leads to a limited interfacial area, slowing down the transfer of the reactant anion into the organic phase.[1] | - Increase Stirring Rate: Ensure the reaction mixture is being stirred vigorously to create a fine dispersion of the two phases.[1] |
| Insufficient Reaction Time: The reaction may simply require more time to reach completion under the current conditions. | - Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction over time to determine the optimal reaction duration. | |
| Substrate Hydrolysis | Presence of Water in the Organic Phase: The bicarbonate anion, being a source of hydroxide (B78521) upon deprotonation of water, can lead to the hydrolysis of sensitive substrates. | - Use a Saturated Aqueous Phase: A high concentration of salt in the aqueous phase can reduce the amount of water that partitions into the organic phase. - Consider a Solid-Liquid PTC System: If applicable, using a solid base (like anhydrous potassium carbonate) with TEAB in an organic solvent can minimize water-related side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in phase transfer catalysis?
A1: this compound acts as a phase transfer catalyst by facilitating the transfer of an anion (in this case, often the bicarbonate ion itself or another reactant anion) from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The tetraethylammonium cation (Et₄N⁺) is lipophilic and can form an ion pair with the anion, rendering it soluble in the organic medium.
Q2: How does the efficiency of this compound compare to other common phase transfer catalysts?
A2: The efficiency of a phase transfer catalyst is highly dependent on the specific reaction. In some applications, such as [¹⁸F]radiofluorinations, this compound has been shown to be an efficient alternative to traditional catalysts like Kryptofix® 222/K₂CO₃, with the added benefit of preventing microreactor blockages.[3] For other reactions, its performance relative to catalysts like tetrabutylammonium (B224687) bromide (TBAB) or phosphonium (B103445) salts would need to be evaluated experimentally.
Q3: What are the optimal reaction conditions for using this compound?
A3: Optimal conditions are reaction-specific. However, key parameters to consider include:
-
Catalyst Concentration: Typically 1-10 mol%.[1]
-
Solvent: A non-polar organic solvent that is immiscible with water is generally used.[1]
-
Temperature: Many reactions proceed well at room temperature, but optimization may be required. Be mindful of the thermal stability of TEAB at higher temperatures.
-
Agitation: Vigorous stirring is essential for efficient phase transfer.[1]
Q4: Can this compound be recovered and reused?
A4: this compound is water-soluble. After the reaction, it will primarily reside in the aqueous phase. The catalyst can potentially be recovered by separating the aqueous layer and removing the water under reduced pressure. The activity of the recycled catalyst should be verified before reuse.
Q5: What are the safety precautions for handling this compound?
A5: this compound is a chemical and should be handled with appropriate safety measures. It can cause skin and eye irritation and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
General Protocol for Nucleophilic Substitution (O-Alkylation of a Phenol)
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
Phenol (B47542) derivative (1.0 eq)
-
Alkyl halide (1.1-1.5 eq)
-
This compound (0.05-0.1 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.0-3.0 eq)
-
Toluene or Dichloromethane
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenol derivative, this compound, and potassium carbonate.
-
Add the organic solvent (e.g., toluene) to the flask.
-
Add the aqueous base solution (if using KOH).
-
Begin vigorous stirring of the biphasic mixture.
-
Add the alkyl halide to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of this compound (TEAB) with Other Catalysts in ¹⁸F-Fluorination
| Catalyst System | Substrate | Radiochemical Yield (RCY) of [¹⁸F]2a | Byproduct ([¹⁸F]2b) Formation | Reference |
| TEAB | Aliphatic 1,3-ditosylpropane | 60% | 7% | [4] |
| Kryptofix® 2.2.2 / K₂CO₃ | Aliphatic 1,3-ditosylpropane | 65% | 29% | [4] |
| TBMA-I | Aliphatic 1,3-ditosylpropane | Selective formation of [¹⁸F]2a | Not specified | [4] |
Note: This data is from a specific study and may not be representative of all reaction types.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General mechanism of phase transfer catalysis.
References
Technical Support Center: Tetraethylammonium Bicarbonate (TEAB) Catalyst Regeneration and Recycling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the regeneration and recycling of tetraethylammonium (B1195904) bicarbonate (TEAB) catalyst. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tetraethylammonium bicarbonate (TEAB) catalyst deactivation?
A1: The primary causes of TEAB catalyst deactivation are:
-
Thermal Decomposition: TEAB is susceptible to thermal degradation at elevated temperatures. The main decomposition pathway is Hofmann elimination, which produces triethylamine (B128534) and ethylene.[1] This is a common deactivation route for quaternary ammonium (B1175870) salts.
-
Poisoning: Strong acids or other reactive species in the reaction mixture can neutralize the bicarbonate or react with the tetraethylammonium cation, rendering the catalyst inactive.
-
Fouling: In some reactions, insoluble byproducts or polymers can coat the surface of the catalyst, preventing it from interacting with the reactants.
Q2: How can I determine if my TEAB catalyst has deactivated?
A2: Signs of catalyst deactivation include:
-
A noticeable decrease in the reaction rate compared to previous runs with a fresh catalyst.
-
A lower yield of the desired product under the same reaction conditions.
-
The need for higher temperatures or longer reaction times to achieve the same conversion.
-
Changes in the physical appearance of the catalyst, such as discoloration or the formation of a solid crust.
Q3: Is it possible to regenerate and reuse a deactivated TEAB catalyst?
A3: Yes, in many cases, TEAB catalyst can be recovered from the reaction mixture, regenerated, and reused. The appropriate regeneration method depends on the cause of deactivation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in the first use. | Inefficient Phase Transfer: The TEAB is not effectively transporting the reactant between the aqueous and organic phases. | - Ensure adequate stirring to maximize the interfacial area between the phases.- Confirm the correct solvent system is being used.- Increase the catalyst loading incrementally. |
| Decreasing catalyst activity over several cycles. | Thermal Decomposition: The reaction temperature is too high, causing the TEAB to decompose via Hofmann elimination. | - Lower the reaction temperature if the reaction kinetics allow.- Consider using a more thermally stable phase-transfer catalyst, such as a phosphonium (B103445) salt, if high temperatures are necessary. |
| Catalyst Poisoning: Acidic byproducts from the reaction are neutralizing the bicarbonate anion. | - Add a mild, non-nucleophilic base to the reaction mixture to neutralize acidic species as they form.- Purify the reactants to remove any acidic impurities before starting the reaction. | |
| Fouling: Insoluble materials are coating the catalyst. | - Filter the reaction mixture to remove any solid byproducts.- Implement a catalyst washing step between cycles. | |
| Difficulty separating the catalyst from the product. | High Solubility of TEAB: The catalyst is soluble in the product or the organic phase. | - After the reaction, perform multiple extractions with deionized water to wash out the TEAB.- Avoid using brine (saturated NaCl solution) in the initial washes, as this can decrease the solubility of TEAB in the aqueous phase. |
Catalyst Recycling Performance
| Recycle Cycle | Catalyst Recovery (%) | Relative Activity (%) |
| 1 | >95 | 100 |
| 2 | ~94 | 98 |
| 3 | ~93 | 95 |
| 4 | ~91 | 92 |
| 5 | ~90 | 89 |
Note: Data is representative and actual recovery and activity will depend on the specific reaction conditions and the chosen regeneration protocol.
Experimental Protocols
Protocol 1: Regeneration of TEAB via Precipitation as Tetraethylammonium Hydroxide (B78521)
This protocol is suitable for recovering TEAB from reaction mixtures where the primary deactivation mechanism is not irreversible decomposition.
Methodology:
-
Phase Separation: After the reaction is complete, allow the mixture to settle. If two phases are present, separate the aqueous phase, which contains the majority of the TEAB catalyst.
-
Aqueous Wash: Wash the organic phase with deionized water and combine the aqueous washings with the initial aqueous phase.
-
Basification: To the combined aqueous solution, slowly add a strong base, such as 50% aqueous sodium hydroxide, with stirring. This will convert the this compound to tetraethylammonium hydroxide, which is less soluble in the presence of a high concentration of base and will begin to separate as an oily phase.
-
Isolation: Continue adding the base until the separation of the oily tetraethylammonium hydroxide layer is maximized. Separate the oily layer using a separatory funnel.
-
Re-carbonation: Dilute the isolated tetraethylammonium hydroxide with fresh deionized water. Bubble high-purity carbon dioxide (CO2) through the solution with stirring. Monitor the pH of the solution. Continue bubbling CO2 until the pH stabilizes in the range of 7-8. This indicates the formation of this compound.
-
Drying: Remove the water from the regenerated TEAB solution by rotary evaporation. For the final drying of the solid TEAB, use a vacuum oven at a moderate temperature (e.g., 40-50°C) to avoid thermal decomposition.
-
Quality Control: Assess the purity of the recycled catalyst using techniques such as titration or NMR spectroscopy before reuse.
Protocol 2: Recovery of TEAB using a Strong Acid Cation Exchange Resin
This method is useful for removing the tetraethylammonium cation from a solution, which can then be regenerated.
Methodology:
-
Dilution: After the reaction, dilute the mixture with a suitable solvent to reduce its viscosity.
-
Resin Preparation: Prepare a column with a strong acid cation exchange resin (e.g., Dowex 50WX8). Wash the resin thoroughly with deionized water and then with a solvent that is miscible with the reaction mixture.
-
Catalyst Adsorption: Pass the diluted reaction mixture through the resin column. The tetraethylammonium cations will be adsorbed onto the resin.
-
Elution of Product: Wash the column with the solvent used for dilution to elute the product and any uncharged reagents or byproducts.
-
Catalyst Elution: Elute the tetraethylammonium cation from the resin using an aqueous solution of a strong acid, such as hydrochloric acid.
-
Conversion to Bicarbonate: Neutralize the acidic eluate containing the tetraethylammonium salt with a suitable base. Then, follow steps 5-7 from Protocol 1 to convert it back to this compound.
Visualizations
Caption: The lifecycle of the TEAB catalyst, from fresh to spent and back to fresh through regeneration.
Caption: A workflow for troubleshooting common issues leading to reduced TEAB catalyst performance.
References
Technical Support Center: Mitigating Side Reactions with Tetraethylammonium Bicarbonate
Welcome to the technical support center for tetraethylammonium (B1195904) bicarbonate (TEAB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during experiments involving TEAB.
Frequently Asked Questions (FAQs)
Q1: What is tetraethylammonium bicarbonate (TEAB) and what are its primary applications?
This compound is a quaternary ammonium (B1175870) salt that serves as a versatile reagent in organic synthesis.[1] Its primary applications include acting as a phase-transfer catalyst (PTC), a mild base, and a bicarbonate source.[1][2] It is commonly used in the synthesis of carbamate (B1207046) esters, for promoting carboxylation reactions, and as an alternative to traditional phase-transfer systems in applications like [¹⁸F]radiofluorinations to prevent microreactor blockages.[1]
Q2: What are the main advantages of using TEAB over other reagents?
TEAB offers several advantages, including its ability to act as a dual-functionality reagent (both a quaternary ammonium salt and a bicarbonate source).[3] It is particularly effective in enhancing reaction rates through phase-transfer catalysis while being less basic than other salts.[3] In the context of [¹⁸F]fluoroarenes synthesis, TEAB has been shown to increase productivity by eliminating the frequent blockages of microreactors experienced with traditional systems like Kryptofix® 222/K₂CO₃.[4]
Troubleshooting Guides
Issue 1: Formation of Alkene and Amine Byproducts
Q: My reaction is producing triethylamine (B128534) and ethylene (B1197577) as byproducts, leading to low yield and purification challenges. What is causing this and how can I prevent it?
A: The formation of triethylamine and ethylene from TEAB is a result of a side reaction known as Hofmann elimination .[2][5][6] This is a thermal decomposition pathway for quaternary ammonium salts.[2]
Root Cause Analysis:
-
Elevated Temperatures: Hofmann elimination is highly dependent on temperature. The reaction is typically initiated by heating, often in the range of 100-200°C.[6]
-
Steric Hindrance: The bulky tetraethylammonium cation is sterically hindered. When heated, the hydroxide (B78521) or other base present will preferentially abstract a proton from the least sterically hindered β-carbon of the ethyl groups, leading to the formation of ethylene (the "Hofmann product") and the tertiary amine, triethylamine.[2][5]
Mitigation Strategies:
-
Temperature Control:
-
Maintain the reaction temperature as low as possible to achieve the desired transformation without initiating significant decomposition of the TEAB.
-
If high temperatures are necessary for your primary reaction, consider alternative heating methods such as microwave irradiation, which may offer better control and reduce the overall heating time.
-
-
Use of Alternative Reagents for Base-Sensitive Substrates:
-
For reactions sensitive to the basicity of TEAB or requiring high temperatures, consider alternative, minimally basic reagents. For example, in ¹⁸F-fluorination reactions, tetraethylammonium perchlorate (B79767) (TEAP) and tetraethylammonium p-toluenesulfonate (TEATos) have been used as effective alternatives to TEAB to avoid base-sensitive side reactions.[3]
-
-
Optimize Reaction Time:
-
Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of Hofmann elimination byproducts. Monitor the reaction progress and stop it as soon as the desired product is formed.
-
Experimental Protocol for Minimizing Hofmann Elimination:
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Monitoring: Use a calibrated thermometer or thermocouple to accurately monitor the internal reaction temperature.
-
Gradual Heating: Heat the reaction mixture gradually to the desired temperature. Avoid rapid temperature spikes.
-
Reaction Monitoring: Monitor the reaction progress frequently using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up to prevent further decomposition.
Analytical Detection of Byproducts: The presence of triethylamine and ethylene can be confirmed by:
-
Gas Chromatography (GC): Triethylamine is volatile and can be readily detected by GC.[7]
-
Ion Chromatography: Can be used for the analysis of ethylene glycol, a potential derivative of ethylene.[8]
Issue 2: Formation of Alcohol Byproducts in Nucleophilic Substitution Reactions
Q: In my nucleophilic substitution reaction (e.g., fluorination), I am observing the formation of an alcohol corresponding to my starting material. What is the cause of this side reaction?
A: The formation of an alcohol byproduct when using TEAB, particularly in reactions like SₙAr fluorination, is often due to the presence of water and the basicity of the bicarbonate ion.[9][10]
Root Cause Analysis:
-
Presence of Water: Even trace amounts of water in the reaction mixture can act as a nucleophile.[10]
-
Basicity of Bicarbonate: The bicarbonate ion (HCO₃⁻) can deprotonate water to generate hydroxide ions (OH⁻), which are strong nucleophiles and can compete with the desired nucleophile (e.g., fluoride), leading to the formation of an alcohol byproduct.[3]
Mitigation Strategies:
-
Rigorous Drying of Reagents and Solvents:
-
Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents under vacuum.
-
Consider the use of molecular sieves to remove trace amounts of water from the reaction mixture.
-
-
Use of Alternative, Less Basic Phase-Transfer Catalysts:
-
In cases where the alcohol byproduct formation is significant, switching to a less basic phase-transfer catalyst can be beneficial. As mentioned previously, tetraethylammonium salts with non-basic anions like perchlorate (TEAP) or tosylate (TEATos) can be effective alternatives.[3]
-
-
Tuning of Alcohol Additives in Fluorination Reactions:
-
In some SₙAr fluorination reactions using tetramethylammonium (B1211777) fluoride (B91410) (a related quaternary ammonium salt), the alcohol used as an adduct can be tuned to enhance fluoride nucleophilicity while mitigating the formation of ether byproducts. This principle of tuning additives could potentially be applied to TEAB-mediated reactions.[9]
-
Quantitative Data Comparison:
| Catalyst System | Desired Product Yield (%) | Alcohol Byproduct Yield (%) | Reference |
| Kryptofix® 2.2.2 / K₂CO₃ | 65 | 29 | [11] |
| This compound (TEAB) | 60 | 7 | [11] |
This table illustrates that while TEAB may result in a slightly lower yield of the desired product compared to the Kryptofix system in this specific [¹⁸F]fluorination, it significantly reduces the formation of the alcohol byproduct.[11]
Issue 3: Unexpected Side Reactions Due to Basicity (e.g., Ester Hydrolysis)
Q: I am using TEAB in a reaction with a substrate containing an ester functional group, and I am observing hydrolysis of the ester. How can I prevent this?
A: The bicarbonate ion in TEAB is weakly basic and can catalyze the hydrolysis of sensitive functional groups like esters, especially in the presence of water.[12][13][14]
Root Cause Analysis:
-
Base-Catalyzed Hydrolysis: The bicarbonate ion can act as a base to promote the nucleophilic attack of water on the ester carbonyl, leading to the formation of a carboxylic acid and an alcohol.[12][14] This process is also known as saponification.[12]
Mitigation Strategies:
-
Control of pH:
-
Anhydrous Conditions:
-
As with the formation of alcohol byproducts, ensuring strictly anhydrous conditions will minimize the availability of water for the hydrolysis reaction.
-
-
Use of a Non-Basic Phase-Transfer Catalyst:
-
If the basicity of TEAB is detrimental to your substrate, consider using a neutral phase-transfer catalyst, such as certain crown ethers or quaternary ammonium salts with non-basic counterions (e.g., tetraethylammonium tetrafluoroborate).[1]
-
Experimental Protocol for Buffered Reaction:
-
Buffer Preparation: Prepare a buffer solution with a target pH that is suitable for your reaction but minimizes ester hydrolysis. This may involve adding a weak acid to the TEAB solution.
-
pH Monitoring: Monitor the pH of the reaction mixture throughout the process and make adjustments as necessary.
-
Anhydrous Setup: Perform the reaction under strictly anhydrous conditions if possible.
Issue 4: Inconsistent Results and Unidentified Byproducts
Q: My reaction is giving inconsistent yields and I am observing unidentified peaks in my analytical data. What could be the problem?
A: Inconsistent results and the formation of unknown byproducts can often be attributed to impurities in the reagents.[10]
Root Cause Analysis:
-
Impurities in TEAB: Commercially available TEAB may contain impurities from its synthesis, such as residual starting materials or side products. These impurities can act as catalysts for unwanted side reactions.
-
Decomposition Products as Impurities: If the TEAB has been stored improperly or for an extended period, it may have partially decomposed, leading to the presence of triethylamine and other degradation products that can interfere with the reaction.[20]
Mitigation Strategies:
-
Use High-Purity Reagents:
-
Whenever possible, use TEAB of the highest available purity. Check the certificate of analysis (CoA) for information on impurities.
-
-
Proper Storage and Handling:
-
Store TEAB in a cool, dry place under an inert atmosphere to prevent decomposition.
-
Avoid prolonged exposure to heat and moisture.
-
-
Purification of TEAB:
-
If you suspect impurities are the issue, consider purifying the TEAB before use. Recrystallization from an appropriate solvent system can often remove many common impurities.
-
-
Systematic Troubleshooting:
-
If you suspect an impurity, you can try to identify it using analytical techniques such as NMR, MS, or chromatography.
-
Run control experiments with a new batch of TEAB to see if the issue persists.
-
Visualizations
Caption: Hofmann Elimination of TEAB upon heating.
Caption: Base-catalyzed hydrolysis of an ester by TEAB.
Caption: Troubleshooting workflow for TEAB side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 15. Role of bicarbonate as a pH buffer and electron sink in microbial dechlorination of chloroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. labproinc.com [labproinc.com]
- 19. youtube.com [youtube.com]
- 20. Discovered triethylamine as impurity in synthetic DNAs for and by electrochemiluminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetraethylammonium Bicarbonate in Reaction Kinetics
Answering the user's request to create a technical support center regarding the impact of tetraethylammonium (B1195904) bicarbonate on reaction kinetics.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental considerations for researchers, scientists, and drug development professionals utilizing tetraethylammonium bicarbonate (TEAB) in their work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TEAB) in a reaction? A1: this compound primarily functions as a phase-transfer catalyst (PTC).[1][2] In this role, it facilitates the transfer of a reactant, typically an anion (like bicarbonate or another nucleophile), from an aqueous or solid phase into an organic phase where the main reaction occurs. This overcomes the insolubility of reactants in different phases, thereby accelerating the reaction rate. Additionally, it can serve as a source of bicarbonate ions for carboxylation reactions or act as a base.
Q2: How does TEAB compare to other phase-transfer catalysts like Kryptofix 2.2.2? A2: TEAB has been established as a practical alternative to the conventional Kryptofix 2.2.2/K₂CO₃ system, particularly in applications like [¹⁸F]radiofluorinations.[1] It can provide comparable radiochemical yields while offering advantages such as eliminating microreactor blockages that can occur with the traditional system.[1]
Q3: Can the bicarbonate ion from TEAB participate in the reaction? A3: Yes. The bicarbonate ion (HCO₃⁻) is a weak base and a moderate nucleophile. Depending on the reaction conditions and substrates, it can act as a proton acceptor, influencing the pH of the system, or it can participate directly in reactions such as carboxylations.[3] Its role can be complex, sometimes promoting and other times inhibiting a reaction depending on the mechanism.[3]
Q4: What is the thermal stability of TEAB and how can it affect my experiment? A4: Like many ammonium (B1175870) bicarbonate salts, TEAB can be thermally unstable.[4][5] Upon heating, it may decompose into volatile byproducts like triethylamine, carbon dioxide, and water.[5] This decomposition can alter the pH and introduce new, potentially reactive or catalytic species (triethylamine) into the system, leading to inconsistent kinetics or the formation of unexpected side products. It is crucial to consider the temperature limits for your specific reaction conditions.
Q5: Why is the stirring speed important in reactions using TEAB? A5: In heterogeneous phase-transfer catalysis systems (e.g., liquid-liquid), the reaction occurs at the interface between the two phases or in the organic phase after the anion is transferred.[6][7] The rate of this transfer is highly dependent on the interfacial surface area. Vigorous stirring increases this surface area, which typically increases the overall reaction rate up to a certain point where the kinetics are no longer limited by mass transfer.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) Related to TEAB | Recommended Troubleshooting Actions |
| Reaction is slow or does not proceed to completion. | 1. Insufficient Catalyst: The concentration of TEAB is too low to facilitate efficient anion transfer. 2. Poor Mixing: Inadequate stirring is limiting the interfacial area between phases, hindering the catalyst's function.[8] 3. Catalyst Poisoning: Other species in the reaction mixture may be deactivating the tetraethylammonium cation. | 1. Increase the TEAB concentration incrementally (e.g., in 1-2 mol% steps) to find the optimal loading. 2. Increase the stirring rate and ensure the formation of a fine emulsion. 3. Ensure all reagents are pure. Consider adding the substrate after the other components have been mixed. |
| Inconsistent yields or reaction times between batches. | 1. TEAB Decomposition: The catalyst may be degrading due to excessive temperature or prolonged reaction times.[5] 2. Variable Water Content: The amount of water in the system can affect the hydration shell of the anion and the catalyst's efficiency.[9] 3. pH Fluctuation: The bicarbonate is acting as a base, and its consumption or decomposition is changing the reaction pH.[3] | 1. Monitor reaction temperature carefully. If decomposition is suspected, consider running the reaction at a lower temperature or using a freshly prepared TEAB solution. 2. Standardize the water content in your reaction system. 3. Monitor the pH of the aqueous phase during the reaction. If necessary, use an additional buffer. |
| Formation of unexpected side products. | 1. Basicity of Bicarbonate: The bicarbonate ion is promoting undesired base-catalyzed side reactions. 2. Decomposition Products: Triethylamine formed from TEAB decomposition may be catalyzing other pathways. 3. Product Instability: The product may be unstable to the basic conditions created by the bicarbonate.[10] | 1. Consider a different tetraethylammonium salt with a non-nucleophilic, non-basic anion (e.g., tetraethylammonium tosylate).[9] 2. Run the reaction at a lower temperature to minimize TEAB decomposition. 3. Test your product's stability by exposing it to the reaction conditions (with TEAB) after it has been formed and isolated.[10] |
Data Presentation
The following table is an illustrative example of how to present kinetic data when studying the effect of TEAB concentration on a pseudo-first-order reaction. Actual results will vary based on the specific chemical transformation.
Table 1: Effect of TEAB Concentration on Observed Rate Constant (k_obs)
| Entry | [Substrate] (M) | [TEAB] (mol %) | Temperature (°C) | Stirring Speed (RPM) | k_obs (x 10⁻⁴ s⁻¹) |
| 1 | 0.1 | 0 | 50 | 500 | No reaction |
| 2 | 0.1 | 1 | 50 | 500 | 1.2 ± 0.1 |
| 3 | 0.1 | 2 | 50 | 500 | 2.5 ± 0.2 |
| 4 | 0.1 | 5 | 50 | 500 | 5.8 ± 0.3 |
| 5 | 0.1 | 10 | 50 | 500 | 6.1 ± 0.3 |
| 6 | 0.1 | 5 | 50 | 200 | 3.1 ± 0.2 |
Experimental Protocols
Generalized Protocol for a TEAB-Catalyzed Nucleophilic Substitution
This protocol describes a general procedure for the reaction of an organic halide (RX) in an organic solvent with an aqueous solution of a nucleophile (Nu⁻), catalyzed by TEAB.
-
Reagent Preparation:
-
Prepare a solution of the organic halide (1.0 eq) in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Prepare an aqueous solution of the nucleophilic salt (e.g., sodium cyanide, 1.5-3.0 eq).
-
Prepare a 1 M aqueous solution of this compound.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the solution of the organic halide.
-
Add the aqueous solution of the nucleophile.
-
Add the desired amount of TEAB solution (typically 1-10 mol% relative to the organic halide).
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously to ensure good mixing.
-
Heat the reaction to the desired temperature (e.g., 40-80 °C). The optimal temperature should be determined experimentally.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS) by taking small aliquots from the organic layer.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer with water and then with brine to remove residual salts and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
-
Purification:
-
Purify the crude product using an appropriate technique, such as flash column chromatography, recrystallization, or distillation.
-
Mandatory Visualization
Caption: Mechanism of phase-transfer catalysis (PTC) using TEAB.
Caption: Troubleshooting workflow for reactions involving TEAB.
References
- 1. researchgate.net [researchgate.net]
- 2. advion.com [advion.com]
- 3. manthiramlab.com [manthiramlab.com]
- 4. What Is the Stability of Ammonium Bicarbonate Solution [cneastchem.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading of Tetraethylammonium Bicarbonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving tetraethylammonium (B1195904) bicarbonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of tetraethylammonium bicarbonate in research and drug development?
This compound (TEAB) is a versatile quaternary ammonium (B1175870) salt with several key applications in organic synthesis and materials science.[1][2] In drug development and related research, it is primarily used as:
-
A phase-transfer catalyst (PTC): TEAB facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields in processes like alkylations and acylations.[2]
-
A precipitating agent: It is notably used in the co-precipitation method for synthesizing Cu/ZnO catalysts, which are important in processes like methanol (B129727) synthesis.
-
A reagent in organic synthesis: It serves as a source of bicarbonate and as a mild base in various reactions, including the synthesis of carbamate (B1207046) esters and oxazolidine-2,4-diones.[1]
-
An alternative in radiofluorination: In PET imaging applications, TEAB can be used as a phase-transfer system for radiofluorination reactions, helping to prevent blockages in microreactors.[1][3]
Q2: How does this compound function as a phase-transfer catalyst?
As a phase-transfer catalyst, this compound helps to move a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can occur. The tetraethylammonium cation, with its lipophilic ethyl groups, is soluble in the organic phase. It can pair with an anion (like bicarbonate or another reactant) from the aqueous phase, shuttling it into the organic phase to react with the substrate. This process increases the effective concentration of the reactant in the desired phase, thereby accelerating the reaction.
Q3: What are the advantages of using this compound over other bases or phase-transfer catalysts?
This compound offers several advantages:
-
Mild Basic Conditions: The bicarbonate anion provides a relatively mild basic environment, which can be advantageous when working with base-sensitive substrates.
-
Dual Functionality: It can act as both a phase-transfer catalyst and a bicarbonate source.[1]
-
Improved Safety and Handling: Compared to stronger, more hazardous bases, TEAB is generally safer to handle.
-
Avoidance of Metal Contaminants: As a metal-free catalyst, it can be a good choice for applications where metal contamination is a concern.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Slow Reaction Rate
Question: My reaction is proceeding slowly or giving a low yield. How can I optimize the catalyst loading of this compound?
Answer: Optimizing the catalyst loading is a critical step. Both too little and too much catalyst can negatively impact the reaction outcome.
Troubleshooting Steps:
-
Systematic Catalyst Loading Screen: Perform a series of small-scale experiments, varying the molar percentage of this compound. A typical starting range is 1-10 mol%.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to track the consumption of starting material and the formation of the product at different catalyst loadings.
-
Analyze the Data: Plot the reaction yield against the catalyst loading to identify the optimal concentration.
Data Presentation: Illustrative Example of Catalyst Loading Optimization
The following table provides a representative example of how catalyst loading can influence the yield and reaction time for a generic phase-transfer alkylation reaction. Note: This data is illustrative and the optimal loading will be specific to your reaction.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Observations |
| 0.5 | 24 | 35 | Incomplete conversion, slow reaction. |
| 1.0 | 18 | 65 | Significant improvement in yield. |
| 2.5 | 10 | 88 | Near-optimal yield and reaction time. |
| 5.0 | 8 | 92 | Highest yield achieved. |
| 10.0 | 8 | 91 | No significant improvement over 5 mol%, potential for side reactions. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Byproducts or Decomposition
Question: I am observing the formation of unexpected byproducts. Could the this compound be causing this?
Answer: Yes, while generally mild, the basicity of the bicarbonate ion or side reactions involving the tetraethylammonium cation can sometimes lead to byproducts.
Troubleshooting Steps:
-
Reduce Catalyst Loading: As seen in the table above, excessive catalyst can sometimes promote side reactions. Try reducing the catalyst concentration to the optimal level.
-
Lower Reaction Temperature: Higher temperatures can sometimes lead to the decomposition of the catalyst or promote undesired reaction pathways.
-
Consider an Alternative Base: If the bicarbonate basicity is suspected to be the issue, you might explore using a non-basic phase-transfer catalyst in conjunction with a different, carefully chosen base.
-
Analyze Byproducts: Isolate and identify the byproducts to understand the undesired reaction pathway. This will provide clues for modifying the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Optimizing TEAB Loading in a Phase-Transfer Alkylation Reaction
This protocol describes a general method for determining the optimal loading of this compound for the alkylation of an active methylene (B1212753) compound.
Materials:
-
Active methylene compound (e.g., diethyl malonate)
-
Alkylating agent (e.g., benzyl (B1604629) bromide)
-
This compound (TEAB)
-
Organic solvent (e.g., toluene)
-
Aqueous base (e.g., 1 M sodium carbonate solution)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a series of reaction vessels, dissolve the active methylene compound (1 equivalent) in the organic solvent.
-
Addition of Base: Add the aqueous base to each vessel.
-
Varying Catalyst Loading: To each vessel, add a different molar percentage of TEAB (e.g., 0.5, 1, 2.5, 5, and 10 mol% relative to the active methylene compound).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) to each vessel.
-
Reaction: Stir the biphasic mixtures vigorously at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of each reaction by taking aliquots from the organic phase at regular intervals and analyzing them by TLC or GC.
-
Work-up: Once a reaction is complete, cool the mixture, separate the layers, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the product by column chromatography and determine the yield for each catalyst loading to identify the optimal condition.
Experimental Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing TEAB catalyst loading.
Protocol 2: Synthesis of Cu/ZnO Catalyst using TEAB as a Precipitating Agent
This protocol is adapted from literature procedures for the co-precipitation of Cu/ZnO catalysts.[4]
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (TEAB)
-
Deionized water
-
Standard laboratory glassware for precipitation, filtration, and calcination
Procedure:
-
Prepare Metal Salt Solution: Prepare an aqueous solution of copper(II) nitrate and zinc nitrate in the desired molar ratio.
-
Prepare Precipitant Solution: Prepare an aqueous solution of this compound.
-
Co-precipitation: While vigorously stirring the metal salt solution, slowly add the TEAB solution. Maintain a constant pH and temperature during the addition. A precipitate will form.
-
Aging: Age the resulting slurry at a constant temperature with continued stirring for a specified period (e.g., 1-2 hours) to allow for the formation of a uniform precipitate.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
-
Drying: Dry the filter cake in an oven at a moderate temperature (e.g., 100-120 °C) overnight.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 300-500 °C) for several hours to obtain the final Cu/ZnO catalyst.
Signaling Pathway for Catalyst Precipitation
Caption: Pathway for Cu/ZnO catalyst synthesis via co-precipitation.
References
- 1. Continuous Synthesis of Carbamates from CO2 and Amines | Semantic Scholar [semanticscholar.org]
- 2. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ion-Pairing Reagents in Chromatography: Tetraethylammonium Bicarbonate vs. Triethylammonium Bicarbonate
For researchers, scientists, and drug development professionals, the selection of an appropriate ion-pairing reagent is a critical step in developing robust and reliable chromatographic methods. This is particularly true for the analysis of biomolecules such as oligonucleotides and peptides, where achieving optimal separation and detection is paramount. This guide provides an objective comparison of two common, yet distinct, ion-pairing reagents: tetraethylammonium (B1195904) bicarbonate (TEABC) and triethylammonium (B8662869) bicarbonate (TEAB).
This comparison delves into their fundamental properties, chromatographic performance, and suitability for mass spectrometry (MS)-coupled applications, supported by available experimental data and established chromatographic principles.
Core Properties and Chemical Differences
The primary distinction between TEAB and TEABC lies in their chemical structure, which dictates their behavior as ion-pairing reagents. TEAB is a tertiary ammonium (B1175870) salt, while TEABC is a quaternary ammonium salt.[1][2] This structural difference has significant implications for their hydrophobicity and, consequently, their strength as ion-pairing agents.
| Property | Tetraethylammonium Bicarbonate (TEABC) | Triethylammonium Bicarbonate (TEAB) |
| Chemical Structure | Quaternary Ammonium Salt | Tertiary Ammonium Salt |
| CAS Number | 17351-61-0 | 15715-58-9 |
| Molecular Formula | C₉H₂₁NO₃ | C₇H₁₇NO₃ |
| Molecular Weight | 191.27 g/mol | 163.22 g/mol |
| Typical Form | White to light brown powder[1] | 1.0 M aqueous solution[2] |
| Preparation | Typically purchased as a solid salt. | Often prepared by bubbling CO₂ through an aqueous solution of triethylamine.[2][3] |
| Volatility | Expected to be low (non-volatile) | High (volatile)[2][4] |
| Primary Use in HPLC | Mobile phase additive for improved separation.[1] | Volatile ion-pairing reagent for biomolecules (oligonucleotides, peptides).[5][6] |
Mechanism of Ion-Pair Reversed-Phase Chromatography (IP-RPC)
In IP-RPC, the ion-pairing reagent is added to the mobile phase to enhance the retention of charged analytes on a non-polar stationary phase. The positively charged triethylammonium or tetraethylammonium ions associate with the negatively charged phosphate (B84403) backbone of oligonucleotides or acidic residues of peptides. This neutralizes the charge and increases the overall hydrophobicity of the analyte, leading to greater retention on the reversed-phase column.
Chromatographic Performance: A Comparative Analysis
While direct, side-by-side experimental comparisons of TEABC and TEAB are scarce in published literature, a comparison can be drawn from the well-documented performance of TEAB and the known principles of ion-pair chromatography.
Triethylammonium Bicarbonate (TEAB): The Established Standard
TEAB is a widely used and well-characterized ion-pairing reagent, particularly for the analysis of oligonucleotides. Its performance has been optimized in numerous studies, providing a reliable baseline for comparison.
-
Selectivity and Resolution: TEAB, often in combination with an acidic counter-ion like hexafluoroisopropanol (HFIP), provides excellent resolution for oligonucleotides, including the separation of positional isomers.[6][7] The concentration and pH of the TEAB buffer can be fine-tuned to optimize the purity and yield of the separation.[8]
-
Mass Spectrometry Compatibility: The key advantage of TEAB is its volatility, which allows it to be removed under the high vacuum conditions of a mass spectrometer, making it highly compatible with LC-MS analysis.[2] This is crucial for the identification and characterization of unknown impurities and metabolites. However, it is worth noting that for native protein analysis, bicarbonate buffers can sometimes cause in-source protein unfolding due to CO₂ formation.[9]
This compound (TEABC): A Theoretical Assessment
Due to the limited availability of specific application data, the performance of TEABC is largely inferred from the behavior of other tetraalkylammonium salts.
-
Ion-Pairing Strength and Retention: As a quaternary ammonium salt, TEABC is inherently more hydrophobic than the tertiary amine-based TEAB. This increased hydrophobicity leads to the formation of stronger ion-pairs with analytes. Consequently, one would expect TEABC to provide greater retention of analytes compared to TEAB under identical conditions. This increased retention could be advantageous for resolving early-eluting compounds but may require higher concentrations of organic modifier to elute more retained species.
-
Mass Spectrometry Compatibility: The primary concern with TEABC is its likely low volatility. Quaternary ammonium salts are generally non-volatile, which can lead to significant problems in MS detection, including:
-
Ion Suppression: The non-volatile salt can compete with the analyte for ionization, leading to a significant reduction in signal intensity.
-
Source Contamination: The salt can deposit on the ion source components, leading to a gradual or sudden loss of sensitivity and requiring frequent cleaning.
-
Experimental Data and Protocols
Experimental Data: Optimization of Oligonucleotide Purification using TEAB
A study on the purification of "Oligonucleotide-A" demonstrated the impact of TEAB concentration and pH on the final purity and yield. The data highlights the importance of method optimization for achieving desired separation outcomes.
| Buffer System | pH | Purity (%) | Yield (%) |
| 40 mM TEAB | 5 | 85.9 | 78.0 |
| 40 mM TEAB | 6 | 86.0 | 78.8 |
| 40 mM TEAB | 7 | 93.9 | 78.5 |
| 40 mM TEAB | 8 | 86.9 | 79.1 |
| 40 mM TEAB | 9 | 87.0 | 78.9 |
| Data summarized from Perez, C., et al. (2022). American Journal of Analytical Chemistry.[8] |
Experimental Protocol: Preparation of a TEAB Mobile Phase for LC-MS
This protocol describes the preparation of a common mobile phase for oligonucleotide analysis using TEAB and HFIP.
Summary and Recommendations
The choice between TEABC and TEAB for ion-pair reversed-phase chromatography hinges primarily on the detection method and the specific requirements of the separation.
| Feature | This compound (TEABC) | Triethylammonium Bicarbonate (TEAB) |
| Chromatographic Retention | Stronger | Moderate |
| Volatility | Low (Non-volatile) | High (Volatile) |
| MS Compatibility | Poor | Excellent |
| UV/Optical Detection | Suitable | Suitable |
| Data Availability | Limited | Extensive |
Key Takeaways:
-
For LC-MS applications, Triethylammonium Bicarbonate (TEAB) is the clear choice. Its volatility is a critical feature that ensures compatibility with mass spectrometry, facilitating reliable analyte identification and quantification.[2][4]
-
For applications using non-destructive detectors like UV, this compound (TEABC) could be considered, particularly if stronger retention is needed for poorly retained analytes. However, the lack of extensive application data means that significant method development would be required.
-
TEAB offers a wealth of established methods and literature support, making it a lower-risk option for developing robust chromatographic separations for biomolecules.[2][5][6][7][8]
References
- 1. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. km3.com.tw [km3.com.tw]
- 9. Effects of ammonium bicarbonate on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetraethylammonium Bicarbonate and Tetrabutylammonium Bicarbonate as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phase transfer catalyst (PTC) is a critical determinant of success in biphasic organic synthesis, influencing reaction rates, yields, and overall process efficiency. Among the plethora of available PTCs, quaternary ammonium (B1175870) salts are a prominent class. This guide provides an objective comparison of two such catalysts: tetraethylammonium (B1195904) bicarbonate (TEAB) and tetrabutylammonium (B224687) bicarbonate (TBAB). While direct, head-to-head comparative studies are limited in published literature, a robust comparison can be established based on fundamental principles of phase transfer catalysis and available experimental data for each catalyst in specific applications.
Core Principles: The Role of Lipophilicity
The efficacy of a quaternary ammonium salt as a phase transfer catalyst is intrinsically linked to the lipophilicity of its cation. The catalyst's function is to transport an anionic reactant from an aqueous or solid phase into an organic phase to react with an organic substrate. A more lipophilic cation can more effectively shield the anion's charge and facilitate its solubility in the organic medium.
-
Tetraethylammonium (TEA⁺) Cation: With four ethyl groups, the TEA⁺ cation possesses moderate lipophilicity.
-
Tetrabutylammonium (TBA⁺) Cation: The four butyl groups in the TBA⁺ cation impart significantly greater lipophilicity.
This fundamental difference in lipophilicity is the primary driver of the performance disparity between TEAB and TBAB, with TBAB generally expected to be a more efficient phase transfer catalyst in most standard applications.
Performance in Specific Applications
While a universal, direct comparison is challenging, examining their performance in distinct reaction types provides valuable insights.
Synthesis of [¹⁸F]Fluoroarenes for Positron Emission Tomography (PET)
In the field of radiopharmaceutical chemistry, the synthesis of ¹⁸F-labeled compounds is of paramount importance. Tetraethylammonium bicarbonate has been identified as an effective phase-transfer agent in this context.
| Catalyst System | Precursor | Radiolabeled Product | Radiochemical Yield (RCY) | Reference |
| Et₄N·HCO₃ | Diaryliodonium salt, Nitroarene, [¹⁹F]Fluoroarene | [¹⁸F]Fluoroarenes | Comparable to Kryptofix® 222/K₂CO₃ | [1] |
| Kryptofix® 222/K₂CO₃ | Various | [¹⁸F]Fluoroarenes | Standard | [1] |
A key advantage noted for TEAB in this application was the elimination of microreactor blockages that were frequently observed with the traditional Kryptofix® system.[1]
Synthesis of Organic Carbonates
The synthesis of organic carbonates, valuable intermediates and green solvents, can be effectively catalyzed by tetrabutylammonium salts. Notably, in the presence of carbon dioxide, tetrabutylammonium hydroxide (B78521) (TBAH) is converted to tetrabutylammonium bicarbonate (TBABC), which acts as the catalytically active species for the cycloaddition of CO₂ to epoxides.
| Catalyst | Reactants | Product | Yield | Conditions | Reference |
| Tetrabutylammonium Bicarbonate (TBABC) | Epoxides, CO₂ | Cyclic Carbonates | High | Solvent-free | [2] |
| Tetrabutylammonium Bromide (TBABr) | Epoxidized Linseed Oil, CO₂ | Carbonated Linseed Oil | 87.9% carbonation | 110°C, 24 h | [3] |
Experimental Protocols
To facilitate a direct and objective comparison of TEAB and TBAB, a standardized experimental protocol for a representative phase-transfer catalyzed reaction is essential. The Williamson ether synthesis, a classic Sₙ2 reaction, serves as an excellent model for this purpose.
Protocol: Comparative Williamson Ether Synthesis of Butyl Phenyl Ether
Objective: To compare the catalytic efficiency of this compound and tetrabutylammonium bicarbonate in the synthesis of butyl phenyl ether.
Materials:
-
Sodium Hydroxide (NaOH)
-
Toluene
-
This compound (TEAB)
-
Tetrabutylammonium bicarbonate (TBAB)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel)
-
Analytical equipment (GC-MS or HPLC for yield determination)
Procedure:
Two parallel reactions should be set up, one with TEAB and the other with TBAB.
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (10 mmol, 0.94 g).
-
Add 20 mL of a 2 M aqueous solution of sodium hydroxide.
-
Add the phase transfer catalyst (0.5 mmol):
-
Flask A: this compound
-
Flask B: Tetrabutylammonium bicarbonate
-
-
Add 20 mL of toluene.
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously.
-
Add 1-bromobutane (12 mmol, 1.64 g) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) with continuous vigorous stirring.
-
Monitor the reaction progress by taking aliquots from the organic layer at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS or HPLC.
-
-
Work-up and Analysis:
-
After the reaction has reached completion (or after a predetermined time, e.g., 4 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and analyze the filtrate to determine the yield of butyl phenyl ether.
-
Data Presentation: The results should be tabulated to compare the reaction time and yield for each catalyst.
| Catalyst | Reaction Time (hours) | Yield (%) |
| This compound | 4 | Experimental Value |
| Tetrabutylammonium Bicarbonate | 4 | Experimental Value |
Visualizing the Catalytic Cycle and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the phase transfer catalytic cycle and the experimental workflow.
References
Alternatives to Tetraethylammonium Bicarbonate for Radiofluorination: A Comparative Guide
In the realm of positron emission tomography (PET) tracer development, the efficient incorporation of fluorine-18 (B77423) ([18F]F-) into target molecules is paramount. Tetraethylammonium bicarbonate (TEAB) has traditionally been utilized as an eluent for [18F]F- from anion exchange cartridges and as a phase-transfer catalyst (PTC) in nucleophilic radiofluorination reactions. However, the landscape of radiochemistry is continually evolving, with several alternatives emerging that offer potential advantages in terms of radiochemical yield (RCY), reaction kinetics, and broader substrate applicability. This guide provides a comparative analysis of prominent alternatives to TEAB, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific radiofluorination needs.
Comparative Analysis of Key Performance Metrics
The selection of an appropriate eluent and phase-transfer catalyst system is critical for the success of a radiofluorination reaction. The following table summarizes the performance of TEAB and its alternatives based on key experimental parameters.
| Catalyst/Eluent System | Radiochemical Yield (RCY) | Reaction Time | Reaction Temperature | Substrate Scope | Key Advantages |
| This compound (TEAB) | Variable, often moderate | Generally 10-30 min | 80-120 °C | Wide range of precursors | Well-established, cost-effective |
| Tetrabutylammonium (B224687) Bicarbonate (TBAB) | Often higher than TEAB | 5-20 min | 80-110 °C | Broad, including sterically hindered precursors | Higher reactivity, improved solubility in organic solvents |
| Kryptofix 2.2.2 (K2.2.2)/Potassium Carbonate | Generally high to excellent | 5-15 min | 70-110 °C | Very broad, considered the "gold standard" | Forms highly reactive "naked" fluoride, excellent for a wide range of substrates |
| 3,6,9-trioxaundecane-1,11-diammonium bicarbonate (TDA-HCO3) | High | 5-15 min | 85-110 °C | Demonstrated on various aromatic and aliphatic precursors | Acyclic cryptand-like structure, potentially lower cost than K2.2.2 |
| Tetramethylammonium Bicarbonate (TMAB) | Moderate to high | 10-25 min | 90-120 °C | Effective for a range of precursors | Can offer different selectivity compared to larger tetraalkylammonium salts |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for radiofluorination using TEAB and a common alternative, the K2.2.2/K2CO3 system.
Protocol 1: Radiofluorination using this compound (TEAB)
-
[18F]Fluoride Trapping: Aqueous [18F]fluoride is passed through a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution: The trapped [18F]fluoride is eluted from the cartridge with a solution of TEAB (typically 0.5-1.0 mL of a 10-50 mg/mL solution in water or aqueous acetonitrile).
-
Azeotropic Drying: The eluted [18F]F-TEAB complex is dried by azeotropic distillation with acetonitrile (B52724) (2-3 x 0.5-1.0 mL) under a stream of nitrogen at 90-110 °C to remove water.
-
Radiofluorination Reaction: The precursor (5-20 mg) dissolved in a suitable anhydrous solvent (e.g., acetonitrile, DMSO, DMF) is added to the dried [18F]F-TEAB residue.
-
Heating: The reaction mixture is heated at the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 min).
-
Quenching and Purification: The reaction is quenched, and the crude mixture is purified, typically by semi-preparative HPLC, to isolate the desired [18F]-labeled product.
Protocol 2: Radiofluorination using Kryptofix 2.2.2 (K2.2.2) and Potassium Carbonate (K2CO3)
-
[18F]Fluoride Trapping: Similar to the TEAB protocol, aqueous [18F]fluoride is trapped on an anion exchange cartridge.
-
Elution: The [18F]fluoride is eluted with a solution containing Kryptofix 2.2.2 (5-15 mg) and potassium carbonate (1-3 mg) in a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Azeotropic Drying: The eluate is subjected to azeotropic drying with acetonitrile (2-3 x 0.5-1.0 mL) under a nitrogen stream at 80-110 °C to form the reactive [K⊂2.2.2]+[18F]F- complex.
-
Radiofluorination Reaction: The precursor (5-20 mg) in an anhydrous solvent is added to the dried complex.
-
Heating: The mixture is heated (e.g., 70-110 °C) for the designated reaction time (e.g., 5-15 min).
-
Quenching and Purification: The reaction is quenched and purified using standard methods like HPLC.
Visualizing the Radiofluorination Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship between the different catalyst systems.
Caption: General experimental workflow for nucleophilic radiofluorination.
Caption: Logical relationship of TEAB alternatives.
Concluding Remarks
While TEAB remains a viable option for many radiofluorination applications, the exploration of alternatives such as tetrabutylammonium salts and Kryptofix-based systems can lead to significant improvements in radiochemical yields and reaction efficiencies. The choice of the optimal system is contingent upon the specific precursor, desired reaction conditions, and the overall objectives of the radiolabeling study. The data and protocols presented herein serve as a guide for researchers to make informed decisions in the development and optimization of novel PET tracers. It is recommended to empirically test a selection of these alternatives to determine the most suitable approach for a given radiosynthesis.
A Comparative Guide for Researchers: Tetraethylammonium Bicarbonate vs. Potassium Carbonate as a Base in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter that can significantly influence the outcome of a chemical synthesis. This guide provides an objective comparison of two commonly employed bases, tetraethylammonium (B1195904) bicarbonate and potassium carbonate, focusing on their performance in alkylation reactions. While both can facilitate crucial transformations, their distinct properties often dictate their suitability for specific applications. This comparison is supported by experimental data and detailed protocols to aid in informed decision-making for your synthetic strategies.
At a Glance: Key Differences and Applications
| Feature | Tetraethylammonium Bicarbonate | Potassium Carbonate |
| Chemical Formula | (C₂H₅)₄N(HCO₃) | K₂CO₃ |
| Molecular Weight | 191.27 g/mol | 138.21 g/mol |
| Solubility | Soluble in polar organic solvents and water[1] | High solubility in water, low solubility in many organic solvents like ethanol (B145695) and acetone.[2][3] |
| Primary Role | Phase-Transfer Catalyst, Base[1][4] | Weak Inorganic Base[2] |
| Typical Applications | Carbamate ester synthesis, carboxylation reactions, phase-transfer catalysis.[4][5] | O-alkylation of phenols, N-alkylation of heterocycles, condensation reactions.[6] |
Performance in N-Alkylation of Indoles: A Case Study
The N-alkylation of indoles is a fundamental transformation in the synthesis of many biologically active compounds. Here, we compare the use of potassium carbonate and the potential application of this compound in this reaction.
Data Presentation: N-Alkylation of 7-Fluoro-1H-indole with Benzyl (B1604629) Bromide
| Base | Solvent | Temperature | Time | Yield | Reference |
| K₂CO₃ | DMF | Reflux | 4-6 hours | Not specified, but implied effective | [2] |
| Et₄N(HCO₃) | Toluene (B28343)/Water | Room Temp. | Not specified | Not specified (inferred from PTC) | General PTC Protocol |
Note: Direct experimental data for the N-alkylation of 7-Fluoro-1H-indole with benzyl bromide using this compound was not found in the surveyed literature. The conditions presented are based on a general protocol for phase-transfer catalyzed N-alkylation of a similar indole (B1671886) derivative.
Experimental Protocols
N-Alkylation of 7-Fluoro-1H-indole using Potassium Carbonate
Materials:
-
7-Fluoro-1H-indole
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl alcohol
Procedure:
-
In a round-bottom flask, combine 7-Fluoro-1H-indole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture vigorously and add benzyl bromide (1.0-1.1 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethyl alcohol to obtain the purified N-benzylated indole.[2]
General Protocol for N-Alkylation of Indole using Phase-Transfer Catalysis (Adapted for this compound)
This protocol is adapted from a general procedure for phase-transfer catalyzed N-alkylation and serves as a representative workflow.
Materials:
-
Indole derivative
-
Benzyl bromide
-
This compound (Et₄N(HCO₃))
-
Potassium hydroxide (B78521) (KOH)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the indole (1.0 eq), potassium hydroxide (5.0 eq), and this compound (0.1 eq).
-
Add toluene and water in a 1:1 volume ratio.
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Continue to stir vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Workflow: N-Alkylation of an Indole
Discussion and Comparison
Potassium Carbonate: As a solid, weak inorganic base, K₂CO₃ is widely used in organic synthesis due to its low cost, ease of handling, and moderate reactivity.[7][6] Its primary limitation is its poor solubility in many common organic solvents, which can lead to heterogeneous reaction mixtures and potentially slower reaction rates.[2][3] In the case of N-alkylation, the use of a polar aprotic solvent like DMF or acetonitrile (B52724) is often necessary to achieve reasonable reaction times, sometimes requiring elevated temperatures.[2]
This compound: This quaternary ammonium (B1175870) salt primarily functions as a phase-transfer catalyst (PTC).[1] In a two-phase system (e.g., aqueous base and an organic solvent), the tetraethylammonium cation can transport the deprotonated nucleophile (in this case, the indolide anion) from the aqueous phase into the organic phase where the alkylating agent resides. This facilitates the reaction between species that would otherwise have limited contact due to their differing solubilities. The bicarbonate anion can also act as a mild base. The key advantage of using a PTC like this compound is the ability to use a wider range of solvents, including less polar ones, and often conduct reactions at lower temperatures with faster rates compared to heterogeneous solid-liquid systems.
Conclusion for the Synthetic Chemist
The choice between this compound and potassium carbonate hinges on the specific requirements of the synthesis.
-
Choose Potassium Carbonate for:
-
Cost-effective, large-scale syntheses where reaction time is not the most critical factor.
-
Reactions where the starting materials and products are stable at elevated temperatures.
-
When using polar aprotic solvents is feasible and desirable.
-
-
Consider this compound (or other phase-transfer catalysts) for:
-
Reactions involving substrates that are sensitive to high temperatures.
-
When aiming for faster reaction rates and milder conditions.
-
Syntheses where the use of non-polar or less polar solvents is preferred.
-
Overcoming solubility issues between the nucleophile and the electrophile.
-
Ultimately, the optimal choice of base will depend on a careful evaluation of the substrate scope, desired reaction conditions, and overall process efficiency. The experimental protocols provided herein serve as a starting point for the development of robust and efficient synthetic methodologies.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 17351-61-0 [smolecule.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Quaternary Ammonium Salts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal catalyst is a critical determinant in the success of many organic syntheses. Quaternary ammonium (B1175870) salts, often referred to as "quat salts," have established themselves as a versatile and highly effective class of phase-transfer catalysts (PTCs). Their application can lead to enhanced reaction rates, improved yields, and milder reaction conditions by facilitating the transport of reactants across the interface of immiscible solvent phases. This guide provides a detailed comparative analysis of the performance of various quaternary ammonium salts in a range of common and synthetically important organic transformations. The information presented herein is supported by experimental data to empower researchers in making informed decisions for their specific synthetic challenges.
The Crucial Role of Structure in Catalytic Efficacy
The performance of a quaternary ammonium salt as a phase-transfer catalyst is not a "one-size-fits-all" scenario. It is intricately governed by a combination of structural and environmental factors. The lipophilicity of the cation, determined by the length and nature of the alkyl or aryl substituents, is a key factor in its ability to shuttle anions from an aqueous or solid phase into an organic phase where the reaction occurs.[1] A delicate balance is required; a catalyst that is too hydrophilic will remain predominantly in the aqueous phase, while an overly lipophilic catalyst may be sequestered in the organic phase, hindering the catalytic cycle.[2] Furthermore, the nature of the counter-anion and the specific reaction conditions, including the choice of solvent and temperature, play significant roles in the overall efficiency of the catalytic process.[1]
Data Presentation: A Comparative Overview of Performance
The following tables summarize the performance of a selection of commonly employed quaternary ammonium salts across various organic reactions, providing a quantitative basis for comparison.
Nucleophilic Substitution Reactions
Table 1: Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of ether formation, is a classic example of a reaction significantly accelerated by phase-transfer catalysis.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | 6 | 92[1] |
| Tetraoctylammonium Bromide (TOAB) | 5 | 4 | 95[1] |
| Benzyltriethylammonium Chloride (BTEAC) | 5 | 8 | 85 |
| Aliquat 336 | 5 | 3 | 98 |
Table 2: Alkylation of Phenylacetonitrile
This carbon-carbon bond-forming reaction is crucial for the synthesis of a variety of organic molecules.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 2 | 5 | 90 |
| Aliquat 336 | 2 | 3 | 96 |
| Cetyltrimethylammonium Bromide (CTAB) | 2 | 7 | 82 |
Oxidation Reactions
Table 3: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde
The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Aliquat 336 | 10 | 2 | 95[3] |
| Tetrabutylammonium Bromide (TBAB) | 10 | 4 | 88[3] |
| Benzyltriethylammonium Chloride (BTEAC) | 10 | 5 | 80[3] |
Condensation Reactions
Table 4: Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to generate dihydropyridines, a privileged scaffold in medicinal chemistry.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 10 | 1 | 84[1][3] |
| Benzyltriethylammonium Chloride (BTEAC) | 10 | 1 | 75[1][3] |
| Cetyltrimethylammonium Bromide (CTAB) | 10 | 1 | 62[1] |
Experimental Protocols
To provide a practical framework for the comparative data, detailed methodologies for the key experiments cited are outlined below.
Protocol 1: Williamson Ether Synthesis of Benzyl Octyl Ether
-
Materials: Benzyl bromide, 1-octanol (B28484), 50% aqueous sodium hydroxide (B78521), toluene (B28343), and the selected quaternary ammonium salt (e.g., TBAB, TOAB, Aliquat 336).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-octanol (10 mmol), toluene (20 mL), and the quaternary ammonium salt (0.5 mmol).
-
With vigorous stirring, add 10 mL of 50% aqueous sodium hydroxide solution.
-
Heat the mixture to 70°C.
-
Slowly add benzyl bromide (10 mmol) to the reaction mixture over 20 minutes.
-
Maintain the reaction at 70°C with vigorous stirring and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde
-
Materials: Benzyl alcohol, potassium dichromate, sulfuric acid, toluene, and the selected quaternary ammonium salt (e.g., Aliquat 336, TBAB, BTEAC).
-
Procedure:
-
Prepare an acidic potassium dichromate solution by dissolving potassium dichromate (12 mmol) in water (20 mL) and slowly adding concentrated sulfuric acid (2 mL).
-
In a flask, dissolve benzyl alcohol (10 mmol) and the selected quaternary ammonium salt (1 mmol) in toluene (30 mL).
-
Add the acidic potassium dichromate solution to the organic phase.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the disappearance of benzyl alcohol by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to yield benzaldehyde.[1]
-
Protocol 3: Hantzsch 1,4-Dihydropyridine Synthesis
-
Materials: Aromatic aldehyde (e.g., benzaldehyde), ethyl acetoacetate (B1235776), ammonium acetate (B1210297), water, and the selected quaternary ammonium salt (e.g., TBAB, BTEAC, CTAB).
-
Procedure:
-
In a round-bottom flask, prepare a mixture of the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and the chosen quaternary ammonium salt (1 mmol) in 20 mL of water.
-
Add ammonium acetate (15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 1,4-dihydropyridine.[1]
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of phase-transfer catalysis, a general experimental workflow, and the key factors influencing catalyst selection.
Caption: General mechanism of phase-transfer catalysis.
Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.
References
Validating Experimental Results: A Comparative Guide to Tetraethylammonium Bicarbonate
In the landscape of scientific research and drug development, the meticulous validation of experimental results is paramount. The choice of reagents can significantly influence the outcome and reproducibility of an experiment. Tetraethylammonium (B1195904) bicarbonate (TEAB) has emerged as a versatile reagent in various scientific applications, from radiolabeling for medical imaging to its role in probing the intricate signaling pathways of the nervous system. This guide provides an objective comparison of TEAB's performance with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Tetraethylammonium Bicarbonate in [18F]Radiolabeling for PET Imaging
The synthesis of radiotracers for Positron Emission Tomography (PET) often involves the nucleophilic fluorination with [18F]fluoride. Traditionally, this process has relied on the use of Kryptofix 2.2.2 (K222) in combination with a weak base like potassium carbonate (K2CO3) to facilitate the reaction. However, this method necessitates a rigorous azeotropic drying step to remove water, which can be time-consuming and lead to the loss of the radioactive isotope.
This compound has been instrumental in the development of a "non-anhydrous, minimally basic" (NAMB) protocol that simplifies this process. In this approach, TEAB is used to elute the [18F]fluoride from an anion-exchange cartridge, and the subsequent fluorination reaction can be carried out directly without the need for azeotropic drying. This not only streamlines the workflow but also helps in preventing blockages in microreactors.[1]
Comparative Performance in [18F]Fluorination
Here, we compare the performance of TEAB and other phase-transfer catalysts in the synthesis of various [18F]radiotracers. The data highlights the radiochemical yield (RCY), a key metric for the efficiency of the radiolabeling process.
| Radiotracer Precursor | Phase-Transfer Catalyst System | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (RCY) (%) | Reference |
| Fallypride Precursor | Tetraethylammonium Tosylate (TEATos) | 97% MeCN | 150 | 10 | 89 | Inkster et al., 2020 |
| Fallypride Precursor | Tetraethylammonium Perchlorate (TEAP) | 97% MeCN | 150 | 10 | 72-89 | Inkster et al., 2020 |
| Fallypride Precursor | K222 / K2CO3 (Traditional) | MeCN | Not Specified | Not Specified | 35-42 | Mukherjee et al. |
| 16α-[18F]Fluoroestradiol Precursor | K222 / K2CO3 | Not Specified | 135 | 15 | 48.7 ± 0.95 | Jiang et al., 2020 |
| 16α-[18F]Fluoroestradiol Precursor | Tetrabutylammonium Bicarbonate | Ethanol | 135 | 10 | 46.7 ± 0.77 | Jiang et al., 2020 |
Experimental Protocol: "Non-Anhydrous, Minimally Basic" (NAMB) [18F]Fluorination
This protocol provides a generalized workflow for the NAMB technique using tetraethylammonium salts.
A simplified workflow for the NAMB [18F]fluorination protocol.
Validating Signaling Pathways with the Tetraethylammonium Ion
The tetraethylammonium (TEA) ion is a well-established and invaluable tool in neurobiology and pharmacology for the validation of experimental results related to ion channel function and signaling pathways. Its primary and most characterized role is as a non-specific blocker of potassium (K+) channels.
By blocking K+ channels, TEA+ allows researchers to isolate and study the contribution of other ion channels to cellular processes such as neuronal excitability, neurotransmitter release, and muscle contraction. This pharmacological dissection is a cornerstone of experimental validation in electrophysiology.
More recently, the utility of TEA+ has been extended to the study of other ion channels, including the Transient Receptor Potential Melastatin 7 (TRPM7) channel and certain chloride channels. This broader application underscores the importance of TEA+ in validating the roles of various ion channels in complex signaling cascades.
Mechanism of Action: Potassium Channel Blockade
The tetraethylammonium ion physically occludes the pore of potassium channels, thereby preventing the flow of K+ ions. The site and affinity of the blockade can vary between different types of K+ channels, with some being more sensitive to external application and others to internal application.
TEA+ blocking the pore of a potassium channel.
Application in Proteomics: The Role of Triethylammonium (B8662869) Bicarbonate
In the field of proteomics, which involves the large-scale study of proteins, sample preparation is a critical step that can significantly impact the quality of the data. While this compound is not commonly used, a closely related compound, triethylammonium bicarbonate (TEAB) , is a widely employed buffer in proteomics workflows, particularly for in-solution digestion of proteins prior to mass spectrometry analysis.
TEAB is favored for its volatility, which allows for its easy removal before mass spectrometry, and its ability to maintain a pH around 8, which is optimal for the activity of trypsin, the most commonly used enzyme for protein digestion.[2]
Comparison of Digestion Buffers in Proteomics
The choice of digestion buffer can influence the occurrence of chemical modifications, such as the artificial deamidation of asparagine and glutamine residues, which can complicate data analysis. Recent studies have compared the performance of TEAB with other common buffers.
| Buffer | Relative Level of Artificial Asparagine Deamidation | Key Advantages | Key Disadvantages |
| Triethylammonium Bicarbonate (TEAB) | Higher | Volatile, good for iTRAQ/TMT labeling | Can promote artificial deamidation |
| Ammonium Bicarbonate (ABC) | Moderate | Volatile, cost-effective | Can cause protein unfolding in ESI-MS |
| Tris-HCl | Lower | Stable pH | Non-volatile, can interfere with iTRAQ/TMT |
| HEPES | Lowest | Biologically compatible, minimal deamidation | Non-volatile |
Note: The data presented here is for triethylammonium bicarbonate, a related but distinct compound from this compound.
Use in Organic Synthesis
This compound and its related compounds also find applications as reagents and catalysts in organic synthesis.
Carbamate (B1207046) Synthesis
Transesterification Reactions
Tetraethylammonium hydrogen carbonate has been shown to be an effective, metal-free, and reusable catalyst for transesterification reactions, a key process in the production of biodiesel. Studies have demonstrated its ability to achieve high yields in solvent-free conditions.[3]
| Catalyst | Reaction | Yield (after 1st cycle) | Yield (after 4th cycle) | Catalyst Recovery (after 4th cycle) |
| Tetraethylammonium Hydrogen Carbonate | Transesterification | 93% | 84% | 71% |
Conclusion
This compound and its cation, the tetraethylammonium ion, are valuable tools for the validation of experimental results across diverse scientific disciplines. In the realm of PET radiochemistry, TEAB offers a streamlined and efficient alternative to traditional methods for [18F]fluorination. In neuroscience and physiology, the TEA+ ion is an indispensable pharmacological agent for dissecting the roles of various ion channels in cellular signaling. While its direct application in proteomics is limited, the closely related triethylammonium bicarbonate is a staple buffer, with its performance characteristics well-documented in comparison to other common buffers. In organic synthesis, tetraethylammonium salts demonstrate utility as catalysts in environmentally friendly chemical transformations. For researchers and drug development professionals, a thorough understanding of the comparative performance of TEAB and its alternatives is crucial for designing robust and reproducible experiments, ultimately leading to more reliable and impactful scientific discoveries.
References
A Comparative Guide to Phase Transfer Catalysts: Tetraethylammonium Bicarbonate vs. Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a pivotal methodology in organic synthesis, enabling reactions between reactants situated in immiscible phases, thereby enhancing reaction rates and yields. The choice of a phase transfer catalyst is critical to the success of these reactions. This guide provides an objective comparison between tetraethylammonium (B1195904) bicarbonate, a quaternary ammonium (B1175870) salt, and the broader class of phosphonium (B103445) salt catalysts, supported by experimental data to inform catalyst selection.
Performance Comparison: Activity, Stability, and Applications
The efficacy of a phase transfer catalyst is determined by its ability to transfer a reactant anion into the organic phase, its stability under reaction conditions, and its overall impact on reaction kinetics and yield.
Catalytic Activity: Both quaternary ammonium salts, such as tetraethylammonium bicarbonate, and phosphonium salts are effective in a wide range of phase transfer reactions.[1] However, in certain applications, phosphonium-based catalysts have demonstrated superior performance. This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the anion into the organic phase.[1][2] For instance, in the alkylation of sodium benzoate (B1203000) with butyl bromide, a study showed that a 98% yield of butyl benzoate was achieved using Tetra Phenyl Phosphonium Bromide (TPPB) as the catalyst, compared to 91-92% with quaternary ammonium salt catalysts under the same conditions.[2]
Thermal and Chemical Stability: One of the most significant advantages of phosphonium-based catalysts is their generally higher thermal and chemical stability compared to their ammonium counterparts.[1][2][3] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a strong base and heat, leading to the formation of an alkene and a tertiary amine.[1][2][3] This degradation can reduce catalyst efficiency and introduce impurities. Phosphonium salts are not prone to Hofmann elimination, making them more suitable for reactions requiring elevated temperatures or strongly basic conditions.[1][2]
Applications of this compound: this compound has been noted for its utility in specific applications. It is used in the synthesis of carbamate (B1207046) esters from amines and as a precipitant for the synthesis of Cu/ZnO catalysts.[4] It has also been shown to be an efficient phase-transfer agent in [¹⁸F]radiofluorinations, where it helps to prevent the blockage of microreactors, a common issue with traditional systems.
Quantitative Data Presentation
The following tables summarize the performance and properties of phosphonium-based catalysts compared to quaternary ammonium-based catalysts.
Table 1: Catalyst Performance in the Alkylation of Sodium Benzoate [2]
| Catalyst | Catalyst Type | Product Yield (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri Caprylyl Methyl Ammonium Chloride (Aliquat 336) | Quaternary Ammonium Salt | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Quaternary Ammonium Salt | 91 |
| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[2] |
Table 2: General Comparison of Properties [1][2][5]
| Property | Phosphonium-Based Catalysts | Quaternary Ammonium-Based Catalysts (e.g., this compound) |
| Thermal Stability | Generally high; not susceptible to Hofmann elimination.[2][5] | Lower; prone to Hofmann elimination in the presence of base and heat.[1][2] |
| Chemical Stability | More stable, particularly in strongly basic media.[1] | Can degrade under strongly basic conditions.[1] |
| Catalytic Activity | Often show higher activity and yields in specific reactions.[2] | Effective in a wide range of reactions.[1] |
| Lipophilicity | Generally higher due to the larger phosphorus atom, enhancing solubility in organic phases.[1] | Varies with the alkyl chain length. |
Experimental Protocols
To provide a practical basis for comparison, a detailed methodology for a key experiment is provided below.
Experiment 1: Comparative Analysis of Catalytic Activity in the Alkylation of Sodium Benzoate
Objective: To compare the catalytic efficiency of a phosphonium salt (e.g., Tetra Phenyl Phosphonium Bromide) and a quaternary ammonium salt in the synthesis of butyl benzoate.[1][2]
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Deionized Water
-
Phase Transfer Catalyst (e.g., Tetra Phenyl Phosphonium Bromide or this compound)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a biphasic solvent system consisting of 100 ml of toluene and 100 ml of water.[1]
-
Add sodium benzoate (e.g., 0.05 mol) and butyl bromide (e.g., 0.05 mol) to the flask.
-
Add the selected phase transfer catalyst (0.001 mol) to the reaction mixture.[1]
-
Heat the mixture to 60°C and stir at a constant speed of 500 rpm for 60 minutes.[1][2]
-
Monitor the reaction progress by periodically analyzing samples of the organic layer (e.g., by gas chromatography) to determine the consumption of sodium benzoate.[1]
-
Upon completion, allow the mixture to cool to room temperature and separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, butyl benzoate.
-
Purify the product by distillation or column chromatography if necessary and determine the yield.
Visualizations
General Mechanism of Phase Transfer Catalysis
The following diagram illustrates the fundamental working principle of a phase transfer catalyst (Q⁺X⁻), which is applicable to both this compound and phosphonium salts. The catalyst facilitates the transfer of an anion (A⁻) from the aqueous phase to the organic phase, where it can react with a substrate (RX).
Caption: Phase transfer catalysis cycle.
Catalyst Degradation Pathway
This diagram illustrates the Hofmann elimination, a key degradation pathway for quaternary ammonium salts that phosphonium salts are not susceptible to.
Caption: Catalyst degradation pathways.
References
A Comparative Guide to Tetraethylammonium Bicarbonate and Kryptofix 222 in Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
In the realm of positron emission tomography (PET) tracer development, the efficient incorporation of fluorine-18 (B77423) ([¹⁸F]F⁻) into target molecules is paramount. The choice of phase-transfer catalyst is a critical determinant of success in nucleophilic [¹⁸F]fluorination reactions. This guide provides an objective comparison of two commonly employed agents: tetraethylammonium (B1195904) bicarbonate (TEAB) and Kryptofix 222 (K222), supported by experimental data to inform your radiolabeling strategies.
At a Glance: Performance Comparison
The selection between TEAB and K222 often depends on the specific substrate, desired reaction conditions, and the need to avoid the rigorous drying steps traditionally associated with K222. While K222, in conjunction with a potassium salt, has been the gold standard, TEAB presents a compelling alternative, particularly in scenarios requiring milder or non-anhydrous conditions.
| Parameter | Tetraethylammonium Bicarbonate (TEAB) | Kryptofix 222 (K222) / K₂CO₃ | Key Considerations |
| Radiochemical Yield (RCY) | Comparable to K222 in many cases; can be higher for base-sensitive precursors.[1][2] | Generally high and well-established for a wide range of precursors.[3][4][5][6] | Substrate dependent; optimization is key for both systems. |
| Reaction Conditions | Can be used in non-anhydrous ("damp") solvents, simplifying the procedure by avoiding azeotropic drying.[7][8] | Requires rigorous azeotropic drying to remove water, which can be time-consuming.[9][10] | TEAB offers a significant workflow advantage by potentially eliminating the drying step. |
| Basicity | Minimally basic, which can be advantageous for base-sensitive precursors.[7] | The use of potassium carbonate (K₂CO₃) introduces basic conditions that may not be suitable for all substrates.[9][10] | The milder nature of TEAB can expand the scope of radiolabeling to include more delicate molecules. |
| Mechanism | The tetraethylammonium (TEA⁺) cation acts as the phase-transfer catalyst, shielding the [¹⁸F]fluoride anion.[7][8] | Kryptofix 222 encapsulates the potassium ion (K⁺), liberating a "naked" and highly reactive [¹⁸F]fluoride anion.[9][10][11] | Both effectively increase the nucleophilicity of the [¹⁸F]fluoride in organic solvents. |
| Productivity | Can increase productivity by eliminating blockages in microreactors sometimes experienced with the K222/K₂CO₃ system.[1] | The solid nature of K₂CO₃/K₂CO₃ can sometimes lead to practical issues in automated systems. | TEAB may offer advantages in high-throughput and microfluidic applications. |
Experimental Data: A Head-to-Head Comparison
The following tables summarize quantitative data from studies directly comparing the performance of TEAB and K222 in the synthesis of various radiotracers.
Table 1: Synthesis of [¹⁸F]Fallypride
| Reagent System | Precursor Amount | Radiochemical Conversion (RCC) | Reaction Conditions | Reference |
| TEAP (Tetraethylammonium Perchlorate) | 1 mg | 64-81% | 150 °C, 10 min, non-anhydrous | [8] |
| TEATos (Tetraethylammonium Tosylate) | 1 mg | 55-72% | 150 °C, 10 min, non-anhydrous | [8] |
| K[¹⁸F]F-K222/(bi)carbonate | 2-40 mg | Not specified | Standard (anhydrous) | [8] |
Table 2: Synthesis of 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES)
| Reagent System | Decay-Corrected RCY | Reaction Time (Fluorination) | Reaction Temperature | Total Synthesis Time | Reference |
| TBA·HCO₃ (Tetrabutylammonium Bicarbonate) | 46.7 ± 0.77% | 10 min | 135°C | 48 ± 3 min | [4][5][6] |
| K222/K₂CO₃ | 48.7 ± 0.95% | 15 min | 115°C | 48 ± 2 min | [4][5][6] |
Note: Tetrabutylammonium bicarbonate (TBAB) is structurally similar to TEAB and serves as a relevant comparison.
Table 3: Aliphatic ¹⁸F-Fluorination of 1,3-ditosylpropane
| Reagent System | RCY of [¹⁸F]2a | Byproduct ([¹⁸F]2b) | Reaction Time | Reference |
| TEAB | 60% | 7% | 20 min | [12][13] |
| K₂CO₃/K222 | 65% | 29% | Not specified | [12][13] |
Experimental Protocols
Below are generalized experimental protocols for radiolabeling using both K222 and TEAB systems. Specific parameters such as precursor amounts, solvent volumes, temperatures, and times will need to be optimized for individual radiotracers.
Protocol 1: Conventional Radiolabeling with Kryptofix 222/K₂CO₃
This protocol represents the traditional approach requiring anhydrous conditions.
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸O]H₂O is recovered.
-
Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 222 and potassium carbonate (K₂CO₃) in a mixture of acetonitrile (B52724) and water.[8]
-
Azeotropic Drying: The water is meticulously removed from the reaction vessel by azeotropic distillation with acetonitrile. This is typically done by heating the vessel under a stream of inert gas (e.g., nitrogen) and adding fresh anhydrous acetonitrile in several cycles until the mixture is completely dry.[9][10] This step is crucial for activating the fluoride (B91410) ion.
-
Radiolabeling Reaction: A solution of the precursor molecule in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added to the dried K[¹⁸F]F/K222 complex. The reaction mixture is then heated to the optimized temperature for a specific duration to effect the nucleophilic substitution.
-
Purification: The crude reaction mixture is purified, typically using semi-preparative high-performance liquid chromatography (HPLC), to isolate the desired ¹⁸F-labeled product.
-
Formulation: The purified product is formulated in a physiologically compatible solution for administration.
Protocol 2: "Non-Anhydrous" Radiolabeling with this compound (TEAB)
This protocol highlights the simplified workflow possible with TEAB.
-
[¹⁸F]Fluoride Trapping: Similar to the K222 protocol, aqueous [¹⁸F]fluoride is trapped on a QMA cartridge.
-
Elution: The [¹⁸F]F⁻ is eluted from the cartridge using a solution of TEAB in a mixture of an organic solvent (e.g., acetonitrile or DMSO) and a small amount of water (e.g., 10-50%).[7]
-
Radiolabeling Reaction: A solution of the precursor in an anhydrous organic solvent is added directly to the TEAB/[¹⁸F]F⁻ eluate. The final reaction mixture will contain a small percentage of water. The mixture is then heated to the optimized temperature for the required time.[7]
-
Purification: The purification of the final product is carried out using standard methods such as HPLC.
-
Formulation: The purified radiotracer is prepared for its intended application.
Visualizing the Workflow and Mechanisms
To better illustrate the processes, the following diagrams have been generated using the DOT language.
Caption: Comparative workflows for radiolabeling.
Caption: [18F]Fluoride activation mechanisms.
Conclusion
Both Kryptofix 222 and this compound are effective reagents for facilitating nucleophilic [¹⁸F]fluorination.
-
Kryptofix 222 remains a robust and widely used choice, delivering high radiochemical yields for a broad array of precursors. Its primary drawback is the necessity for stringent anhydrous conditions, which adds time and complexity to the synthesis.
-
This compound has emerged as a practical and efficient alternative. Its key advantage lies in the ability to perform radiolabeling in the presence of small amounts of water, thereby obviating the need for azeotropic drying. This simplifies the overall process, potentially saving time and being more amenable to automation and microfluidic systems. Furthermore, its less basic nature can be beneficial for sensitive substrates.
The optimal choice between TEAB and K222 will ultimately be guided by the specific requirements of the radiotracer being synthesized, the nature of the precursor, and the available laboratory infrastructure. Researchers are encouraged to consider both options and perform optimization studies to determine the most suitable method for their application.
References
- 1. researchgate.net [researchgate.net]
- 2. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate [frontiersin.org]
- 5. Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of tetraethylammonium salts in CO2 capture
For Researchers, Scientists, and Drug Development Professionals
The growing need for effective carbon capture technologies has spurred research into various solvent-based systems. Among these, tetraethylammonium (B1195904) (TEA) salts have emerged as a promising class of materials due to their potential for high CO2 absorption capacity and tunable properties. This guide provides an objective comparison of the performance of three key tetraethylammonium salts in CO2 capture: Tetraethylammonium Glycinate ([TEA][Gly]), Tetraethylammonium Prolinate ([TEA][Pro]), and Tetraethylammonium Acetate (B1210297) ([TEA][OAc]). The information presented is based on available experimental data and is intended to assist researchers in selecting and developing advanced CO2 capture solutions.
Performance Comparison of Tetraethylammonium Salts
The efficiency of a solvent in CO2 capture is determined by several key performance indicators, including absorption capacity, absorption rate, selectivity, and the energy required for regeneration. The following tables summarize the available quantitative data for [TEA][Gly], [TEA][Pro], and [TEA][OAc] to facilitate a comparative analysis. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
Table 1: CO2 Absorption Capacity
| Tetraethylammonium Salt | CO2 Absorption Capacity (mol CO2 / mol salt) | Experimental Conditions | Source(s) |
| [TEA][Gly] | Data not available in a directly comparable format | - | - |
| [TEA][Pro] | Data not available in a directly comparable format | - | - |
| [TEA][OAc] | ~0.5 (in aqueous solution with MDEA) | 303.15 K, 1.50 MPa | [1] |
Table 2: CO2 Absorption Rate
| Tetraethylammonium Salt | Absorption Rate | Experimental Conditions | Source(s) |
| [TEA][Gly] | Higher than corresponding monocation AAILs in 40% aqueous solution | Ambient temperature and pressure | [2][3] |
| [TEA][Pro] | Data not available in a directly comparable format | - | - |
| [TEA][OAc] | Fast absorption kinetics in a mixed amine system | 50 bar | [4] |
Note: Quantitative, directly comparable data on absorption rates is limited. The information for [TEA][Gly] is qualitative, indicating a higher rate in a specific formulation. The data for [TEA][OAc] is from a high-pressure study in a mixed solvent.
Table 3: Physical and Chemical Properties
| Tetraethylammonium Salt | Viscosity | Thermal Stability | Source(s) |
| [TEA][Gly] | Lower viscosity with asymmetric tetraalkylammonium cations | - | [5] |
| [TEA][Pro] | Data not available | - | - |
| [TEA][OAc] | Low viscosity may be advantageous for CO2 capture | - | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of CO2 capture performance. The following sections outline common methodologies for key experiments cited in the literature.
CO2 Absorption Capacity and Rate Measurement
a) Gravimetric Method (Thermogravimetric Analysis - TGA)
This method provides a straightforward way to measure both the absorption capacity and rate.[7]
-
Apparatus: A thermogravimetric analyzer (TGA).
-
Procedure:
-
A known mass of the tetraethylammonium salt is placed in the TGA sample pan.
-
The sample is heated to a desired temperature under an inert gas (e.g., N2) to remove any absorbed water or other volatile impurities.
-
The temperature is then stabilized at the desired absorption temperature.
-
The gas is switched from the inert gas to a pure CO2 stream or a gas mixture with a known CO2 concentration.
-
The change in mass of the sample is recorded over time.
-
The absorption capacity is calculated from the total mass gained at saturation.
-
The initial absorption rate can be determined from the initial slope of the mass uptake curve.[7]
-
b) Volumetric Method (Pressure Drop)
This method is also widely used to determine CO2 solubility in ionic liquids.
-
Apparatus: A high-pressure reactor of known volume equipped with a pressure transducer and temperature control.
-
Procedure:
-
A known amount of the tetraethylammonium salt is loaded into the reactor.
-
The reactor is evacuated to remove any residual air.
-
A known amount of CO2 is introduced into the reactor, and the initial pressure and temperature are recorded.
-
The system is allowed to reach equilibrium, which is indicated by a stable pressure reading.
-
The final pressure and temperature are recorded.
-
The amount of CO2 absorbed is calculated based on the pressure drop using an appropriate equation of state.
-
Analysis of CO2-Solvent Interaction
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the mechanism of CO2 capture by identifying the species formed upon reaction.[8][9]
-
Apparatus: A high-resolution NMR spectrometer.
-
Procedure:
-
An NMR tube is filled with the tetraethylammonium salt solution (e.g., in D2O or a suitable deuterated solvent).
-
An initial NMR spectrum (e.g., ¹³C NMR) is recorded.
-
CO2 is bubbled through the solution in the NMR tube.
-
NMR spectra are recorded at different time intervals or after saturation with CO2.
-
The formation of new peaks corresponding to carbamate, bicarbonate, or other reaction products is monitored to understand the reaction pathway.[8] Quantitative analysis can be performed by integrating the peaks corresponding to different species.
-
b) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups involved in the CO2 capture process.[10][11][12]
-
Apparatus: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
-
Procedure:
-
A background spectrum of the empty ATR crystal is recorded.
-
A spectrum of the pure tetraethylammonium salt is recorded.
-
CO2 is introduced to the salt (either by bubbling through a liquid sample or exposing a thin film to CO2 gas).
-
FTIR spectra are recorded during or after CO2 exposure.
-
The appearance of new vibrational bands or shifts in existing bands (e.g., in the C=O or N-H regions) provides evidence for the formation of new chemical species and the nature of the interaction.[10][11][12]
-
Solvent Regeneration
Evaluating the energy required for regeneration is critical for the economic viability of a CO2 capture process.
-
Apparatus: A temperature-controlled reactor equipped with a gas outlet connected to a CO2 sensor or a trapping solution.
-
Procedure:
-
A CO2-saturated sample of the tetraethylammonium salt is placed in the reactor.
-
The reactor is heated to a specific regeneration temperature under a stripping gas flow (e.g., N2).
-
The amount of CO2 released is monitored over time.
-
The regeneration efficiency is calculated as the ratio of the amount of CO2 released to the amount of CO2 initially absorbed.
-
The energy consumption can be estimated by measuring the heat input required to raise the temperature of the solvent and desorb the CO2.[1]
-
Visualizing the CO2 Capture Process
To better understand the workflows and relationships in CO2 capture research using tetraethylammonium salts, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. Reduction in the regeneration energy of CO2 capture process by impregnating amine solvent onto precipitated silica | RTI [rti.org]
- 2. Ditetraalkylammonium amino acid ionic liquids as CO₂ absorbents of high capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Low viscosity amino acid ionic liquids with asymmetric tetraalkylammonium cations for fast absorption of CO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. FTIR Study of Carbon Dioxide Interaction with some Room Temperature Ionic Liquids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. researchgate.net [researchgate.net]
Selecting the Optimal Phase Transfer Catalyst for Nucleophilic Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, facilitating reactions between reactants that exist in separate, immiscible phases presents a significant challenge. Phase Transfer Catalysis (PTC) has emerged as a powerful technique to overcome this hurdle, enabling a vast array of nucleophilic substitution reactions with enhanced reaction rates, higher yields, and milder conditions. The choice of the phase transfer catalyst is paramount to the success of these reactions. This guide provides an objective comparison of the most common classes of phase transfer catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific nucleopolicy substitution needs.
The Role of Phase Transfer Catalysts in Nucleophilic Substitution
Nucleophilic substitution reactions often involve a salt of the nucleophile (e.g., NaCN, RONa), which is soluble in an aqueous phase, and an organic substrate (e.g., an alkyl halide), which is soluble in an organic solvent.[1] Without a phase transfer catalyst, the reaction is exceedingly slow as the reactants are physically separated. A phase transfer catalyst, typically a salt with a lipophilic cation, transports the nucleophile from the aqueous phase to the organic phase where it can react with the substrate.[1] This process significantly accelerates the reaction rate.[1]
Key Classes of Phase Transfer Catalysts
The most prominently used phase transfer catalysts in nucleophilic substitution reactions fall into three main categories:
-
Quaternary Ammonium (B1175870) Salts: These are often the first choice due to their relatively low cost and broad applicability.[2] Common examples include Tetrabutylammonium (B224687) Bromide (TBAB) and Benzyltriethylammonium Chloride (TEBAC).
-
Quaternary Phosphonium (B103445) Salts: Analogous to their ammonium counterparts, phosphonium salts often exhibit higher thermal and chemical stability, making them suitable for reactions requiring elevated temperatures.[3][4]
-
Crown Ethers: These cyclic polyethers can encapsulate metal cations, effectively "solubilizing" the accompanying anion in the organic phase.[5] 18-crown-6, for instance, is highly effective at complexing potassium ions.[6]
Performance Comparison in Nucleophilic Substitution
The selection of a phase transfer catalyst is dictated by several factors including the nature of the nucleophile and substrate, the reaction conditions (temperature, base strength), and cost considerations. Below is a comparative summary of the performance of different catalyst types in representative nucleophilic substitution reactions.
Table 1: Comparison of Phase Transfer Catalyst Performance in the Synthesis of Butyl Benzoate
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 1 | Toluene/Water | 100 | 2 | 92 | [3] |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 1 | Toluene/Water | 100 | 2 | 95 | [3] |
| Aliquat 336 (Tricaprylmethylammonium chloride) | Quaternary Ammonium Salt | 1 | Toluene/Water | 100 | 2 | 91 | [3] |
Table 2: Comparison of Phase Transfer Catalyst Performance in the Williamson Ether Synthesis of Benzyl (B1604629) Phenyl Ether
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 5 | Dichloromethane/Water | 40 | 6 | 85 | [4] |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 5 | Dichloromethane/Water | 40 | 4 | 92 | [4] |
| 18-Crown-6 | Crown Ether | 5 | Dichloromethane/Water | 40 | 8 | 78 | [7] |
Experimental Protocols
Detailed methodologies for key nucleophilic substitution reactions are provided below to serve as a practical guide for researchers.
O-Alkylation: Williamson Ether Synthesis of 4-Ethylanisole (B128215)
This protocol describes the synthesis of 4-ethylanisole from 4-ethylphenol (B45693) and methyl iodide using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.
Materials:
-
4-ethylphenol
-
25% (w/v) Sodium Hydroxide solution
-
Tetrabutylammonium Bromide (TBAB)
-
Methyl Iodide
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (B86663)
-
5% (w/v) Sodium Hydroxide solution
Procedure:
-
In a 5 mL conical vial containing a magnetic stir vane, combine 150 mg of 4-ethylphenol and 250 µL of 25% aqueous sodium hydroxide.
-
Gently heat the mixture with stirring until the 4-ethylphenol dissolves.
-
Add 15 mg of tetrabutylammonium bromide to the solution.
-
Attach a reflux condenser to the vial.
-
Carefully add 90 µL of methyl iodide through the condenser.
-
Heat the reaction mixture to a gentle reflux (55-65 °C) and maintain for 1 hour.
-
After 1 hour, remove the heat source and allow the reaction to cool to room temperature.
-
Extract the product by adding 2 mL of diethyl ether to the vial. Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with 2 mL of 5% aqueous sodium hydroxide, followed by 2 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
N-Alkylation of Indole (B1671886)
This protocol outlines a general procedure for the N-alkylation of indole with an alkyl halide using a phase transfer catalyst.[5]
Materials:
-
Indole
-
Alkyl halide (e.g., benzyl bromide)
-
50% (w/v) Sodium Hydroxide solution
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzene
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of indole (1 equivalent) in benzene, add an equal volume of 50% aqueous sodium hydroxide.
-
Add a catalytic amount of tetrabutylammonium hydrogen sulfate (e.g., 5 mol%).
-
To this biphasic mixture, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated indole.
-
Purify the product by column chromatography or recrystallization.
Halogen Exchange: Finkelstein Reaction
This protocol describes the conversion of an alkyl bromide to an alkyl iodide using sodium iodide, facilitated by a phase transfer catalyst.[8][9]
Materials:
-
Alkyl bromide (e.g., 1-bromooctane)
-
Sodium Iodide
-
Tetrabutylammonium Bromide (TBAB)
Procedure:
-
In a round-bottom flask, dissolve the alkyl bromide (1 equivalent) and a catalytic amount of tetrabutylammonium bromide (e.g., 2-5 mol%) in acetone.
-
Add an excess of sodium iodide (e.g., 1.5-2 equivalents).
-
Reflux the reaction mixture with stirring. The reaction progress can be monitored by the precipitation of sodium bromide.
-
Continue refluxing until the starting material is consumed (as determined by TLC or GC analysis).
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., diethyl ether), washed with water to remove any remaining salts, dried over anhydrous sodium sulfate, and concentrated to yield the alkyl iodide.
Visualizing the Process: Mechanism and Selection Workflow
To better understand the underlying principles of phase transfer catalysis and to aid in the selection of an appropriate catalyst, the following diagrams are provided.
Caption: General mechanism of phase transfer catalysis in a nucleophilic substitution reaction.
Caption: Decision workflow for selecting an optimal phase transfer catalyst.
Conclusion
The selection of an optimal phase transfer catalyst is a critical step in designing efficient and high-yielding nucleophilic substitution reactions. While quaternary ammonium salts offer a versatile and cost-effective starting point, quaternary phosphonium salts provide enhanced stability for more demanding reaction conditions. Crown ethers, although more expensive, are invaluable for reactions involving specific metal counter-ions, particularly under anhydrous conditions. By carefully considering the reaction parameters and consulting comparative data, researchers can make an informed decision to maximize the success of their synthetic endeavors. This guide provides a foundational framework for this selection process, empowering scientists to harness the full potential of phase transfer catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. benchchem.com [benchchem.com]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. jk-sci.com [jk-sci.com]
- 7. ijirset.com [ijirset.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tetraethylammonium Bicarbonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tetraethylammonium bicarbonate, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[1] Adherence to proper safety protocols is crucial to mitigate these risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1][2] | Protects against dust particles and potential splashes. Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[1][3] Gloves must be inspected before use and disposed of properly after handling.[3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent. | Minimizes inhalation of dust particles, which can cause respiratory tract irritation.[2] |
| Body Protection | Laboratory coat or overalls. A PVC apron may also be used.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Protocol: Handling this compound
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare a Clean Workspace: Ensure the work area is clean and free of incompatible materials.[1]
Handling:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust clouds, which can be an explosion hazard.[1] Use dry clean-up procedures for any spills.[1]
-
Weighing: If weighing the solid, do so in a designated area with minimal air currents or within a fume hood to prevent dispersal.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Avoid Personal Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][4]
-
No Consumption: Do not eat, drink, or smoke in the handling area.[1][5]
Post-Handling:
-
Secure Container: Tightly seal the container of this compound when not in use.[1][5]
-
Clean Workspace: Decontaminate the work area and any equipment used.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[1]
-
Launder Contaminated Clothing: Work clothes should be laundered separately from other clothing.[1]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed individual to fresh air.[2] If not breathing, give artificial respiration.[2] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal:
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Collect waste in a suitable, labeled, and sealed container.
-
Disposal Method: Dispose of the waste through a licensed disposal company.[2] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Empty Containers: Decontaminate empty containers before disposal.[1] Observe all label safeguards until containers are cleaned and destroyed.[1]
Workflow for Safe Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
